Dbco-peg12-tco
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H81N3O16 |
|---|---|
Molecular Weight |
1028.2 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C54H81N3O16/c58-52(55-20-18-53(59)57-46-49-12-7-6-10-47(49)16-17-48-11-8-9-15-51(48)57)19-22-61-24-26-63-28-30-65-32-34-67-36-38-69-40-42-71-44-45-72-43-41-70-39-37-68-35-33-66-31-29-64-27-25-62-23-21-56-54(60)73-50-13-4-2-1-3-5-14-50/h1-2,6-12,15,50H,3-5,13-14,18-46H2,(H,55,58)(H,56,60)/b2-1- |
InChI Key |
LREIKQBRBHTOTK-UPHRSURJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of DBCO-PEG12-TCO Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of bioconjugation, chemical biology, and drug development, the ability to specifically and efficiently label and connect biomolecules is paramount. "Click chemistry" has emerged as a powerful toolkit for these applications, offering reactions that are high-yielding, stereospecific, and biocompatible. Among the most prominent of these are the bioorthogonal reactions, which can proceed in complex biological environments without interfering with native biochemical processes.
This technical guide delves into the mechanism and application of a sophisticated tool in the click chemistry arsenal: the DBCO-PEG12-TCO heterobifunctional linker. This molecule incorporates two distinct and mutually orthogonal click chemistry handles, Dibenzocyclooctyne (DBCO) and trans-cyclooctene (B1233481) (TCO), separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture enables researchers to perform two independent conjugation reactions, opening up possibilities for dual labeling, the construction of complex molecular architectures, and advanced drug delivery systems.
Core Components of the this compound Linker
The this compound linker is comprised of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a cornerstone of copper-free click chemistry, prized for its excellent biocompatibility as it obviates the need for a cytotoxic copper catalyst.[1][2][3][4][5][6]
-
trans-cyclooctene (TCO): A strained alkene that undergoes an exceptionally rapid and selective Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines.[1][2][3][4][7][8] The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known to date.[9][10][11][12]
-
Polyethylene Glycol (PEG)12 Spacer: A 12-unit PEG linker that confers several advantageous properties. It is hydrophilic, enhancing the aqueous solubility of the molecule and its conjugates.[3][4] The PEG spacer also provides a flexible chain that minimizes steric hindrance between the conjugated molecules and can reduce aggregation and non-specific binding.[3][4]
The Dual Orthogonal "Click" Mechanisms
The power of the this compound linker lies in its ability to facilitate two independent and highly specific click reactions. This is possible because the DBCO-azide and TCO-tetrazine reaction pairs are mutually orthogonal; the DBCO group shows negligible reactivity with tetrazines, and the TCO group has minimal reactivity with azides under biological conditions.[13]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO moiety of the linker reacts with an azide-functionalized molecule through a [3+2] cycloaddition mechanism. The inherent ring strain of the cyclooctyne (B158145) ring significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a copper catalyst.[14][15][16] This reaction results in the formation of a stable triazole linkage.[15]
Inverse Electron Demand Diels-Alder (IEDDA) Reaction
The TCO group of the linker reacts with a tetrazine-functionalized molecule via a [4+2] cycloaddition. In this "inverse" Diels-Alder reaction, the electron-poor tetrazine (diene) reacts with the electron-rich TCO (dienophile).[9][10][17] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, a thermodynamic driving force that renders the reaction irreversible and drives it to completion.[12] The result is a stable dihydropyridazine (B8628806) linkage.[4]
Quantitative Data: A Comparison of Reaction Kinetics
The choice of click chemistry often hinges on the speed of the reaction, especially for in vivo applications where rapid conjugation at low concentrations is crucial. The IEDDA reaction between TCO and tetrazine is significantly faster than the SPAAC reaction of DBCO and azides.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| IEDDA | TCO + Tetrazine | ~800 - 30,000[12] | Exceptionally fast, catalyst-free, and highly specific. Ideal for in vivo imaging and applications requiring rapid conjugation.[9][11][12] |
| SPAAC | DBCO + Azide (B81097) | ~1-2[12] | Catalyst-free and biocompatible. Slower than IEDDA but still highly effective for a wide range of bioconjugation applications.[11][12][16][18] |
| Cross-Reactivity | |||
| Azide + TCO | (0.0064 ± 0.002)[13] | Very slow, demonstrating the orthogonality of the two reactions.[13] | |
| Tetrazine + DBCO | (0.06 ± 0.01)[13] | Minimal cross-reactivity, further confirming the mutual orthogonality.[13] |
Experimental Protocols
The following are generalized protocols for utilizing a this compound linker in a dual labeling experiment. Optimization will be required for specific applications and biomolecules.
Protocol 1: Sequential Labeling of a Biomolecule
This protocol describes the sequential attachment of two different molecules (Molecule A and Molecule B) to a target biomolecule (e.g., a protein) that has been functionalized with an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound linker dissolved in an organic solvent (e.g., DMSO).
-
Molecule A functionalized with a tetrazine group.
-
Molecule B (e.g., a fluorescent dye) functionalized with a reactive group for attachment to the TCO moiety (this step assumes a pre-functionalized linker for simplicity in this example). For a true dual labeling, one would react the DBCO end first, then the TCO end.
-
Desalting columns for purification.
Procedure:
-
Reaction of DBCO with Azide (SPAAC):
-
To the azide-modified protein solution, add the this compound linker solution. A 2-5 fold molar excess of the linker is a good starting point.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[19]
-
Remove the excess, unreacted linker using a desalting column.
-
-
Reaction of TCO with Tetrazine (IEDDA):
-
To the purified protein-PEG12-TCO conjugate, add the tetrazine-functionalized Molecule A. A 1.5-3 fold molar excess of the tetrazine is recommended.[20]
-
Incubate the reaction. Due to the fast kinetics of the IEDDA reaction, this step can be significantly shorter, often complete within 1-2 hours at room temperature.
-
Purify the final dual-labeled protein conjugate using a desalting column to remove excess tetrazine-Molecule A.
-
-
Characterization:
Protocol 2: Pre-targeting Workflow for Cellular Imaging
This protocol outlines a pre-targeting strategy where an antibody-TCO conjugate is first administered to cells, followed by a smaller, rapidly clearing tetrazine-imaging agent.
Materials:
-
Antibody of interest.
-
A TCO-PEG-NHS ester for antibody labeling.
-
A tetrazine-functionalized fluorescent dye.
-
Cell culture reagents and live-cell imaging buffer.
-
Fluorescence microscope.
Procedure:
-
Preparation of Antibody-TCO Conjugate:
-
React the antibody with the TCO-PEG-NHS ester in an amine-free buffer (e.g., PBS, pH 7.4) at a 10-20 fold molar excess of the linker.
-
Incubate for 1-2 hours at room temperature.
-
Purify the antibody-TCO conjugate using a desalting column.
-
-
Pre-targeting of Cells:
-
Incubate the cells with the antibody-TCO conjugate in cell culture medium for a sufficient time to allow for antibody binding to its target antigen (e.g., 1-2 hours).
-
Wash the cells thoroughly with imaging buffer to remove unbound antibody-TCO conjugate.
-
-
Labeling with Tetrazine-Dye:
-
Add the tetrazine-functionalized fluorescent dye to the cells at a low micromolar concentration.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Wash the cells to remove the unbound dye.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.
-
Visualizations
This compound Heterobifunctional Linker
Caption: Structure of the this compound heterobifunctional linker.
Orthogonal Click Reactions of this compound
Caption: The two orthogonal click reactions enabled by the this compound linker.
Experimental Workflow for Dual Labeling
Caption: A sequential workflow for the dual labeling of a protein using this compound.
Conclusion
The this compound heterobifunctional linker is a powerful and versatile tool for researchers in the life sciences. By providing two mutually orthogonal, catalyst-free click chemistry handles on a single, soluble scaffold, it enables the straightforward construction of complex bioconjugates that were previously challenging to synthesize. The dramatic difference in reaction kinetics between the SPAAC and IEDDA reactions offers an additional layer of control for sequential conjugations. As the demand for more sophisticated biomolecular constructs in drug delivery, diagnostics, and fundamental research continues to grow, the utility of such precisely engineered chemical tools will undoubtedly become even more critical.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCO-PEG12-DBCO | CAS: 2055022-06-3 | AxisPharm [axispharm.com]
- 4. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. DBCO-PEG12-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. DBCO-PEG12-DBCO | BroadPharm [broadpharm.com]
- 7. TCO-PEG3-DBCO | BroadPharm [broadpharm.com]
- 8. TCO-PEG2-DBCO | BroadPharm [broadpharm.com]
- 9. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 15. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. interchim.fr [interchim.fr]
- 21. benchchem.com [benchchem.com]
The Crucial Role of the PEG12 Spacer in Enhancing the Aqueous Solubility of Dbco-peg12-tco: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the precise control over the physicochemical properties of linker molecules is paramount. The Dbco-peg12-tco linker, a heterobifunctional molecule featuring a dibenzocyclooctyne (Dbco) group for copper-free click chemistry and a trans-cyclooctene (B1233481) (Tco) group for rapid tetrazine ligation, is a powerful tool for creating complex bioconjugates. Central to its efficacy and utility is the polyethylene (B3416737) glycol (PEG) spacer, specifically the 12-unit PEG chain (PEG12), which plays a pivotal role in modulating the molecule's solubility. This technical guide delves into the core function of the PEG12 spacer in this compound, providing insights into its impact on solubility, along with detailed experimental protocols for its assessment.
The Physicochemical Impact of the PEG12 Spacer
Polyethylene glycol is a hydrophilic polymer composed of repeating ethylene (B1197577) oxide units. The incorporation of a PEG spacer into a molecule, a process known as PEGylation, is a widely adopted strategy to enhance the aqueous solubility of hydrophobic compounds. The Dbco and Tco moieties, while essential for their bioorthogonal reactivity, are inherently hydrophobic. The PEG12 spacer in this compound acts as a solubilizing agent through the following mechanisms:
-
Hydrogen Bonding: The ether oxygen atoms of the PEG chain can form hydrogen bonds with water molecules, effectively creating a hydration shell around the linker. This hydration shell shields the hydrophobic Dbco and Tco groups, facilitating the dissolution of the molecule in aqueous media.
-
Increased Hydrodynamic Volume: The flexible PEG chain increases the hydrodynamic volume of the molecule, which can disrupt intermolecular hydrophobic interactions that lead to aggregation and precipitation.
-
Conformational Flexibility: The PEG spacer provides conformational flexibility, preventing the rigid hydrophobic regions of the molecule from packing tightly and promoting their interaction with the aqueous environment.
Quantitative Solubility Data of Related PEGylated Linkers
To provide a quantitative perspective on the impact of PEG spacers on the solubility of similar bifunctional linkers, the following table summarizes the available data for related compounds. This information can serve as a valuable reference for estimating the aqueous solubility of this compound.
| Compound | PEG Spacer Length | Solvent | Solubility |
| DBCO-PEG4-NHS ester | 4 | Aqueous Buffers | Up to 1.5 mM |
| DBCO-PEG-NHS | Not specified | Water | 10 mg/mL |
| DBCO-PEG4-Maleimide | 4 | Aqueous Buffers | Up to 6.6 mM |
| TCO-PEG4-DBCO | 4 | Water | Partially Soluble |
| This compound | 12 | DMSO, DCM, DMF | Soluble |
Note: The solubility of this compound is listed for organic solvents as provided by manufacturers, highlighting the common practice of initial dissolution in a water-miscible organic solvent.
The data suggests that even shorter PEG chains, such as PEG4, can impart significant aqueous solubility to Dbco-containing linkers. It is therefore reasonable to infer that the longer PEG12 spacer in this compound provides a substantial enhancement of its hydrophilicity and aqueous solubility, likely exceeding that of its shorter PEG counterparts.
Experimental Protocol: Determining the Aqueous Solubility of this compound
For researchers requiring precise quantitative solubility data for this compound in a specific buffer system, the following experimental protocol, based on the shake-flask method and subsequent HPLC quantification, is recommended.
Objective: To determine the saturated concentration of this compound in a given aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Water-miscible organic solvent (e.g., DMSO or DMF)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Thermostatic shaker or rotator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical C18 HPLC column
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.
-
Add a defined volume of the desired aqueous buffer to the tube.
-
Incubate the tube at a constant temperature (e.g., 25 °C) on a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess, undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the HPLC mobile phase. This will be used to generate a calibration curve.
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
-
Data Analysis: Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility of the compound under the tested conditions.
-
Logical Workflow for Utilizing this compound in Bioconjugation
The enhanced solubility imparted by the PEG12 spacer is critical for the successful application of this compound in bioconjugation workflows. The following diagram illustrates a typical logical workflow.
This workflow highlights the critical step of diluting the organic stock solution of this compound into an aqueous reaction buffer. The enhanced solubility due to the PEG12 spacer ensures that the linker remains in solution during the conjugation reactions, preventing aggregation and leading to higher reaction efficiency and a more homogenous final product.
Signaling Pathway Analogy: The Role of PEG12 in Overcoming Hydrophobicity Barriers
The function of the PEG12 spacer can be conceptually analogized to a signaling pathway that overcomes a cellular barrier. In this analogy, the hydrophobic Dbco and Tco moieties are "signals" that need to reach their "receptors" (the azide and tetrazine groups, respectively) in the aqueous "cellular environment." The PEG12 spacer acts as a "transmembrane protein" or "carrier," facilitating the transport of the hydrophobic signals across the unfavorable hydrophobic-hydrophilic interface.
Conclusion
The PEG12 spacer is an integral component of the this compound linker, fundamentally enabling its use in aqueous bioconjugation reactions. By significantly enhancing its water solubility, the PEG12 spacer prevents aggregation and precipitation, ensuring that the reactive Dbco and Tco ends are available for efficient and specific ligation to their respective targets. While precise quantitative solubility data remains elusive in publicly available resources, the qualitative evidence from manufacturers and comparative data from related compounds strongly support the critical role of the PEG12 spacer. The provided experimental protocol offers a robust method for researchers to determine the aqueous solubility of this compound in their specific experimental setups, allowing for the optimization of reaction conditions and the successful development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
An In-Depth Technical Guide to Dbco-peg12-tco for Dual Orthogonal Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Dbco-peg12-tco, and its application in dual orthogonal bioconjugation. We will delve into its core properties, provide quantitative data on its reactivity, detail experimental protocols for its use, and visualize key workflows, empowering researchers to leverage this powerful tool in their work.
Introduction to this compound and Dual Orthogonal Bioconjugation
This compound is a versatile chemical linker designed for the precise and efficient construction of complex biomolecular conjugates. It features two distinct bioorthogonal reactive groups at either end of a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for two separate and non-interfering conjugation reactions to be performed on a single scaffold molecule.[1][2]
The two reactive moieties are:
-
Dibenzocyclooctyne (DBCO): This group reacts specifically with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1]
-
trans-Cyclooctene (TCO): This moiety undergoes a rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules. The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low concentrations.[1]
The PEG12 spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and provides a flexible connection that minimizes steric hindrance between the conjugated molecules.[2]
The principle of dual orthogonal bioconjugation lies in the ability to address the DBCO and TCO groups independently. This allows for the sequential or simultaneous attachment of two different molecules to a central scaffold, opening up possibilities for creating novel constructs for a variety of applications, including:
-
Antibody-Drug Conjugates (ADCs): Attaching both a targeting antibody and a therapeutic payload.
-
Targeted Imaging Agents: Linking a targeting moiety and an imaging agent (e.g., a fluorophore or a radiolabel).
-
Multifunctional Probes: Assembling probes with multiple functionalities for diagnostics and basic research.
-
Drug Delivery Systems: Constructing sophisticated drug carriers with targeting and therapeutic components.[2]
Physicochemical and Kinetic Data
The efficiency and specificity of the bioconjugation reactions are critical for successful applications. The following tables summarize the key properties of this compound and the kinetic parameters of its constituent bioorthogonal reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₄H₈₁N₃O₁₆ | [3] |
| Molecular Weight | 1028.3 g/mol | [3] |
| Purity | >95% | [3] |
| Solubility | DMSO, DCM, DMF | [3] |
| Storage | -20°C, protected from light and moisture | [3] |
Table 2: Representative Second-Order Rate Constants for DBCO and TCO Bioorthogonal Reactions
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| SPAAC | DBCO-PEG-acid + Azide (B81097) | ~0.1 - 1.0 | Aqueous buffer, room temperature |
| iEDDA | TCO-OH + Tetrazine | ~3.3 x 10³ - 1 x 10⁶ | Aqueous buffer, room temperature |
Note: The kinetic data presented are for representative DBCO and TCO derivatives and may vary depending on the specific reaction partners, solvent, and temperature.
Experimental Protocols
This section provides generalized protocols for performing dual orthogonal bioconjugation using this compound. These protocols should be optimized for specific applications.
General Considerations
-
Buffer Selection: Use non-amine and non-azide containing buffers such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.
-
Reagent Preparation: Dissolve this compound and other labeling reagents in an anhydrous organic solvent like DMSO or DMF before adding to the aqueous reaction mixture.
-
Stoichiometry: The molar ratio of the labeling reagents to the biomolecule should be optimized to achieve the desired degree of labeling. A molar excess of the labeling reagent is typically used.
-
Purification: Remove excess, unreacted labeling reagents using appropriate methods such as size exclusion chromatography (e.g., desalting columns) or dialysis.
Protocol for Sequential Dual Bioconjugation
This protocol describes a two-step process where the DBCO and TCO moieties are reacted in a specific order. The choice of which reaction to perform first may depend on the stability and reactivity of the respective reaction partners. Generally, the slower SPAAC reaction is often performed first.
Step 1: SPAAC Reaction with an Azide-Modified Molecule
-
Prepare the Azide-Modified Molecule: Ensure your first molecule of interest is functionalized with an azide group.
-
Reaction Setup:
-
Dissolve the azide-modified molecule in a suitable reaction buffer.
-
Add a 1.5 to 20-fold molar excess of this compound (dissolved in DMSO) to the reaction mixture. The final concentration of DMSO should be kept below 10%.
-
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: Remove excess this compound using a desalting column or dialysis.
-
Characterization (Optional): Confirm the successful conjugation and determine the degree of labeling using techniques like mass spectrometry or UV-Vis spectroscopy (DBCO has an absorbance maximum around 309 nm).
Step 2: iEDDA Reaction with a Tetrazine-Modified Molecule
-
Prepare the Tetrazine-Modified Molecule: Ensure your second molecule of interest is functionalized with a tetrazine group.
-
Reaction Setup:
-
To the purified DBCO-labeled intermediate from Step 1, add a 1.5 to 10-fold molar excess of the tetrazine-modified molecule.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the final dual-conjugated product using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).
-
Characterization: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays.
Protocol for Simultaneous Dual Bioconjugation
Due to the high orthogonality of the SPAAC and iEDDA reactions, it is possible to perform both conjugations in a single pot.
-
Prepare the Reaction Partners: Have your azide-modified molecule and tetrazine-modified molecule ready in a compatible buffer.
-
Reaction Setup:
-
To your central scaffold molecule, add a defined molar excess of this compound.
-
Simultaneously, add a molar excess of both the azide-modified and tetrazine-modified molecules to the reaction mixture. The optimal stoichiometry will need to be determined empirically.
-
-
Incubation: Incubate the reaction at room temperature for 4-12 hours.
-
Purification: Purify the dual-labeled product from single-labeled and unlabeled species using appropriate chromatography techniques.
-
Characterization: Thoroughly characterize the final product to confirm the successful dual conjugation.
Visualizing Workflows with Graphviz
The following diagrams, generated using the DOT language, illustrate key concepts and workflows involving this compound.
Caption: Logical relationship of dual orthogonal bioconjugation.
Caption: A typical sequential dual conjugation experimental workflow.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Conclusion
This compound is a powerful and versatile tool for advanced bioconjugation. Its dual orthogonal reactive handles, combined with the beneficial properties of the PEG spacer, enable the straightforward and efficient construction of complex, multifunctional biomolecular architectures. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to successfully implement this compound in their drug development and research endeavors. The ability to precisely control the assembly of biomolecules opens up new avenues for creating next-generation therapeutics, diagnostics, and research tools.
References
inverse electron demand Diels-Alder reaction of TCO group
An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Trans-Cyclooctene (B1233481) (TCO)
Introduction
The inverse electron demand Diels-Alder (iEDDA) reaction, particularly the ligation between a 1,2,4,5-tetrazine (B1199680) (Tz) and a trans-cyclooctene (TCO), has become a cornerstone of bioorthogonal chemistry.[1] This "click chemistry" reaction is distinguished by its exceptionally rapid kinetics, high degree of specificity, and biocompatibility, proceeding efficiently in complex biological media without the need for cytotoxic catalysts.[2][3] These characteristics make the Tz-TCO ligation an indispensable tool for researchers, scientists, and drug development professionals, enabling precise applications ranging from cellular imaging to the development of advanced therapeutic strategies like pre-targeted drug delivery and radioimmunotherapy.[1][4][5]
Core Mechanism: A [4+2] Cycloaddition Cascade
The TCO-tetrazine reaction is a type of [4+2] cycloaddition.[1] Unlike a standard Diels-Alder reaction, the iEDDA reaction's energetics are defined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (the electron-rich TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the electron-deficient tetrazine).[2][4] The high ring strain of the TCO pre-distorts the molecule towards the transition state, significantly accelerating the reaction.[2]
The mechanism proceeds in a two-step cascade:
-
[4+2] Cycloaddition : The reaction initiates with a rapid and rate-determining cycloaddition where the tetrazine diene and TCO dienophile form a highly unstable tricyclic intermediate.[1][6]
-
Retro-Diels-Alder Reaction : This intermediate then instantaneously undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1][7] This step is the thermodynamic driving force for the reaction.
-
Final Product : The reaction yields a stable dihydropyridazine (B8628806) product, which may subsequently tautomerize and oxidize to form a pyridazine.[1][6] The release of N₂ gas is the only side product, making the reaction exceptionally clean.[7][8]
Quantitative Data: Reaction Kinetics and Conditions
The Tz-TCO ligation is renowned for its speed, with second-order rate constants (k) that are among the highest reported for any bioorthogonal reaction, often reaching up to 10⁶ M⁻¹s⁻¹.[1][9] This allows for efficient conjugation even at low micromolar or nanomolar concentrations, which is critical for in vivo applications to minimize toxicity.[1] The reaction rate is influenced by the electronic properties of the tetrazine and the specific isomer of the TCO. Hydrogen-substituted and other electron-deficient tetrazines generally exhibit faster kinetics, while axial isomers of TCO react more quickly than their equatorial counterparts.[10]
Table 1: Summary of Quantitative Data for TCO-Tetrazine iEDDA Reaction
| Parameter | Value / Condition | Reactants / Notes | Source(s) |
|---|---|---|---|
| Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for TCO-Tetrazine ligations. | [7][10] |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | [10] | |
| >50,000 M⁻¹s⁻¹ | Identified as a key parameter for efficient in vivo ligation. | [11] | |
| ~2,000 M⁻¹s⁻¹ | Dipyridal tetrazine with TCO in 9:1 MeOH/water. | [2][10] | |
| up to 1,000 M⁻¹s⁻¹ | ATTO-tetrazines with TCO. | [10][12] | |
| 80,200 M⁻¹s⁻¹ | Axial-diastereomer of TCO with a water-soluble dipyridyl-tetrazine. | [13] | |
| 22,600 M⁻¹s⁻¹ | Equatorial-diastereomer of TCO with a water-soluble dipyridyl-tetrazine. | [13] | |
| Reaction pH | 6.0 - 9.0 | Optimal range in PBS buffer. | [7][10] |
| Reaction Temperature | 4°C, 25°C, or 37°C | Dependent on the specific biological application. | [10][12] |
| Incubation Time | 30 - 120 minutes | Typical for protein-protein conjugations. | [10][14] |
| | < 5 minutes | For rapid assembly of probes for PET imaging. |[2] |
Experimental Protocols
Successful implementation of the TCO-tetrazine ligation requires careful preparation of the functionalized biomolecules. The following protocols provide a detailed methodology for a typical protein-protein conjugation experiment.
Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins via NHS Ester Chemistry
This protocol details the activation of primary amines (e.g., lysine (B10760008) residues) on proteins using N-Hydroxysuccinimide (NHS) esters.
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Methodology:
-
Protein Preparation :
-
NHS Ester Stock Solution Preparation :
-
Protein Activation (TCO) :
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[7][10]
-
Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution to the protein solution.[7][14]
-
Incubate the reaction for 60 minutes at room temperature.[7][10]
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[10][14]
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column, exchanging the buffer back to PBS.[7][10]
-
-
Protein Activation (Tetrazine) :
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
Methodology:
-
Conjugation Reaction :
-
Mix the purified TCO-functionalized Protein A and tetrazine-functionalized Protein B in a 1:1 molar ratio.[10] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[10][14]
-
Incubate the mixture for 30 to 120 minutes at room temperature or 4°C, depending on the stability of the proteins.[10][14]
-
-
Monitoring and Purification :
-
Analysis and Storage :
Applications in Drug Development and Research
The exceptional characteristics of the TCO-iEDDA reaction have propelled its use in a wide array of biomedical applications.[2]
-
Pre-targeted Drug Delivery and Therapy : This is a powerful strategy to increase the therapeutic index of potent drugs or radionuclides.[5] First, a TCO-modified antibody is administered and allowed to accumulate at a target site (e.g., a tumor) while the excess clears from circulation.[5] Subsequently, a much smaller, rapidly clearing tetrazine-linked therapeutic agent is administered. The iEDDA reaction occurs specifically at the target site, concentrating the therapeutic payload where it is needed most and minimizing systemic toxicity.[5][16]
-
In Vivo Imaging : The pre-targeting approach is also highly effective for positron emission tomography (PET) imaging.[5] By conjugating a short-lived radioisotope to a tetrazine, researchers can achieve high-contrast images of target tissues with a reduced radiation dose to healthy organs compared to using a directly labeled antibody.[5]
-
Bioconjugation and Biomaterials : The reaction is widely used to create complex bioconjugates, such as antibody-drug conjugates (ADCs), and to functionalize biomaterials for applications in drug delivery and tissue engineering.[9][17] The ability to perform the reaction in the presence of other functional groups makes it compatible with multi-step, orthogonal labeling strategies.[17]
Conclusion
The inverse electron demand Diels-Alder reaction between trans-cyclooctene and tetrazine stands as a premier bioorthogonal tool.[1] Its unparalleled reaction speed, specificity, and biocompatibility provide a robust and versatile platform for chemical biology, drug development, and materials science.[2] For professionals in these fields, mastering this chemistry opens the door to innovative solutions for targeted therapies, advanced molecular imaging, and the precise construction of complex biomolecular architectures. As research continues to refine the stability and reactivity of both TCO and tetrazine partners, the scope and impact of this powerful ligation will undoubtedly continue to expand.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atto-tec.com [atto-tec.com]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Precision and Versatility: A Technical Guide to Copper-Free Click Chemistry Utilizing DBCO-PEG12-TCO
For Immediate Release
In the landscape of bioconjugation and drug development, the demand for highly efficient, specific, and biocompatible ligation strategies is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool to meet these demands. This technical guide delves into the core benefits and applications of copper-free click chemistry, with a specific focus on the heterobifunctional linker, DBCO-PEG12-TCO. This linker uniquely combines two distinct bioorthogonal reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction, paving the way for innovative approaches in therapeutic and diagnostic development.
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the precision and versatility of copper-free click chemistry for applications ranging from antibody-drug conjugates (ADCs) and targeted drug delivery to advanced molecular imaging.
Core Principles of Copper-Free Click Chemistry
Traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), while efficient, is often hampered by the cytotoxicity of the copper catalyst, limiting its application in living systems. Copper-free click chemistry, primarily through SPAAC, circumvents this limitation by utilizing strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides.[1] This reaction is driven by the release of ring strain in the cyclooctyne, proceeding rapidly and with high specificity under physiological conditions.[2]
The key advantages of this approach include:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for in vivo applications and the modification of sensitive biological molecules.[3]
-
High Specificity and Bioorthogonality: DBCO and azide (B81097) groups are largely inert to biological functional groups, ensuring that the reaction occurs exclusively between the intended partners.[3]
-
Efficiency and Speed: The reaction proceeds with high efficiency, often leading to near-quantitative yields of the stable triazole linkage.[3]
-
Stability: Both the DBCO and azide moieties exhibit long-term stability in aqueous environments.[3]
The Dual-Mode Advantage of this compound
The this compound linker represents a significant advancement in bioconjugation technology. It incorporates a DBCO group for reaction with azides (SPAAC) and a trans-cyclooctene (B1233481) (TCO) group for rapid ligation with tetrazines (IEDDA).[4][5] The polyethylene (B3416737) glycol (PEG12) spacer enhances aqueous solubility and provides a flexible linker arm to minimize steric hindrance.[4][6]
This dual functionality enables sophisticated experimental designs, such as:
-
Pre-targeting Strategies: An antibody or other targeting molecule functionalized with one moiety (e.g., TCO) can be administered first, allowed to accumulate at the target site, and clear from circulation. Subsequently, a therapeutic or imaging agent carrying the complementary reactive group (e.g., tetrazine) is administered for rapid and specific "clicking" at the target site. This approach can significantly improve the therapeutic index and imaging contrast.[7][8]
-
Dual-Labeling and Multi-Functionalization: Two different molecules can be independently and orthogonally conjugated to a central scaffold, enabling the creation of multifunctional constructs for combined therapy and diagnostics (theranostics) or for studying complex biological interactions.[9][10]
Quantitative Data: A Comparative Look at Reaction Kinetics
The efficiency of bioorthogonal reactions is a critical factor in experimental design. The following table summarizes the second-order rate constants for the key reactions enabled by this compound.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~1-2 | [7][11] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | trans-Cyclooctene (TCO) + Tetrazine | ~800 - 30,000 | [11] |
Note: The reaction rates for TCO-tetrazine ligations can vary depending on the specific substituents on both the TCO and tetrazine moieties.
Experimental Protocols
The following are generalized protocols for the use of DBCO-functionalized molecules in bioconjugation. Optimization is often necessary for specific applications.
Protocol 1: Labeling of a Protein with a DBCO-NHS Ester
This protocol describes the initial step of functionalizing a protein with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in an amine-free and azide-free buffer.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5 to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 15-20% to avoid protein precipitation.[12]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted DBCO reagent and quenching buffer using a suitable purification method, such as size-exclusion chromatography or dialysis.
-
Quantification (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[13]
Protocol 2: Copper-Free Click Chemistry Reaction with an Azide-Modified Molecule
This protocol outlines the subsequent reaction of the DBCO-labeled protein with a molecule containing an azide group.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-modified molecule (e.g., small molecule drug, imaging agent)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the DBCO-labeled protein and the azide-modified molecule in the reaction buffer.
-
Click Reaction: Mix the DBCO-labeled protein with a 2 to 4-fold molar excess of the azide-modified molecule.[12]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may improve efficiency.[1]
-
Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion, hydrophobic interaction, or affinity chromatography).
Visualizing the Chemistry and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key chemical reaction, a pre-targeting workflow, and the logical relationships influencing conjugation success.
Conclusion
Copper-free click chemistry, particularly when enabled by advanced linkers like this compound, offers a robust and versatile platform for the development of next-generation bioconjugates. The ability to perform two distinct, highly efficient, and bioorthogonal reactions opens up new avenues for creating precisely engineered therapeutic and diagnostic agents. By understanding the core principles, quantitative kinetics, and experimental considerations outlined in this guide, researchers can effectively harness the power of this technology to advance their scientific and drug development objectives.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DBCO-PEG12-TCO: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of Dibenzocyclooctyne-PEG12-Trans-Cyclooctene (DBCO-PEG12-TCO). This advanced heterobifunctional linker is a powerful tool in the field of bioconjugation, enabling the precise and efficient coupling of biomolecules for applications ranging from therapeutic development to advanced imaging.
Core Chemical Properties
This compound is a unique molecule designed with two distinct bioorthogonal reactive handles separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The DBCO moiety facilitates copper-free click chemistry with azide-containing molecules, while the TCO group undergoes a rapid inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1][2] The 12-unit PEG chain enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[3]
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₄H₈₁N₃O₁₆ | [4] |
| Molecular Weight | 1028.25 g/mol | [4] |
| CAS Number | 2055022-06-3 | [4] |
| Appearance | Slightly yellow oil | [5] |
| Purity | >95% (typically assessed by HPLC) | [5][6] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [5][6] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Keep away from direct sunlight. | [4] |
Reactivity and Bioorthogonal Chemistry
The power of this compound lies in its dual and mutually orthogonal reactivity, allowing for sequential or simultaneous conjugation of different molecular entities.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1] The reaction forms a stable triazole linkage.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The TCO moiety reacts with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than many other click chemistry reactions.[7] This rapid kinetics allows for efficient labeling at very low concentrations. The reaction is highly specific and forms a stable dihydropyridazine, releasing nitrogen gas as the only byproduct.[7]
The dual reactivity of this compound is illustrated in the following diagram:
Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| SPAAC | DBCO-PEG4-acid + Azide-PEG4-acid | 2.1 ± 0.2 | |
| iEDDA | TCO-OH + Tetrazine | 210 | |
| iEDDA | TCO-modified mAb + 111In-labeled Tetrazine | (13 ± 0.08) x 10³ | |
| iEDDA | General TCO-Tetrazine | >800 | [7] |
Stability Considerations
A critical aspect of using TCO-containing molecules is the potential for the trans-cyclooctene (B1233481) to isomerize to its less reactive cis-cyclooctene (CCO) form.[3][6] This isomerization can be promoted by exposure to light, high temperatures, and the presence of thiols or copper-containing proteins in serum. Therefore, long-term storage of TCO-containing reagents is not recommended, and solutions should be prepared fresh.[3][6]
When conjugated to a monoclonal antibody, the in vivo half-life of the TCO moiety can be significantly influenced by the linker and its proximity to the antibody. A study on a TCO-functionalized polymer reported a plasma half-life of 1.9 days for the TCO group.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.
Two-Step Antibody-DNA Conjugation
This protocol describes the functionalization of double-stranded DNA (dsDNA) with this compound, followed by conjugation to a tetrazine-modified antibody.
Materials:
-
Blunt-ended dsDNA PCR product
-
N₃-dATP (azide-dATP)
-
E. coli DNA Polymerase I Klenow Fragment (3'→5' exo-)
-
This compound
-
Tetrazine-modified antibody
-
Reaction buffers (e.g., PBS)
-
Purification columns (e.g., Zeba™ Spin desalting columns)
Procedure:
-
Enzymatic Azide Labeling of dsDNA:
-
Incubate the blunt-ended dsDNA with N₃-dATP and Klenow Fragment (3'→5' exo-) for 1 hour at 37°C to add a single azide group to the 3'-ends.
-
Purify the N₃-dsDNA using a suitable PCR purification kit.
-
-
SPAAC Reaction with this compound:
-
iEDDA Conjugation to Tetrazine-Antibody:
-
Mix the TCO-functionalized dsDNA with the tetrazine-modified antibody at a low molar ratio (e.g., 2:1 dsDNA:antibody).
-
Incubate for 1-2 hours at room temperature. The reaction is typically complete within 30 minutes.[6]
-
Quench any remaining TCO groups with a small excess of free tetrazine.
-
The final antibody-DNA conjugate can be purified and analyzed by gel electrophoresis.
-
General Protocol for Protein Labeling via SPAAC
This protocol outlines the labeling of a protein with an azide-modified molecule using a DBCO-functionalized protein. While this protocol uses a generic DBCO-NHS ester for initial protein modification, the subsequent click reaction is applicable to any DBCO-labeled protein, including one that could be created using a different functionality on a this compound variant.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-modified molecule (e.g., fluorophore, drug)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
DBCO-Functionalization of Protein:
-
Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution (typically 1-5 mg/mL). The final DMSO/DMF concentration should be below 20%.
-
Incubate for 60 minutes at room temperature.
-
Quench the reaction by adding a small volume of Tris buffer and incubate for 15 minutes.
-
Purify the DBCO-labeled protein using a desalting column to remove unreacted DBCO-NHS ester.
-
-
Copper-Free Click Reaction:
-
Mix the purified DBCO-labeled protein with a 2-4 fold molar excess of the azide-modified molecule.
-
Incubate overnight at 4°C.
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity) to remove excess azide-modified molecule.
-
Validate the final conjugate using SDS-PAGE and UV-Vis spectroscopy.
-
Applications and Workflows
A primary application of TCO-tetrazine chemistry is in pretargeted imaging and therapy. This strategy separates the targeting and delivery steps to improve the target-to-background ratio and reduce off-target toxicity.
Pretargeted Imaging Workflow
In this workflow, a biomolecule (e.g., an antibody) conjugated to the TCO moiety of this compound is first administered and allowed to accumulate at the target site. After unbound conjugate is cleared from circulation, a tetrazine-labeled imaging agent is administered, which rapidly reacts with the TCO-tagged biomolecule at the target site.
This pretargeting approach has been successfully used in preclinical studies for PET/SPECT imaging and is being explored for targeted radionuclide therapy.
Conclusion
This compound is a versatile and powerful heterobifunctional linker that enables the precise and efficient construction of complex biomolecular conjugates. Its dual orthogonal reactivity, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool for researchers and drug development professionals in the fields of chemical biology, targeted therapeutics, and molecular imaging. A thorough understanding of its chemical properties, reactivity, and stability is essential for the successful design and implementation of advanced bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Connection: An In-depth Technical Guide to the Applications of Heterobifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular science, the ability to selectively connect two distinct molecules is paramount. This is the realm of heterobifunctional linkers, versatile tools that act as molecular bridges, enabling the creation of novel conjugates with tailored properties and functions. This technical guide delves into the core applications of these indispensable reagents, providing a comprehensive overview for researchers, scientists, and drug development professionals. From targeted protein degradation to the development of sophisticated antibody-drug conjugates, we will explore the chemistry, applications, and methodologies that underscore the power of heterobifunctional linkers.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents possessing two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecular entities.[1][2] This intrinsic asymmetry is a key advantage over their homobifunctional counterparts, as it minimizes the formation of unwanted homodimers and other byproducts.[3] The linker itself is not merely a passive spacer; its length, flexibility, and chemical composition can significantly influence the stability, solubility, and biological activity of the final conjugate.[4][5]
The general structure of a heterobifunctional linker consists of three main components: two distinct reactive end groups and a spacer arm. The choice of reactive groups is dictated by the available functional groups on the molecules to be conjugated, such as primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO). The spacer arm can be designed with varying lengths and compositions, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, to optimize the distance and orientation between the conjugated molecules.[6][7]
Key Applications in Drug Development and Research
The unique properties of heterobifunctional linkers have made them central to several groundbreaking therapeutic and research strategies.
Targeted Protein Degradation: The PROTAC Revolution
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutics that harness the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for subsequent ubiquitination and degradation of the target protein.[1][9]
The linker plays a critical role in PROTAC efficacy. Its length and composition determine the geometry and stability of the ternary complex.[10] An optimal linker facilitates productive protein-protein interactions, leading to efficient ubiquitination, while a suboptimal linker can result in steric hindrance or an unproductive complex formation.[1]
dot
Caption: PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugates (ADCs): Precision Chemotherapy
Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[5] A heterobifunctional linker covalently attaches the cytotoxic drug to the antibody.[5] The linker's stability in systemic circulation and its ability to release the payload at the tumor site are critical for the ADC's efficacy and safety.[5]
ADCs can be designed with either cleavable or non-cleavable linkers.[3] Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes.[][12] Non-cleavable linkers, on the other hand, release the payload upon lysosomal degradation of the antibody.[3] The choice of linker strategy has a significant impact on the ADC's therapeutic window and potential for bystander killing of neighboring tumor cells.[13]
dot
Caption: General mechanism of action for an antibody-drug conjugate.
Data Presentation: Quantitative Comparison of Linker Performance
The choice of linker significantly impacts the performance of PROTACs and ADCs. The following tables summarize quantitative data from various studies, highlighting the influence of linker type and length on key efficacy parameters.
PROTAC Linker Performance
Table 1: Impact of Linker Type and Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 4 | >5000 | <20 | [4] |
| BRD4 | CRBN | PEG | 8 | 500 | 80 | [4] |
| BRD4 | CRBN | PEG | 12 | 50 | >90 | [4] |
| BRD4 | VHL | Alkyl | 9 | 10 | 95 | [4] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | [4] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [4] |
| AR | VHL | Rigid (Alkyne) | - | < 1 | - | [4] |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
ADC Linker Performance
Table 2: Comparison of Cleavable and Non-Cleavable Linkers in ADCs
| Antibody Target | Payload | Linker Type | Linker Chemistry | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (%) | Reference |
| HER2 | MMAE | Cleavable | Val-Cit-PABC | 0.5 | 80 | [13] |
| HER2 | MMAE | Non-cleavable | MCC | 5.2 | 60 | [13] |
| CD22 | MMAF | Cleavable | Val-Ala-PABC | 0.1 | 90 | [14] |
| CD22 | MMAF | Non-cleavable | MC | 1.5 | 75 | [14] |
| EpCAM | DM1 | Cleavable | SPDB (Disulfide) | 2.1 | 70 | [5] |
| EpCAM | DM1 | Non-cleavable | SMCC | 15.8 | 50 | [5] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are essential for the successful application of heterobifunctional linkers. The following are representative protocols for common bioconjugation techniques.
Two-Step Amine-to-Sulfhydryl Crosslinking using SMCC
This protocol describes the conjugation of a protein with primary amines to a molecule containing a free sulfhydryl group using the heterobifunctional crosslinker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Protein-NH2 (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Molecule-SH (e.g., thiol-containing peptide or drug)
-
SMCC crosslinker
-
Anhydrous DMSO
-
Desalting column
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., TCEP), if necessary
Procedure:
-
Preparation of SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10-20 mM.
-
Activation of Protein-NH2:
-
Add a 10- to 20-fold molar excess of the SMCC solution to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with reaction buffer. This step is crucial to prevent homo-dimerization in the subsequent step.
-
-
Preparation of Molecule-SH:
-
If the Molecule-SH contains disulfide bonds, reduce them using a suitable reducing agent like TCEP. Remove the reducing agent before proceeding.
-
-
Conjugation to Molecule-SH:
-
Immediately add the maleimide-activated Protein-NH2 to the Molecule-SH. A 1.5- to 5-fold molar excess of Molecule-SH over the activated protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a final concentration of 10-50 mM of a sulfhydryl-containing reagent (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide (B117702) groups. Incubate for 15 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterize the conjugate to determine the degree of labeling and confirm its integrity.
-
dot
Caption: Experimental workflow for SMCC conjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol outlines a general procedure for conjugating an azide-modified biomolecule to an alkyne-modified biomolecule using CuAAC.
Materials:
-
Azide-modified biomolecule
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Biomolecule Mixture: In a microcentrifuge tube, combine the azide-modified and alkyne-modified biomolecules in the desired molar ratio in the reaction buffer. A slight excess of one component is often used to drive the reaction to completion.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO4 with 2.5 µL of 100 mM THPTA. Let the premix stand for a few minutes.
-
Initiate the Reaction:
-
Add the catalyst premix to the biomolecule mixture.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC).
-
Purification: Purify the conjugate using a suitable method such as SEC, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted biomolecules.
Synthesis of a PEG-based Heterobifunctional Linker (Amine-PEG-Maleimide)
This protocol describes a general method for the synthesis of an amine-PEG-maleimide linker.
Materials:
-
α-Boc-amino-ω-hydroxy-PEG
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous solvents
Procedure:
-
Synthesis of Boc-amino-PEG-maleimide:
-
Dissolve α-Boc-amino-ω-hydroxy-PEG and a slight molar excess of MC-NHS in anhydrous DCM.
-
Add TEA (2-3 equivalents) and stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by silica (B1680970) gel chromatography.
-
-
Deprotection of the Boc Group:
-
Dissolve the Boc-amino-PEG-maleimide in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-PEG-maleimide linker can be used directly or further purified.
-
Conclusion
Heterobifunctional linkers are indispensable tools in modern chemical biology and drug development. Their ability to selectively connect distinct molecules has paved the way for innovative therapeutic strategies like PROTACs and ADCs. The rational design of these linkers, considering their chemical properties, length, and flexibility, is crucial for optimizing the performance of the resulting conjugates. The experimental protocols provided in this guide offer a foundation for researchers to harness the power of heterobifunctional linkers in their own work, driving forward the development of next-generation therapeutics and research tools.
dot
Caption: Interrelationship of linker properties and conjugate performance.
References
- 1. benchchem.com [benchchem.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBCO-PEG12-TCO for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, DBCO-PEG12-TCO, a powerful tool in the field of bioconjugation. We will delve into its core principles, mechanism of action, and provide detailed experimental protocols for its application in creating precisely engineered biomolecules.
Introduction to this compound
This compound is a versatile chemical linker that features two distinct bioorthogonal reactive groups: a dibenzocyclooctyne (DBCO) and a trans-cyclooctene (B1233481) (TCO) moiety. These are separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique structure allows for two independent and highly specific conjugation reactions, enabling the sequential or orthogonal labeling of biomolecules.[2]
The PEG12 spacer enhances the solubility and stability of the linker and the resulting bioconjugate in aqueous environments, reduces aggregation, and minimizes steric hindrance.[3][4][5] These properties make this compound an ideal reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and multifunctional probes for cellular studies.[6][7]
Mechanism of Action: Dual Bioorthogonal Chemistries
The power of this compound lies in its ability to participate in two distinct, mutually orthogonal "click" chemistry reactions. This means that the DBCO group will react specifically with an azide (B81097), while the TCO group will react specifically with a tetrazine, without any cross-reactivity.[1][8]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO moiety reacts with an azide-functionalized molecule through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.[9][10] The driving force for this reaction is the ring strain of the cyclooctyne, which lowers the activation energy of the [3+2] cycloaddition.[11]
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The TCO group reacts with a tetrazine-functionalized molecule via an Inverse-Electron-Demand Diels-Alder (iEDDA) reaction. This is one of the fastest bioorthogonal reactions known, with second-order rate constants several orders of magnitude higher than SPAAC.[6][12] This exceptional kinetic profile allows for rapid and efficient conjugation even at very low concentrations of reactants.[13][14]
Quantitative Data for Bioconjugation Reactions
The selection of a bioconjugation strategy often depends on the kinetics and stability of the chemical ligation. The following tables summarize key quantitative data for the two bioorthogonal reactions utilized by this compound.
| Reaction | Reactive Partners | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| SPAAC | DBCO + Azide | ~0.1 - 1.0[15] | Copper-free, highly specific, stable triazole linkage formed.[9][16] |
| iEDDA | TCO + Tetrazine | ~10³ - 10⁶[12] | Extremely fast kinetics, biocompatible, forms a stable dihydropyridazine (B8628806) bond.[6][13] |
| Table 1: Comparison of Reaction Kinetics for SPAAC and iEDDA. |
| Linker Moiety | Stability Considerations in Biological Media |
| DBCO | Generally stable, but can exhibit some instability in the presence of reducing agents like dithiothreitol (B142953) (DTT).[16] DBCO-modified antibodies show minimal loss of reactivity over 4 weeks at 4°C or -20°C.[16] |
| TCO | Can be susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form, which can be influenced by exposure to light and certain metals.[17] The presence of radical inhibitors can suppress isomerization.[17] |
| Table 2: Stability of DBCO and TCO Moieties. |
Experimental Protocols
The following are detailed protocols for the use of this compound in bioconjugation. These should be considered as a starting point, and optimization may be required for specific applications.
Protocol for Sequential Antibody Labeling with this compound
This protocol describes the sequential conjugation of two different molecules (e.g., a fluorescent dye and a drug) to an antibody that has been pre-functionalized with an azide group.
Materials:
-
Azide-functionalized antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Tetrazine-functionalized molecule of interest (e.g., a fluorescent dye)
-
Anhydrous DMSO or DMF
-
Spin desalting columns or other protein purification systems
Procedure:
-
This compound Conjugation (SPAAC Reaction): a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. b. Add a 5- to 10-fold molar excess of the this compound stock solution to the azide-functionalized antibody solution (typically 1-5 mg/mL). c. Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C.[18] d. Remove the excess, unreacted this compound using a spin desalting column.
-
Tetrazine Conjugation (iEDDA Reaction): a. Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent. b. Add a 1.5- to 5-fold molar excess of the tetrazine-functionalized molecule to the this compound-labeled antibody. c. Incubate the reaction at room temperature for 30-60 minutes.[13] d. Purify the final antibody conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove any unreacted tetrazine-functionalized molecule.
Workflow for Sequential Antibody Labeling
Caption: Workflow for sequential antibody conjugation using this compound.
Protocol for Orthogonal Cell Surface Labeling
This protocol describes the simultaneous labeling of two different cell surface components that have been metabolically engineered to express either azide or tetrazine groups.
Materials:
-
Cells metabolically labeled with azide groups
-
Cells metabolically labeled with tetrazine groups
-
This compound
-
Azide-reactive fluorescent probe (e.g., Azide-Fluor 488)
-
Tetrazine-reactive fluorescent probe (e.g., Tetrazine-Fluor 647)
-
Anhydrous DMSO or DMF
-
Cell culture medium
-
PBS
Procedure:
-
Prepare Labeling Reagents: a. Prepare stock solutions of this compound, Azide-Fluor 488, and Tetrazine-Fluor 647 in anhydrous DMSO.
-
Prepare Cell Suspension: a. Harvest the azide-labeled and tetrazine-labeled cells and wash them with PBS. b. Resuspend the cells in fresh cell culture medium at the desired concentration.
-
Orthogonal Labeling: a. To a mixed population of azide- and tetrazine-labeled cells, add the this compound, Azide-Fluor 488, and Tetrazine-Fluor 647 to the desired final concentrations. A typical starting concentration is 10-50 µM for each reagent. b. Incubate the cells at 37°C for 30-60 minutes. c. Wash the cells three times with PBS to remove unreacted labeling reagents.
-
Analysis: a. Analyze the labeled cells using flow cytometry or fluorescence microscopy to detect the two distinct fluorescent signals.
Logical Diagram of Orthogonal Cell Labeling
Caption: Logical workflow for orthogonal cell surface labeling.
Application Example: Antibody-Drug Conjugate (ADC) Mechanism of Action
A key application of linkers like this compound is in the construction of ADCs. The following diagram illustrates the conceptual signaling pathway of an ADC created using this technology.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lifetein.com [lifetein.com]
- 8. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with Dbco-peg12-tco
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the site-specific labeling of antibodies using a heterobifunctional Dbco-peg12-tco linker. This method leverages a two-step bioorthogonal chemistry approach, enabling the precise conjugation of a payload to an antibody for applications such as antibody-drug conjugates (ADCs) and targeted imaging agents.
Introduction
The this compound linker is a state-of-the-art reagent for bioconjugation. It features two distinct bioorthogonal reactive groups: a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (B1233481) (TCO) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a dual bioorthogonal strategy. Typically, an azide (B81097) group is first introduced onto the antibody. The DBCO end of the linker then reacts with the azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This leaves the TCO group available for a subsequent, rapid reaction with a tetrazine-modified payload through the Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition.
The PEG12 spacer is a critical component, enhancing the solubility and flexibility of the linker. Research has shown that such hydrophilic linkers can significantly improve the reactivity of the conjugated moieties by preventing hydrophobic interactions with the antibody, leading to a higher functional density of the payload.
Principle of the Method
The antibody labeling process using this compound is a sequential, two-stage process:
-
Antibody Modification: An azide functional group is introduced onto the antibody. A common method is the reaction of an NHS-ester-azide linker with the primary amines of lysine (B10760008) residues on the antibody surface.
-
Linker Conjugation: The azide-modified antibody is then reacted with the this compound linker. The DBCO group on the linker specifically and covalently couples with the azide group on the antibody through SPAAC, a copper-free click chemistry reaction. This reaction is highly efficient and proceeds under mild, biocompatible conditions.
-
Payload Attachment (Not Covered in this Protocol): The resulting antibody-linker conjugate now presents a TCO group, which can be reacted with a tetrazine-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye) in a separate step.
This sequential approach allows for the precise control over the conjugation sites and the stoichiometry of the final conjugate, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).
Experimental Protocols
Protocol 1: Azide Modification of Antibody
This protocol describes the introduction of azide groups onto an antibody by targeting lysine residues.
Materials:
-
Purified monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG4-Azide linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Determine the volume of the NHS-PEG4-Azide stock solution required for the desired molar excess. A starting point of a 10- to 20-fold molar excess of the linker to the antibody is recommended. This may require optimization for your specific antibody.
-
Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing. Ensure the final concentration of DMSO is below 10% of the total reaction volume to avoid antibody precipitation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted NHS-PEG4-Azide linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the purified azide-modified antibody.
-
The azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Conjugation of this compound to Azide-Modified Antibody
This protocol details the SPAAC reaction between the azide-modified antibody and the this compound linker.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system or desalting columns
Procedure:
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
-
Add a 3- to 5-fold molar excess of the this compound stock solution to the azide-modified antibody solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of the Antibody-Linker Conjugate:
-
Purify the final antibody-linker conjugate to remove unreacted this compound using a desalting column or size-exclusion chromatography (SEC).
-
The final conjugate should be stored in a suitable buffer at 4°C or -80°C.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the antibody labeling process.
Table 1: Recommended Reaction Parameters for Antibody Modification and Linker Conjugation
| Parameter | Protocol 1: Azide Modification | Protocol 2: this compound Conjugation |
| Antibody Concentration | 2-5 mg/mL | 2-5 mg/mL |
| Linker | NHS-PEG4-Azide | This compound |
| Linker Molar Excess | 10-20 fold | 3-5 fold |
| Reaction Buffer | PBS, pH 7.2-7.5 | PBS, pH 7.4 |
| Reaction Temperature | Room Temperature | Room Temperature or 4°C |
| Incubation Time | 30-60 minutes | 4-12 hours (RT) or overnight (4°C) |
| Purification Method | Desalting Column | Desalting Column or SEC |
Table 2: Characterization of a Site-Specifically Labeled Antibody
| Parameter | Typical Result | Method of Analysis |
| Degree of Labeling (DOL) | 2-4 | HIC-HPLC / RP-HPLC |
| Conjugation Efficiency | >95% | LC-MS |
| Purity | >98% | SEC-HPLC |
| Aggregate Content | <2% | SEC-HPLC |
Visualization of Experimental Workflow
Caption: Workflow for antibody labeling with this compound.
Caption: Reaction mechanism for this compound conjugation.
Application Notes and Protocols for Dbco-peg12-tco Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Dbco-peg12-tco, a heterobifunctional linker, in dual bioorthogonal conjugation strategies. The protocols outlined below are intended for researchers in bioconjugation, drug development, and molecular imaging.
Introduction
This compound is a versatile crosslinker molecule featuring two distinct bioorthogonal reactive groups: a dibenzocyclooctyne (DBCO) moiety and a trans-cyclooctene (B1233481) (TCO) group, separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This unique structure allows for a sequential, two-step conjugation process with high specificity and efficiency.[4][5]
The DBCO group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[2][3][6] This reaction is highly specific and biocompatible, making it ideal for use in complex biological systems.[6][7] The TCO group, on the other hand, reacts with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][8][9] The iEDDA reaction is known for its exceptionally fast kinetics.[9][10] The PEG12 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers and reduces potential steric hindrance during the conjugation reactions.[4][11]
This dual-reactivity makes this compound an invaluable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and multifunctional nanoparticles.[3][]
Reaction Mechanism
The conjugation process using this compound occurs in two independent and sequential steps. The order of the reactions can be chosen based on the stability and availability of the azide- and tetrazine-functionalized molecules.
Caption: Two-step bioorthogonal conjugation workflow using this compound.
Experimental Protocols
The following are generalized protocols for a two-step conjugation. The specific conditions, such as buffer composition, pH, and reactant concentrations, may require optimization depending on the specific molecules being conjugated.
Protocol 1: Conjugation of an Azide-Modified Protein with a Tetrazine-Modified Small Molecule
This protocol first attaches the this compound linker to an azide-modified protein via SPAAC, followed by the iEDDA reaction with a tetrazine-labeled small molecule.
Materials:
-
Azide-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.
-
This compound linker.
-
Anhydrous DMSO or DMF.
-
Tetrazine-modified small molecule.
-
Quenching reagent (e.g., Tris buffer, 1 M, pH 8.0).
-
Purification columns (e.g., desalting columns, spin filtration units).
Step 1: SPAAC Reaction - Conjugation of this compound to Azide-Modified Protein
-
Prepare the this compound solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction Setup:
-
In a reaction tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 5-20 fold molar excess of the linker over the protein. The final concentration of DMSO or DMF in the reaction mixture should be below 20%.
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
Purification: Remove the excess, unreacted this compound linker using a desalting column or a spin filtration unit with an appropriate molecular weight cutoff (MWCO) for the protein. Exchange the buffer to a suitable buffer for the next step (e.g., PBS, pH 7.4).
Step 2: iEDDA Reaction - Conjugation to Tetrazine-Modified Small Molecule
-
Prepare the Tetrazine-modified molecule solution: Dissolve the tetrazine-modified small molecule in a compatible solvent (e.g., DMSO) to a known concentration.
-
Reaction Setup:
-
To the purified protein-Dbco-peg12-tco conjugate, add the tetrazine-modified small molecule solution to achieve a 1.5-10 fold molar excess.[13]
-
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.[1] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Quenching (Optional): To quench any unreacted TCO groups, a small excess of a tetrazine-containing compound can be added.
-
Final Purification: Purify the final protein-small molecule conjugate from excess reactants and byproducts using an appropriate method such as desalting columns, dialysis, or chromatography (e.g., size-exclusion or affinity chromatography).
Characterization of the Conjugate
-
UV-Vis Spectroscopy: The degree of labeling (DOL) of the DBCO group onto the protein can be estimated by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[13][14]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the molecular weight of the final product.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after each conjugation step.
-
HPLC: To assess the purity of the final conjugate.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the SPAAC and iEDDA reactions involved in the this compound conjugation.
Table 1: Reaction Conditions for SPAAC (Dbco + Azide)
| Parameter | Recommended Range | Notes |
| Molar Excess of Dbco-linker | 5 - 20 fold | Higher excess may be needed for dilute protein solutions.[15] |
| Reaction Time | 4 - 12 hours | Can be extended to overnight at 4°C for improved efficiency.[13] |
| Temperature | Room Temperature or 4°C | Lower temperatures may require longer incubation times.[13] |
| pH | 6.0 - 9.0 | Neutral to slightly basic pH is generally optimal.[13] |
| Recommended Buffers | PBS, HEPES, Bicarbonate | Avoid amine-containing buffers (e.g., Tris) and azide buffers.[13] |
Table 2: Reaction Conditions for iEDDA (TCO + Tetrazine)
| Parameter | Recommended Range | Notes |
| Molar Excess of Tetrazine | 1.5 - 10 fold | Generally, a lower excess is needed due to the fast kinetics.[13] |
| Reaction Time | 30 minutes - 2 hours | Reaction is typically very fast and can be monitored visually.[1] |
| Temperature | Room Temperature | The reaction proceeds rapidly at ambient temperature.[9] |
| pH | 6.0 - 8.0 | Reaction is efficient within this pH range. |
| Recommended Buffers | PBS, HEPES | Most common biological buffers are suitable. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for this compound conjugation.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAP/CLIP-Tags and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels-Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. interchim.fr [interchim.fr]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Dbco-peg12-tco
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional Dbco-peg12-tco linker. This advanced linker enables a dual bioorthogonal conjugation strategy, allowing for the sequential and site-specific attachment of two different molecules, a valuable tool in the development of next-generation ADCs with novel functionalities.
Introduction to this compound in ADC Synthesis
The this compound linker is a state-of-the-art reagent for bioconjugation, featuring two distinct bioorthogonal reactive groups: a dibenzocyclooctyne (DBCO) and a trans-cyclooctene (B1233481) (TCO) moiety, separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique structure allows for a two-step, sequential conjugation process.
The DBCO group reacts specifically with azide-functionalized molecules through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2] The TCO group, on the other hand, reacts with tetrazine-labeled molecules via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[2] The mutual orthogonality of these reactions allows for precise control over the conjugation process, enabling the creation of well-defined and homogenous ADCs.[3]
The PEG12 spacer enhances the aqueous solubility of the linker and the resulting ADC, which can help to mitigate aggregation and improve pharmacokinetic properties.[4]
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of an ADC using the this compound linker. The workflow is divided into three main stages:
-
Stage 1: Modification of the antibody with an azide (B81097) group and subsequent reaction with the DBCO end of the this compound linker.
-
Stage 2: Conjugation of a tetrazine-functionalized cytotoxic payload to the TCO end of the antibody-linker construct.
-
Stage 3: Purification and characterization of the final ADC.
Materials and Reagents
-
Monoclonal antibody (mAb) of interest
-
Azide modification reagent (e.g., Azide-PEG4-NHS ester)
-
This compound linker
-
Tetrazine-functionalized cytotoxic payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amine-free buffers (e.g., HEPES, borate (B1201080) buffer)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., Tris buffer)
-
Purification columns (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))
-
Analytical instruments (UV-Vis spectrophotometer, HPLC system, mass spectrometer)
-
Cell culture reagents for in vitro assays
Stage 1: Antibody-Linker Conjugation
This stage involves the introduction of an azide group onto the antibody, followed by the attachment of the this compound linker.
Protocol 1: Antibody Azide Modification
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL.
-
Reagent Preparation: Dissolve the Azide-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess azide reagent using a desalting column or dialysis against PBS.
-
Characterization: Confirm the introduction of azide groups using a suitable analytical method, such as a colorimetric assay or mass spectrometry (optional).
Protocol 2: Reaction with this compound
-
Reagent Preparation: Dissolve the this compound linker in anhydrous DMSO to a final concentration of 10 mM.
-
Conjugation Reaction: Add a 3-5 fold molar excess of the this compound solution to the azide-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at 4°C or room temperature with gentle mixing.
-
Purification: Purify the antibody-linker conjugate using SEC to remove unreacted linker.
Stage 2: Payload Conjugation
This stage involves the attachment of the tetrazine-functionalized cytotoxic payload to the TCO group of the antibody-linker conjugate.
Protocol 3: ADC Formation
-
Reagent Preparation: Dissolve the tetrazine-functionalized cytotoxic payload in a suitable solvent (e.g., DMSO) to a known concentration.
-
Conjugation Reaction: Add a 1.5-3 fold molar excess of the tetrazine-payload solution to the purified antibody-linker conjugate solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by HPLC.
-
Purification: Purify the final ADC from unreacted payload and other impurities using SEC or HIC.
Stage 3: ADC Characterization
Thorough characterization of the final ADC is crucial to ensure its quality and consistency.
Protocol 4: Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
-
Measure Absorbance: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and the wavelength of maximum absorbance for the cytotoxic payload.
-
Calculations: Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
Determine DAR: The DAR is the molar ratio of the payload to the antibody.
Protocol 5: Analysis by Hydrophobic Interaction Chromatography (HIC)-HPLC
-
Column and Buffers: Use a HIC column with a suitable stationary phase. Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0). Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: Run a gradient from high to low salt concentration to elute the different ADC species.
-
Data Analysis: The unconjugated antibody will elute first, followed by ADC species with increasing DAR values. The average DAR can be calculated from the peak areas of the different species.
Protocol 6: Analysis by Mass Spectrometry (MS)
-
Sample Preparation: The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.
-
LC-MS Analysis: Use a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species and calculate the DAR.
Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the purified ADC, unconjugated antibody, and free payload as controls.
-
Incubation: Incubate the cells for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value of the ADC.
Data Presentation
The following tables provide templates for summarizing the quantitative data obtained during ADC synthesis and characterization.
Table 1: Summary of ADC Synthesis Parameters
| Parameter | Value |
| Antibody Concentration | e.g., 5 mg/mL |
| Molar Ratio (Azide Reagent:Antibody) | e.g., 15:1 |
| Molar Ratio (this compound:Antibody) | e.g., 4:1 |
| Molar Ratio (Tetrazine-Payload:Antibody) | e.g., 2.5:1 |
| Conjugation Time (Stage 1) | e.g., 8 hours |
| Conjugation Time (Stage 2) | e.g., 2 hours |
| Purification Method | e.g., SEC and HIC |
Table 2: Characterization of the Final ADC
| Analytical Method | Parameter | Result |
| UV-Vis Spectroscopy | Average DAR | e.g., 3.8 |
| ADC Concentration | e.g., 1.2 mg/mL | |
| HIC-HPLC | Average DAR | e.g., 3.9 |
| % Unconjugated Antibody | e.g., < 5% | |
| % Aggregates | e.g., < 2% | |
| Mass Spectrometry | Average DAR | e.g., 3.85 |
| Major DAR Species | e.g., DAR4 | |
| In Vitro Cytotoxicity | IC50 (Target-Positive Cells) | e.g., 15 ng/mL |
| IC50 (Target-Negative Cells) | e.g., > 1000 ng/mL |
Note: The values in the tables are for illustrative purposes only and will vary depending on the specific antibody, payload, and reaction conditions used.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
- 1. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 2. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Labeling with Dbco-PEG12-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dbco-PEG12-TCO is a heterobifunctional linker that enables dual, bioorthogonal labeling of biomolecules and cell surfaces. This linker possesses two distinct reactive moieties: a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (B1233481) (TCO) group, separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. The DBCO group reacts specifically with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the TCO group reacts with tetrazine-modified molecules through the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.[1][2][3] These reactions are highly efficient, selective, and occur under mild, physiological conditions, making them ideal for labeling living cells without the need for a toxic copper catalyst.[1]
The dual functionality of this compound allows for the sequential or simultaneous labeling of two different molecular targets on the cell surface. This capability is particularly valuable in applications such as targeted drug delivery, nanoparticle functionalization, and the study of protein-protein interactions at the cell surface.[2][4]
Principle of Two-Step Cell Surface Labeling
A common strategy for labeling cell surfaces with this compound involves a two-step process that leverages metabolic engineering to introduce the necessary reactive handles onto cellular glycans.
-
Metabolic Labeling: Cells are first incubated with a modified sugar precursor, such as an azide-functionalized mannosamine (B8667444) (e.g., Ac4ManNAz) or a tetrazine-functionalized sialic acid precursor. These unnatural sugars are metabolized by the cell and incorporated into the glycans on the cell surface, effectively displaying azide (B81097) or tetrazine groups.
-
Bioorthogonal Ligation: The metabolically labeled cells are then treated with this compound. The DBCO end of the linker will covalently bind to the azide-modified glycans, or the TCO end will bind to the tetrazine-modified glycans. This leaves the other end of the linker available for a subsequent reaction with a molecule of interest, such as a fluorescent dye, a drug molecule, or a nanoparticle functionalized with the complementary reactive group (tetrazine for the DBCO-labeled cell, or an azide for the TCO-labeled cell).
Data Presentation
The efficiency of cell surface labeling with this compound can be quantified using techniques such as flow cytometry and fluorescence microscopy. The following tables provide a template for presenting quantitative data from such experiments. Actual values will vary depending on the cell type, labeling conditions, and detection method.
Table 1: Quantitative Analysis of Cell Surface Labeling by Flow Cytometry
| Cell Line | Metabolic Label | This compound Conjugate | Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % Labeled Cells |
| HEK293T | Ac4ManNAz | TCO-Fluorophore | 10 | 1 | 8500 | 95% |
| Jurkat | Ac4ManNAz | TCO-Fluorophore | 10 | 1 | 6200 | 92% |
| HeLa | Tetrazine-Sialic Acid | DBCO-Fluorophore | 5 | 0.5 | 9300 | 98% |
| Control (no metabolic label) | None | TCO/DBCO-Fluorophore | 10 | 1 | 150 | <1% |
Table 2: Comparison of Reaction Conditions for Bioorthogonal Labeling
| Reaction | Reagent 1 | Concentration (µM) | Reagent 2 | Concentration (µM) | Reaction Time (minutes) | Labeling Efficiency |
| SPAAC | Azide-labeled cells | N/A | This compound | 25 | 60 | High |
| iEDDA | Tetrazine-labeled cells | N/A | TCO-end of linker | N/A | 15 | Very High |
Experimental Protocols
Protocol 1: Two-Step Cell Surface Labeling via Metabolic Engineering and SPAAC
This protocol describes the labeling of cell surface glycans with an azide group, followed by the reaction with the DBCO moiety of this compound.
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)
-
This compound
-
Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Plate cells in a suitable culture vessel and allow them to adhere overnight.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
-
-
Labeling with this compound:
-
Gently wash the cells twice with warm PBS to remove unincorporated Ac4ManNAz.
-
Prepare a solution of this compound in serum-free culture medium or PBS at a final concentration of 10-50 µM.
-
Add the this compound solution to the cells and incubate for 1-2 hours at 37°C.
-
Wash the cells three times with warm PBS to remove excess this compound.
-
-
Detection with Tetrazine-Fluorophore:
-
Prepare a solution of the tetrazine-functionalized fluorescent dye in a suitable buffer (e.g., PBS) at a final concentration of 5-10 µM.
-
Add the tetrazine-fluorophore solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
For flow cytometry, detach the cells and resuspend in FACS buffer. Analyze on a flow cytometer using the appropriate laser and filter for the chosen fluorophore.
-
For fluorescence microscopy, add fresh imaging medium to the cells and visualize using a fluorescence microscope.
-
Protocol 2: Dual Labeling of Cell Surface Proteins
This protocol provides a general workflow for sequentially labeling two different cell surface proteins using the dual functionality of this compound. This requires prior modification of the target proteins with azide and tetrazine handles, for example, through antibody conjugation or genetic encoding of unnatural amino acids.
Materials:
-
Cells expressing an azide-modified protein and a tetrazine-modified protein on their surface.
-
This compound
-
Azide-reactive fluorescent dye (e.g., DBCO-Fluorophore 1)
-
Tetrazine-reactive fluorescent dye (e.g., TCO-Fluorophore 2)
-
PBS, pH 7.4
Procedure:
-
First Labeling Step (SPAAC):
-
Wash the cells twice with PBS.
-
Prepare a solution of a DBCO-functionalized fluorescent dye (Fluorophore 1) in PBS at a concentration of 10-20 µM.
-
Incubate the cells with the DBCO-fluorophore solution for 1-2 hours at 37°C to label the azide-modified protein.
-
Wash the cells three times with PBS.
-
-
Linking Step:
-
Prepare a solution of this compound in PBS at a concentration of 20-50 µM.
-
Incubate the cells with the this compound solution for 1-2 hours at 37°C. The DBCO end will react with any remaining azide groups, and the TCO end is now displayed on the cell surface.
-
Wash the cells three times with PBS.
-
-
Second Labeling Step (iEDDA):
-
Prepare a solution of a tetrazine-functionalized fluorescent dye (Fluorophore 2) in PBS at a concentration of 5-10 µM.
-
Incubate the cells with the tetrazine-fluorophore solution for 15-30 minutes at room temperature to label the TCO-functionalized linker.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
Analyze the dual-labeled cells by multi-color flow cytometry or fluorescence microscopy.
-
Visualization of Workflows and Pathways
Experimental Workflow for Two-Step Cell Surface Labeling
Caption: Workflow for two-step cell surface labeling.
Hypothetical Signaling Pathway Investigation: GPCR Dimerization
This compound can be used to study the proximity of two different cell surface receptors, such as in G-protein coupled receptor (GPCR) dimerization. In this hypothetical example, one GPCR is labeled with an azide and the other with a tetrazine. The this compound linker is used to bridge the two receptors if they are in close proximity, and a subsequent detection step confirms the interaction.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Proximity-Based Assays Using Dbco-peg12-tco for FRET and BRET Pair Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying molecular interactions in real-time within living cells. These methods provide spatial and temporal information about protein-protein interactions, conformational changes, and other dynamic cellular processes. The advent of bioorthogonal chemistry has further expanded the capabilities of FRET and BRET by enabling precise, covalent labeling of target biomolecules with donor and acceptor moieties.
This application note details the use of Dbco-peg12-tco , a heterobifunctional linker, for the creation of FRET and BRET pairs. This linker possesses two distinct bioorthogonal reactive groups: a dibenzocyclooctyne (DBCO) and a trans-cyclooctene (B1233481) (TCO). The DBCO group specifically reacts with azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), while the TCO group reacts with tetrazine-modified molecules through an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. The orthogonality of these reactions allows for the sequential and specific conjugation of two different molecular partners. The hydrophilic 12-unit polyethylene (B3416737) glycol (PEG12) spacer enhances solubility and provides a flexible linker arm.
Principle of the Method
The core principle involves a three-component system:
-
Protein of Interest 1 (POI-1): Modified with an azide (B81097) group.
-
Protein of Interest 2 (POI-2): Modified with a tetrazine group.
-
This compound linker: Covalently attached to a FRET/BRET donor or acceptor fluorophore/luciferase.
The experimental strategy involves two sequential bioorthogonal reactions. First, the this compound linker is conjugated to a FRET/BRET donor or acceptor. Subsequently, this complex is introduced to the biological system containing the azide-modified POI-1 and tetrazine-modified POI-2. The DBCO end of the linker will react with the azide on POI-1, and the TCO end will react with the tetrazine on POI-2, bringing the two proteins of interest into close proximity, bridged by the PEG12 linker now carrying the FRET/BRET partner. This allows for the study of the interaction between POI-1 and POI-2.
Key Advantages
-
High Specificity: The bioorthogonal nature of the DBCO-azide and TCO-tetrazine reactions ensures minimal off-target labeling.
-
Copper-Free: Both reactions proceed without the need for a cytotoxic copper catalyst, making them ideal for live-cell imaging.
-
Versatility: This system can be adapted to a wide range of proteins and FRET/BRET pairs.
-
Temporal Control: The sequential nature of the labeling allows for precise control over the timing of the experiment.
Application Example: Monitoring GPCR-Arrestin Interaction
A common application of FRET and BRET is to study the interaction between a G-protein coupled receptor (GPCR) and β-arrestin upon ligand stimulation. In this example, we will consider the use of this compound to create a BRET pair to monitor this interaction.
Signaling Pathway Diagram
Caption: GPCR activation by a ligand leads to its phosphorylation by GRK, creating a binding site for β-arrestin, which in turn initiates endocytosis.
Experimental Protocols
Protocol 1: Preparation of Azide- and Tetrazine-Modified Proteins
This protocol describes the modification of two proteins of interest (POI-1 and POI-2) with azide and tetrazine handles, respectively. This is typically achieved by reacting a purified protein with an NHS-ester functionalized azide or tetrazine, which targets primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Purified POI-1 and POI-2 (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-Azide (e.g., Azido-PEG4-NHS Ester)
-
NHS-Tetrazine (e.g., Methyltetrazine-PEG4-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Zeba™ Spin Desalting Columns (7K MWCO)
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solutions: Ensure protein solutions are at a concentration of 1-5 mg/mL in Conjugation Buffer.
-
Prepare Reagent Stocks: Immediately before use, prepare 10 mM stock solutions of NHS-Azide and NHS-Tetrazine in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the NHS-reagent stock solution to the respective protein solution.
-
Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted labeling reagent using a Zeba™ Spin Desalting Column according to the manufacturer's protocol.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
-
-
Storage: Store the labeled proteins at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Conjugation of this compound to a BRET Donor (Luciferase)
This protocol details the conjugation of an amine-reactive this compound (e.g., this compound-NHS ester) to a luciferase (e.g., Renilla luciferase, Rluc) which will serve as the BRET donor.
Materials:
-
Purified Luciferase (e.g., Rluc) in amine-free buffer
-
This compound-NHS ester
-
Anhydrous DMF or DMSO
-
Zeba™ Spin Desalting Columns (7K MWCO)
-
Conjugation Buffer: 1X PBS, pH 7.4
Procedure:
-
Prepare Luciferase Solution: Prepare the luciferase at a concentration of 1-5 mg/mL in Conjugation Buffer.
-
Prepare Linker Stock: Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound-NHS ester stock solution to the luciferase solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the luciferase-Dbco-peg12-tco conjugate using a Zeba™ Spin Desalting Column.
-
-
Storage: Store the conjugate at 4°C, protected from light.
Protocol 3: In Vitro BRET Assay
This protocol describes a simplified in vitro BRET assay to confirm the functionality of the generated components before proceeding to live-cell experiments.
Experimental Workflow Diagram
Caption: Workflow for the in vitro BRET assay using bioorthogonally labeled components.
Materials:
-
Azide-POI-1 and Tetrazine-POI-2 (from Protocol 1)
-
Luciferase-Dbco-peg12-tco (from Protocol 2)
-
Fluorescent Acceptor (e.g., a tetrazine-functionalized YFP)
-
BRET Buffer: PBS or other suitable buffer
-
BRET Substrate (e.g., Coelenterazine h)
-
96-well white microplate
-
Luminometer with two emission filters (e.g., 485 nm for donor, 530 nm for acceptor)
Procedure:
-
Prepare Reaction Mixtures:
-
In a 96-well plate, prepare triplicate wells for the following conditions:
-
Donor Only: Luciferase-Dbco-peg12-tco + Azide-POI-1
-
Acceptor Only: Tetrazine-YFP + Tetrazine-POI-2
-
BRET Pair: Luciferase-Dbco-peg12-tco + Azide-POI-1 + Tetrazine-YFP + Tetrazine-POI-2
-
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the click reactions to proceed.
-
BRET Measurement:
-
Prepare a working solution of the BRET substrate in BRET buffer.
-
Add the substrate to each well.
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Calculate the Net BRET ratio: (Raw BRET of BRET Pair) - (Raw BRET of Donor Only).
-
Data Presentation
Table 1: Representative Reaction Kinetics of Bioorthogonal Reactions
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| SPAAC (DBCO + Azide) | 0.1 - 1.0 | Highly specific, biocompatible, good for live cells. |
| IEDDA (TCO + Tetrazine) | 10³ - 10⁶ | Exceptionally fast, excellent for in vivo imaging. |
Table 2: Hypothetical BRET Data for GPCR-Arrestin Interaction
| Condition | Donor Emission (RLU at 485 nm) | Acceptor Emission (RLU at 530 nm) | Raw BRET Ratio | Net BRET Ratio |
| No Ligand (Basal) | ||||
| Donor Only | 500,000 | 50,000 | 0.100 | - |
| Donor + Acceptor | 480,000 | 62,400 | 0.130 | 0.030 |
| + Ligand (Stimulated) | ||||
| Donor Only | 510,000 | 51,000 | 0.100 | - |
| Donor + Acceptor | 420,000 | 189,000 | 0.450 | 0.350 |
Logical Relationship Diagram
Caption: Logical flow of the bioorthogonal reactions creating a FRET/BRET-enabled protein complex.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low BRET/FRET Signal | Inefficient protein labeling. | Optimize labeling conditions (reagent excess, incubation time). Confirm DOL. |
| Steric hindrance preventing interaction. | Use a longer PEG spacer on the labeling reagents or the this compound linker. | |
| Incorrect orientation of donor/acceptor. | Try different labeling sites on the proteins if possible (e.g., site-specific incorporation of non-canonical amino acids). | |
| High Background Signal | Non-specific binding of labeled components. | Ensure adequate purification after each labeling step. Include appropriate blocking agents in assays. |
| Spectral bleed-through of the donor emission. | Use appropriate emission filters and perform the net BRET/FRET calculation to subtract background. | |
| Inconsistent Results | Instability of labeled proteins or reagents. | Store labeled components properly (aliquoted, at -80°C). Prepare fresh reagent stocks for each experiment. |
| Variable cell conditions (for in-cell assays). | Maintain consistent cell culture conditions (passage number, confluency). |
For further information and support, please consult the technical documentation for the specific reagents used.
Application Notes and Protocols for Bioconjugation of Proteins and Peptides with Dbco-peg12-tco
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient modification of proteins and peptides is a cornerstone of modern chemical biology and drug development. The ability to attach multiple functionalities to a single biomolecule opens up new avenues for creating sophisticated therapeutics, diagnostic tools, and research probes. Dbco-peg12-tco is a heterobifunctional linker that enables the sequential or simultaneous dual labeling of biomolecules through two independent and bioorthogonal "click" chemistry reactions.
This molecule contains two key reactive handles:
-
Dibenzocyclooctyne (DBCO): This moiety reacts specifically with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly selective and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1]
-
trans-Cyclooctene (TCO): This strained alkene reacts with tetrazines through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2] This reaction is known for its exceptionally fast kinetics, among the fastest of all bioorthogonal reactions.[3]
The polyethylene (B3416737) glycol (PEG12) spacer enhances the solubility and biocompatibility of the linker and the resulting conjugate, while also minimizing steric hindrance.[2]
These application notes provide a comprehensive overview of the use of this compound for the dual functionalization of proteins and peptides, including detailed experimental protocols and quantitative data to guide your research.
Data Presentation
The following tables summarize key quantitative data for the two bioorthogonal reactions facilitated by the this compound linker.
| Reaction | Reactive Partners | Second-Order Rate Constant (k₂) | Reaction Conditions | Efficiency | Key Advantages |
| iEDDA Cycloaddition | TCO + Tetrazine | ~800 - 30,000 M⁻¹s⁻¹[4] | Aqueous buffer (e.g., PBS), pH 6.0-9.0, room temperature or 37°C[5] | Often exceeds 99%[5] | Extremely fast kinetics, high specificity, catalyst-free[3] |
| SPAAC | DBCO + Azide (B81097) | ~1 - 2 M⁻¹s⁻¹[4] | Aqueous buffer (e.g., PBS), pH 7.0-7.4, room temperature or 4°C[6] | High, can be driven to completion with excess reagent | High stability of reactants and product, catalyst-free, bioorthogonal[2] |
| Parameter | TCO-Tetrazine Ligation | DBCO-Azide Ligation | Notes |
| Typical Reaction Time | 30 minutes - 2 hours[5] | 2 - 12 hours at room temperature, or overnight at 4°C[6] | Reaction times can be optimized based on reactant concentrations. |
| Molar Excess of Labeling Reagent | 1.05 - 1.5 fold excess of tetrazine[7] | 1.5 - 20 fold excess of azide[2] | The optimal molar excess should be determined empirically. |
| Quenching | Generally not required due to high specificity and rapid reaction. | Can be quenched with an excess of a small molecule azide if necessary. | Unreacted reagents are typically removed during purification. |
Experimental Protocols
Protocol 1: Introduction of Azide and Tetrazine Handles into the Target Protein/Peptide
To utilize the this compound linker for dual labeling, the target protein or peptide must first be functionalized with azide and tetrazine groups. This can be achieved through various methods, including:
-
Site-specific incorporation of non-canonical amino acids: Using amber suppression technology to incorporate azide- or tetrazine-containing amino acids at specific sites in the protein sequence during expression.
-
Enzymatic modification: Utilizing enzymes like sortase A or formylglycine-generating enzyme to install azide or tetrazine handles at specific recognition sequences.
-
Chemical modification of specific amino acid residues: Targeting lysine, cysteine, or other reactive residues with NHS esters, maleimides, or other reagents carrying an azide or tetrazine moiety.
Protocol 2: Dual Labeling of a Protein/Peptide with this compound
This protocol describes a general workflow for the dual labeling of a protein that has been pre-functionalized with both an azide and a tetrazine group. The order of the two click reactions can be interchangeable due to their bioorthogonality.
Materials:
-
Azide- and tetrazine-functionalized protein/peptide in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Molecule A (containing a complementary reactive group for one end of the linker, e.g., an azide)
-
Molecule B (containing a complementary reactive group for the other end of the linker, e.g., a tetrazine)
-
Desalting columns or other protein purification systems (e.g., SEC, dialysis)
-
Spectrophotometer or fluorometer for analysis
Procedure:
Step 1: Preparation of Reagents
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare stock solutions of Molecule A and Molecule B in a compatible solvent.
Step 2: First Click Reaction (e.g., TCO-Tetrazine Ligation)
-
To the solution of the dual-functionalized protein (e.g., 1-5 mg/mL in PBS), add the tetrazine-containing Molecule B at a 1.1 to 1.5-fold molar excess over the protein.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
(Optional) Remove the excess unreacted Molecule B using a desalting column.
Step 3: Second Click Reaction (SPAAC)
-
To the reaction mixture from Step 2, add the azide-containing Molecule A at a 1.5 to 10-fold molar excess.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.
Step 4: Purification of the Dual-Labeled Protein
-
Purify the final dual-labeled protein conjugate from excess this compound and unreacted Molecule A using a desalting column, size-exclusion chromatography (SEC), or dialysis.
Step 5: Characterization
-
Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis or fluorescence spectroscopy to confirm successful dual labeling and determine the degree of labeling.
Mandatory Visualizations
References
- 1. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
reaction conditions for Dbco-peg12-tco with azides and tetrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition considerations for the use of the heterobifunctional linker, DBCO-PEG12-TCO, in bioorthogonal chemistry. This linker contains a Dibenzocyclooctyne (DBCO) group for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-modified molecules, and a trans-cyclooctene (B1233481) (TCO) group for Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with tetrazine-modified molecules. The central polyethylene (B3416737) glycol (PEG12) spacer enhances solubility and reduces steric hindrance.
Section 1: this compound Reaction with Azides (SPAAC)
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained alkyne, such as DBCO, and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This makes it particularly suitable for applications in living systems.[1]
Factors Influencing SPAAC Reaction Rates
The efficiency of the SPAAC reaction is influenced by several key parameters:
-
Buffer and pH: The choice of buffer and its pH can significantly impact reaction kinetics. Studies have shown that HEPES buffer at pH 7 can yield higher rate constants compared to PBS at the same pH.[3][4] Generally, higher pH values tend to accelerate the reaction rate, although this can be buffer-dependent.[3][4]
-
Temperature: Reactions are typically performed at room temperature (25°C) or 37°C.[4][5] Increased temperature can accelerate the reaction, but the thermal stability of the biomolecules involved must be considered.[4]
-
Reactant Concentration: As with most chemical reactions, higher concentrations of both the DBCO- and azide-containing molecules will lead to a faster reaction rate.[4][5]
-
PEG Linker: The presence of a PEG spacer, such as the PEG12 linker in this compound, has been shown to enhance reaction rates.[3][4][6] The PEG linker extends the DBCO group away from the surface of a biomolecule, which can reduce steric hindrance and improve its accessibility.[4]
-
Electronic Properties of the Azide (B81097): The chemical environment of the azide group can influence its reactivity. Azides with nearby electron-donating groups may exhibit different reaction kinetics.[3]
Quantitative Data for SPAAC Reactions
The following table summarizes representative second-order rate constants for SPAAC reactions involving DBCO derivatives and various azides. These values provide an approximation of the expected reaction performance.
| Reactants | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| Sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer, pH 7, 25°C | [3] |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS, pH 7, 25°C | [3] |
| DBCO-modified Trastuzumab and Azide | 0.18 - 0.37 | Various buffers, highlighting the positive effect of a PEG linker | [3] |
Experimental Protocol: SPAAC Conjugation of an Azide-Modified Protein
This protocol describes a general procedure for conjugating an azide-containing protein with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or HEPES, pH 7.5)
-
Anhydrous DMSO or DMF
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Reaction Incubation:
-
Add a 1.5 to 3-fold molar excess of the this compound solution to the azide-modified protein solution.[5] The final concentration of the organic solvent should ideally be kept below 20%.[2]
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[5][7] Reaction times may vary depending on the reactants and their concentrations.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a spin desalting column or through dialysis against the reaction buffer.
-
-
Analysis (Optional):
Section 2: this compound Reaction with Tetrazines (IEDDA)
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as TCO, is one of the fastest bioorthogonal reactions currently known.[8][9] This reaction is highly specific and proceeds rapidly at low concentrations without the need for a catalyst, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas.[9][10][11]
Factors Influencing IEDDA Reaction Rates
The kinetics of the TCO-tetrazine ligation are governed by several factors:
-
Electronics: The reaction is accelerated by electron-withdrawing groups on the tetrazine ring, which lower its LUMO energy, and electron-donating groups on the dienophile (TCO), which raise its HOMO energy.[12][13]
-
Ring Strain: The high degree of ring strain in the TCO molecule is a primary contributor to its high reactivity.[13][14]
-
Steric Hindrance: Steric bulk on either the tetrazine or the TCO can impede the reaction.[12][13]
-
Solvent: While the reaction can proceed in a variety of aqueous and organic solvents, water has been shown to accelerate some Diels-Alder reactions.[9][15]
Quantitative Data for IEDDA Reactions
The IEDDA reaction between TCO and tetrazines is characterized by exceptionally high second-order rate constants, often several orders of magnitude faster than SPAAC reactions.
| Reactants | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| trans-cyclooctene (TCO) and various Tetrazines | 1 - 1 x 10⁶ | Generally in aqueous or organic media | [8][9] |
| TCO and Diphenyl-s-tetrazine | ~2000 | Not specified | [16] |
| Norbornene and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | ~1.9 | Slower kinetics compared to TCO | [8] |
Experimental Protocol: IEDDA Conjugation of a Tetrazine-Modified Protein
This protocol provides a general method for conjugating a tetrazine-labeled protein with this compound.
Materials:
-
Tetrazine-modified protein
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Spin desalting columns or dialysis equipment
Procedure:
-
Preparation of Reactants:
-
Reaction Incubation:
-
Purification:
-
Purify the resulting conjugate to remove unreacted this compound using a spin desalting column or dialysis.
-
-
Analysis (Optional):
-
The reaction can be monitored by observing the disappearance of the characteristic color of the tetrazine, which typically has an absorbance in the range of 510-550 nm.[9]
-
Analysis of the final product can be performed using SDS-PAGE.
-
Section 3: Visualizing Reaction Pathways and Workflows
SPAAC Reaction Pathway
Caption: SPAAC reaction of this compound with an azide.
IEDDA Reaction Pathway
Caption: IEDDA reaction of this compound with a tetrazine.
General Experimental Workflow
Caption: General workflow for bioconjugation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. The Inverse Electron Demand Diels‐Alder Reaction Between Tetrazine and Trans‐Cyclooctene for Pretargeted Bioimaging Applications | Scilit [scilit.com]
- 11. benchchem.com [benchchem.com]
- 12. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 15. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. interchim.fr [interchim.fr]
Application Note: Purification of DBCO-PEG12-TCO Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The DBCO-PEG12-TCO molecule is a heterobifunctional linker that plays a crucial role in advanced bioconjugation strategies. It incorporates a Dibenzocyclooctyne (DBCO) group and a trans-Cyclooctene (TCO) moiety, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The DBCO group readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, while the TCO group efficiently reacts with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] This dual reactivity allows for the precise and orthogonal labeling of two different molecules.
The PEG spacer enhances the aqueous solubility and reduces the steric hindrance of the conjugate.[3][4] Achieving high purity of the this compound conjugate is paramount for successful and reproducible downstream applications, as impurities can lead to side reactions, reduced conjugation efficiency, and complex final product mixtures. This document provides a detailed protocol for the purification of this compound conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Purification Strategy Overview: RP-HPLC is a highly effective technique for purifying PEGylated compounds.[5][] The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. The hydrophobic DBCO and TCO groups provide significant retention on the reversed-phase column, while the hydrophilic PEG chain modulates the overall retention time.[7] By applying a gradient of increasing organic solvent, impurities such as starting materials or homobifunctional species can be effectively separated from the desired heterobifunctional product.
Visualized Experimental Workflow
Caption: Workflow for the purification of this compound conjugates.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific synthesis reaction mixture and available equipment.
1. Materials and Equipment:
-
HPLC System: Preparative or semi-preparative HPLC system with a gradient pump and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, dimensions suitable for sample load).
-
Solvents:
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
-
Reagents: Crude this compound conjugate.
-
Equipment: Analytical balance, vortex mixer, centrifuge, 0.22 µm syringe filters, fraction collector, rotary evaporator or lyophilizer.
2. Sample Preparation:
-
Accurately weigh the crude this compound product.
-
Dissolve the crude material in a minimal amount of a suitable organic solvent like DMSO or DMF.[3][4]
-
Dilute the solution with the initial mobile phase composition (e.g., 95% Water / 5% ACN) to ensure compatibility with the column and reduce solvent strength effects.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection to protect the HPLC column from particulates.
3. RP-HPLC Purification Method:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as detailed in Table 1.
-
Monitor the elution profile using a UV detector at 280 nm (for the DBCO aromatic system) and 309 nm (the absorbance maximum for DBCO).[8]
-
Collect fractions across the peaks of interest using a fraction collector.
4. Post-Purification Processing:
-
Analyze the purity of the collected fractions by injecting a small aliquot onto an analytical HPLC system using the same or a similar method.
-
Confirm the identity of the product in the pure fractions using mass spectrometry (MS).
-
Pool the fractions containing the pure this compound conjugate.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a dry powder.
-
Store the purified product at -20°C, protected from light and moisture.[4]
Data Presentation
Table 1: Example RP-HPLC Method Parameters
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 10 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection | 280 nm, 309 nm |
| Column Temperature | 45°C[9] |
| Injection Volume | 500 µL (dependent on concentration and column size) |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 27.0 | |
| 30.0 | |
| 31.0 | |
| 35.0 |
Table 2: Exemplary Purification Results
| Analyte | Purity (Pre-Purification) | Purity (Post-Purification) | Recovery Yield |
| This compound Conjugate | ~65% | >95% | ~70% |
Note: Purity and yield are dependent on the efficiency of the synthesis reaction. Values presented are for illustrative purposes.
Troubleshooting
-
Broad Peaks: Peak broadening can be a characteristic of PEGylated compounds due to the dispersity of the PEG chain itself.[7] Using a high-quality, monodisperse PEG starting material is crucial. Operating at a higher column temperature (e.g., 40-50°C) can also improve peak shape.[9]
-
Poor Separation: If separation between the desired product and impurities is insufficient, optimize the gradient. A shallower gradient over a longer time can enhance resolution.
-
Low Recovery: Low recovery may result from product instability or irreversible adsorption to the column. Ensure the pH of the mobile phase is appropriate. Adding TFA helps to ion-pair with the molecule and improve peak shape and recovery. The TCO group can be unstable over long periods; therefore, prompt purification and proper storage are recommended.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DBCO-PEG12-DBCO | BroadPharm [broadpharm.com]
- 4. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Dual Labeling with Dbco-peg12-tco
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the heterobifunctional linker, Dbco-peg12-tco, in dual labeling experiments. This linker enables two independent and mutually orthogonal bioorthogonal reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction. This allows for the precise and sequential or simultaneous labeling of two different molecular targets.[1][2][3][4]
The DBCO (dibenzocyclooctyne) group reacts specifically with azide-functionalized molecules, while the TCO (trans-cyclooctene) group reacts with tetrazine-functionalized molecules.[2][5][6] The polyethylene (B3416737) glycol (PEG)12 spacer enhances the solubility and flexibility of the linker, minimizing steric hindrance during conjugation.[1][3][7]
Core Principles of Dual Labeling
The dual labeling strategy using this compound relies on the orthogonality of the two click chemistry reactions. The DBCO-azide reaction and the TCO-tetrazine reaction proceed with high efficiency and specificity under biocompatible conditions without interfering with each other or with native biological functional groups.[8][9] This allows for the controlled assembly of complex biomolecular conjugates.
Below is a diagram illustrating the orthogonal reactivity of the this compound linker.
Caption: Orthogonal reactivity of the this compound linker.
Data Presentation: Reaction Parameters
The efficiency of the dual labeling process is dependent on several factors, including reaction kinetics, reagent concentrations, and incubation conditions. The following tables summarize key quantitative data for both the SPAAC and iEDDA reactions.
Table 1: Reaction Kinetics and Conditions
| Parameter | DBCO-Azide (SPAAC) | TCO-Tetrazine (iEDDA) |
| Second-Order Rate Constant | ~0.1 - 1 M⁻¹s⁻¹[8] | > 800 M⁻¹s⁻¹[6][7] |
| Recommended pH Range | 6.0 - 9.0[10] | 6.0 - 9.0[10][11] |
| Recommended Temperature | 4°C to 37°C[12] | Room Temperature (can be 4°C to 40°C)[10] |
| Catalyst Requirement | None (Copper-free)[13][14] | None[10][11] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Parameter | DBCO-Azide (SPAAC) | TCO-Tetrazine (iEDDA) |
| Molar Excess of Labeling Reagent | 1.5 - 3 fold (or 2-4x for oligonucleotides)[12][15] | 1.05 - 1.5 fold[10] |
| Typical Incubation Time | < 12 hours (often overnight at 4°C)[12][15] | 30 - 60 minutes at room temperature[10] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for a dual labeling experiment involving the conjugation of two different molecules (Molecule A and Molecule B) to a central scaffold containing primary amines (e.g., a protein or antibody) using the this compound linker.
Materials and Reagents
-
This compound linker
-
Azide-functionalized Molecule A
-
Tetrazine-functionalized Molecule B
-
Target molecule with primary amines (e.g., antibody)
-
Amine-reactive crosslinker (e.g., NHS-ester) for attaching the this compound linker
-
Reaction Buffers: Amine-free buffer (e.g., PBS, pH 7.2-8.0) for NHS ester reactions; PBS for click chemistry reactions.
-
Quenching Reagent (e.g., Tris or glycine) for NHS ester reactions
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Experimental Workflow Diagram
The following diagram outlines the general workflow for the dual labeling procedure.
Caption: General workflow for dual labeling using this compound.
Step-by-Step Protocol
Step 1: Preparation of the Target Molecule
-
Ensure the target molecule (e.g., antibody) is in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.[14]
-
If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
Step 2: Conjugation of this compound to the Target Molecule
-
Prepare a fresh stock solution of this compound-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound-NHS ester solution to the target molecule solution. The final concentration of the organic solvent should not exceed 10-20%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
Step 3: Purification of the this compound Labeled Molecule
-
Remove the excess, unreacted this compound-NHS ester and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.
Step 4: First Labeling Reaction (e.g., SPAAC with Azide-Molecule A)
-
To the purified this compound labeled molecule, add a 1.5 to 3-fold molar excess of the azide-functionalized Molecule A.[12]
-
Incubate the reaction overnight at 4°C or for a few hours at room temperature. Reaction times can be optimized depending on the specific reactants.[15]
Step 5: Purification of the Singly Labeled Conjugate
-
Purify the singly labeled conjugate from the excess azide-Molecule A using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis, depending on the properties of the molecules involved.
Step 6: Second Labeling Reaction (iEDDA with Tetrazine-Molecule B)
-
To the purified, singly labeled conjugate, add a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized Molecule B.[10]
-
Incubate the reaction for 30-60 minutes at room temperature.[10] The reaction is typically very fast.
Step 7: Purification of the Dually Labeled Conjugate
-
Purify the final dually labeled conjugate from the excess tetrazine-Molecule B using a suitable purification method as described in Step 5.
Step 8: Characterization of the Final Product
-
Characterize the final dually labeled conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and purity. The progress of the TCO-tetrazine reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.[11] The DBCO reaction can be followed by the disappearance of the DBCO absorbance at around 310 nm.[13]
Conclusion
The this compound linker is a powerful tool for the construction of complex, dually labeled biomolecules. Its two orthogonal click chemistry handles allow for a high degree of control and specificity in bioconjugation. The protocols and data provided in these application notes serve as a guide for researchers to design and execute successful dual labeling experiments for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. TCO-PEG12-DBCO | CAS: 2055022-06-3 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 4. TCO-PEG12-DBCO - CD Bioparticles [cd-bioparticles.net]
- 5. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
Applications of Dbco-peg12-tco in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Dbco-peg12-tco, a heterobifunctional linker, in advanced proteomics research. The unique properties of this reagent, featuring a Dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a trans-Cyclooctene (TCO) group for inverse electron-demand Diels-Alder (iEDDA) reaction, enable versatile applications in studying protein-protein interactions and targeted protein degradation.
Application Note 1: Mapping Protein-Protein Interactions using In-Cell Cross-linking Mass Spectrometry (XL-MS)
The this compound linker is a powerful tool for capturing protein-protein interactions within their native cellular environment. By sequentially reacting its two bioorthogonal handles, researchers can covalently link interacting proteins. Subsequent enrichment and analysis by mass spectrometry allow for the identification of interacting partners and the mapping of interaction interfaces.
Experimental Workflow: In-Cell XL-MS
The overall workflow involves introducing an azide-modified "bait" protein and a tetrazine-modified "prey" protein into cells. The this compound linker first reacts with the azide (B81097) on the bait protein via its DBCO group. Subsequently, the TCO group on the linker reacts with the tetrazine on the prey protein, covalently linking the interacting pair.
Application Notes and Protocols for In Vivo Imaging Probe Development using DBCO-PEG12-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific and sensitive in vivo imaging probes is paramount for advancing disease diagnosis, understanding biological processes, and accelerating drug development. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for constructing such probes. This document provides detailed application notes and protocols for utilizing a novel heterobifunctional linker, DBCO-PEG12-TCO , for the development of in vivo imaging probes.
This linker incorporates three key components:
-
Dibenzocyclooctyne (DBCO): Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for highly efficient and biocompatible conjugation to azide-modified molecules.[1]
-
trans-Cyclooctene (TCO): Participates in extremely rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine (Tz) derivatives.[2]
-
Polyethylene Glycol (PEG12): A 12-unit PEG spacer that enhances hydrophilicity, improves pharmacokinetics, and reduces steric hindrance of the conjugated biomolecules.[3]
The unique dual functionality of this compound allows for a sequential, two-step pretargeting strategy for in vivo imaging. This approach can significantly improve the signal-to-background ratio by separating the slow targeting step of a large biomolecule (e.g., an antibody) from the rapid delivery of a small imaging agent.
Principle of the Two-Step Pretargeted In Vivo Imaging Strategy
The use of this compound enables a sophisticated "dual-click" pretargeting approach. This strategy unfolds in two distinct stages in vivo:
-
Primary Targeting (via SPAAC): An azide-modified targeting moiety (e.g., a tumor-specific antibody) is administered. This moiety circulates and accumulates at the target site. Subsequently, the this compound linker is administered and reacts specifically with the azide (B81097) groups on the targeting moiety via SPAAC, effectively "painting" the target with TCO groups.
-
Imaging Probe Delivery (via IEDDA): After a sufficient clearance period for the unbound this compound, a small, rapidly clearing tetrazine-functionalized imaging agent (e.g., a fluorescent dye or a radiolabeled chelator) is administered. This imaging agent swiftly undergoes an IEDDA reaction with the TCO groups concentrated at the target site, leading to a high local concentration of the imaging signal.
This sequential approach offers the advantage of using the highly specific but slow pharmacokinetics of a targeting antibody in the first step, followed by the rapid kinetics and clearance of a small-molecule imaging agent in the second step, ultimately leading to enhanced imaging contrast.
Experimental Protocols
Protocol 1: Modification of a Targeting Antibody with Azide Groups
This protocol describes the introduction of azide functionalities to an antibody using an NHS-ester-PEG-azide linker.
Materials:
-
Targeting antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEGn-Azide (n=4 or other appropriate length)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.
-
-
NHS-PEGn-Azide Solution Preparation:
-
Immediately before use, dissolve the NHS-PEGn-Azide in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-PEGn-Azide to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted NHS-PEGn-Azide using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the azide-to-antibody ratio (AAR) using a copper-free click reaction with a DBCO-functionalized fluorescent dye and measuring the absorbance, or by mass spectrometry (MALDI-TOF or ESI-MS).
-
Protocol 2: Sequential In Vivo Pretargeting and Imaging
This protocol outlines the in vivo administration of the azide-modified antibody, the this compound linker, and the tetrazine-imaging probe.
Animal Models:
-
Tumor-bearing mice (e.g., subcutaneous xenografts). All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Azide-modified antibody (from Protocol 1) in sterile PBS.
-
This compound in a biocompatible solvent (e.g., DMSO) diluted in sterile PBS.
-
Tetrazine-functionalized imaging probe (e.g., Tz-fluorophore or Tz-DOTA for radiolabeling) in sterile PBS.
-
In vivo imaging system (e.g., fluorescence imaging system or PET/SPECT scanner).
Procedure:
-
Step 1a: Administration of Azide-Modified Antibody:
-
Administer the azide-modified antibody intravenously (e.g., via tail vein injection) at a predetermined dose (typically 5-20 mg/kg).
-
Allow the antibody to circulate and accumulate at the target site for 24-72 hours. This time frame should be optimized based on the antibody's pharmacokinetics.
-
-
Step 1b: Administration of this compound Linker:
-
Administer the this compound linker intravenously. The molar ratio of the linker to the antibody should be optimized, typically ranging from 1:1 to 5:1.
-
Allow the linker to react with the azide-modified antibody at the target site and for unbound linker to clear from circulation (typically 4-12 hours).
-
-
Step 2: Administration of Tetrazine-Imaging Probe:
-
Administer the tetrazine-functionalized imaging probe intravenously. The dose will depend on the imaging modality and the specific probe used.
-
-
In Vivo Imaging:
-
Acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) to monitor probe distribution and target accumulation.
-
Quantitative Data Presentation
The following tables provide representative quantitative data from pretargeted in vivo imaging studies using bioorthogonal chemistry. Note that specific values will vary depending on the antibody, target, animal model, and imaging probe used.
Table 1: In Vitro Reaction Kinetics of Bioorthogonal Reactions
| Reaction Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Azide - DBCO (SPAAC) | ~ 0.3 - 1.0 | [4] |
| Tetrazine - TCO (IEDDA) | > 1,000 | [5] |
Table 2: Representative In Vivo Tumor Uptake in Pretargeted Imaging Studies
| Targeting Moiety | Imaging Probe | Time Post-Probe Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| TCO-modified anti-CA19.9 mAb | ¹⁷⁷Lu-DOTA-PEG₇-Tz | 72 h | 12.0 ± 5.3 | >20 | [6] |
| TCO-conjugated anti-CD44v6 mAb | ⁸⁹Zr-DFO-PEG₅-Tz | 72 h | 1.5 ± 0.2 | ~10 | [5] |
| Azido-sugar labeled tumor | "Double Click" fluorescent probe | 24 h | Not reported | ~10 | [7] |
%ID/g = percentage of injected dose per gram of tissue.
Visualizations
Conclusion
The this compound heterobifunctional linker offers a versatile and powerful platform for the development of advanced in vivo imaging probes. The ability to perform two distinct, rapid, and bioorthogonal click reactions sequentially allows for innovative pretargeting strategies that can significantly enhance imaging sensitivity and specificity. The protocols and data presented herein provide a comprehensive guide for researchers to design and implement this technology in their own in vivo imaging studies, with broad applications in oncology, immunology, and other areas of biomedical research.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions, purification methods, and in vivo procedures for their specific application. All work involving animals must be conducted under approved institutional protocols.
References
- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCO-PEG3-DBCO | BroadPharm [broadpharm.com]
- 3. TCO-PEG-DBCO - ADC Linkers | AxisPharm [axispharm.com]
- 4. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dbco-peg12-tco & Tetrazine Ligation Efficiency
Welcome to the technical support center for Dbco-peg12-tco and tetrazine ligation chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments. The this compound reagent is a heterobifunctional linker, featuring a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a TCO group for inverse electron demand Diels-Alder (IEDDA) reaction with tetrazines. This guide will focus on optimizing the efficiency of the TCO-tetrazine ligation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the TCO-tetrazine reaction?
A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the tetrazine (diene) and the TCO (dienophile).[1] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N2), which drives the reaction to completion.[1] The process is catalyst-free, highly selective, and has exceptionally fast kinetics.[1]
Q2: What are the key advantages of the TCO-tetrazine ligation?
A2: This ligation chemistry offers several benefits:
-
Biocompatibility: The reaction is catalyst-free, making it suitable for in-vivo and sensitive biological applications.[1][2]
-
Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from approximately 800 to 30,000 M⁻¹s⁻¹.[1] This allows for efficient labeling at very low concentrations.[1]
-
High Specificity: The reaction is highly selective with no cross-reactivity with other functional groups commonly found in biological systems, such as amines or thiols.[1]
Q3: How do different tetrazine derivatives affect the reaction rate?
A3: The reactivity of tetrazines is influenced by their substituents. Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction.[3][4] Steric hindrance from bulky substituents can slow the reaction.[3] For instance, hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones, though the latter can offer greater stability in aqueous solutions.[1][3]
Q4: What is the role of the PEG12 linker in the this compound reagent?
A4: The polyethylene (B3416737) glycol (PEG) spacer increases the aqueous solubility of the reagent.[5][6] This is particularly important when working with biomolecules like proteins, as it can help prevent aggregation and precipitation during the conjugation reaction.[7][8] The flexible linker also reduces steric hindrance, allowing the reactive TCO and DBCO moieties to be more accessible to their reaction partners.[7]
Q5: How stable are the TCO and tetrazine reagents?
A5: TCO can isomerize to the less reactive cis-cyclooctene (CCO), so long-term storage is not recommended.[5] Tetrazine stability varies; for example, methyl-substituted tetrazines are more stable in aqueous media than more reactive pyridyl-substituted tetrazines.[1][9] It is crucial to store reagents as recommended by the supplier, typically at -20°C.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your TCO-tetrazine ligation experiments.
| Problem | Possible Causes | Solutions |
| Low or No Conjugation | Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.[2] | Optimize the molar ratio of your reactants empirically. A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to ensure the complete consumption of the limiting reagent.[1][2] |
| Reagent Degradation: TCO can isomerize, and tetrazines can degrade, especially if not stored properly or if exposed to incompatible conditions.[5][7] | Use fresh reagents and follow the manufacturer's storage instructions. Equilibrate vials to room temperature before opening to prevent condensation.[10] | |
| Steric Hindrance: The reactive moieties on large biomolecules may be sterically blocked from interacting.[1][7] | The PEG12 linker on the this compound reagent is designed to minimize this. If steric hindrance is still suspected, consider redesigning your constructs with longer linkers. | |
| Slow Reaction Rate | Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants. | Increase the concentration of one or both reactants.[1] |
| Low Temperature: While the reaction is typically fast at room temperature, lower temperatures will slow it down.[1] | Perform the reaction at room temperature (20-25°C) or 37°C.[1] | |
| Precipitation of Reactants or Product | Hydrophobicity: The DBCO and TCO moieties are inherently hydrophobic, which can cause aggregation and precipitation, especially when conjugated to proteins.[7][8] | The PEG12 linker enhances solubility.[5][6] If precipitation persists, ensure the final concentration of organic co-solvents (like DMSO or DMF) is kept to a minimum, ideally below 15-20%.[7][8] |
| Side Reactions/Impure Product | Reactive Impurities: Impurities in the starting materials can lead to side products. | Ensure the purity of your reactants. Purify if necessary. |
| Cross-reactivity (for dual-labeling): If you are using both the DBCO and TCO functionalities, ensure your reaction partners are specific (azide for DBCO, tetrazine for TCO). | The cross-reactivity between DBCO and tetrazine, and TCO and azide, is generally very low, but it is important to be aware of the potential for minor side reactions.[11] |
Experimental Protocols
Protocol 1: General TCO-Tetrazine Ligation
This protocol provides a general starting point. Optimal conditions may vary depending on the specific molecules being conjugated.
-
Reagent Preparation:
-
Dissolve the this compound reagent in an appropriate solvent (e.g., DMSO, DMF) to create a stock solution (e.g., 1-10 mM).[1]
-
Dissolve the tetrazine-containing molecule in a compatible solvent. For reactions in aqueous buffers, ensure the buffer is free of components that might react with your molecules. Phosphate-buffered saline (PBS) is a common choice.[2]
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the tetrazine-containing solution with the this compound stock solution.
-
A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to drive the reaction to completion.[1]
-
-
Reaction Conditions:
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance (typically around 520 nm).[2]
-
LC-MS or HPLC can also be used to track the consumption of reactants and the formation of the product.
-
-
Purification:
Quantitative Data Summary
The following tables summarize key parameters and their typical ranges for optimizing the TCO-tetrazine ligation reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| Solvent | DMSO, DMF, Acetonitrile, Methanol, PBS/Organic Co-solvent | The choice of solvent can influence the reaction rate.[12] For biomolecules, aqueous buffers like PBS are common.[2] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is sufficient for most applications.[1][2] |
| pH (Aqueous) | 6.0 - 9.0 | The ligation is efficient across a broad pH range.[1][2] |
| Stoichiometry | 1.1 to 1.5 molar excess of one reagent | A slight excess can help drive the reaction to completion.[1][2] |
Table 2: Approximate Second-Order Rate Constants for TCO-Tetrazine Reactions
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[12]
Visual Guides
Caption: Inverse electron demand Diels-Alder (IEDDA) reaction mechanism.
Caption: General experimental workflow for TCO-tetrazine ligation.
Caption: Troubleshooting flowchart for inefficient TCO-tetrazine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 6. TCO-PEG12-DBCO - CD Bioparticles [cd-bioparticles.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in DBCO-PEG12-TCO Conjugations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions (FAQs) regarding low yields in DBCO-PEG12-TCO conjugations.
Troubleshooting Guide
Low or no conjugation can stem from several factors related to the reactants, reaction conditions, or purification methods. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Conjugate Formation
Possible Cause 1: Suboptimal Reaction Conditions
-
Solution: Optimize reaction parameters such as buffer, pH, temperature, and reaction time. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, the underlying chemistry for DBCO-TCO conjugations, are sensitive to these factors.[1][2][3]
-
Buffer Selection: The choice of buffer can significantly impact reaction rates. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[2][3][4]
-
pH: A slightly alkaline pH, typically between 7.5 and 8.5, is generally favorable for SPAAC reactions.[1] For conjugations involving primary amines, a pH range of 7-9 is recommended.[5][6]
-
Temperature: While SPAAC reactions can proceed at temperatures ranging from 4°C to 37°C, higher temperatures generally lead to faster reaction rates.[1][5][6] Incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate.[1]
-
Reaction Time: Typical reaction times can range from 1 to 24 hours.[6] If low yield is observed, extending the incubation time may improve conjugation efficiency.[5][6]
-
Possible Cause 2: Reagent Quality and Handling
-
Solution: Ensure the integrity and proper handling of your this compound linker and the corresponding azide- or tetrazine-containing molecule.
-
Reagent Storage: this compound is sensitive to moisture and should be stored at -20°C, protected from light.[7] It is recommended to equilibrate the vial to room temperature before opening to prevent condensation.[5] TCO compounds are not recommended for long-term storage as they can isomerize to the non-reactive cis-cyclooctene (CCO).[7]
-
Reagent Preparation: Dissolve the this compound linker in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[5][6] Avoid aqueous buffers for initial reconstitution.[5] Discard any unused reconstituted reagent.[5]
-
Buffer Contamination: Avoid using buffers containing azides (e.g., sodium azide (B81097) as a preservative) as they will react with the DBCO group.[5][6]
-
Possible Cause 3: Inefficient Labeling of Starting Materials
-
Solution: Verify the successful labeling of your target molecules with either the DBCO or the azide/tetrazine moiety before proceeding with the conjugation reaction. The efficiency of the initial functionalization is critical.[1]
Possible Cause 4: Steric Hindrance or Hydrophobic Interactions
-
Solution: The bulky nature of the DBCO and TCO groups, as well as the molecules being conjugated, can sometimes lead to steric hindrance, preventing efficient reaction.[8] Hydrophobic interactions between the TCO group and the antibody can also "mask" the reactive group, reducing its availability for conjugation.[8]
Possible Cause 5: Incorrect Molar Ratio of Reactants
-
Solution: Optimize the molar ratio of the this compound to the azide- or tetrazine-containing molecule. Using a molar excess of one of the reactants, typically 1.5 to 10 equivalents, can drive the reaction to completion and increase the conjugation yield.[5] For antibody-small molecule conjugations, a 7.5-fold molar excess of the smaller molecule is often recommended.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for this compound conjugations?
A1: While PBS is commonly used, studies indicate that HEPES buffer at pH 7 can result in higher SPAAC reaction rates.[2][3][4] Generally, a pH range of 7.0 to 8.5 is recommended for efficient conjugation.[1]
Q2: At what temperature and for how long should I run the conjugation reaction?
A2: Reactions can be performed between 4°C and 37°C.[6] For higher yields, incubation at room temperature (25°C) or 37°C for 4-12 hours is recommended.[5] If the reaction is performed at 4°C, an overnight incubation of at least 12 hours is advisable.[5]
Q3: How can I improve the solubility of my this compound conjugate?
A3: The PEG12 linker is included to enhance the water solubility of the conjugate.[7] If you still experience solubility issues, ensure that the initial this compound reagent is fully dissolved in an organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[5]
Q4: How do I remove unreacted this compound after the conjugation?
A4: Unreacted linker can be removed using purification methods such as size exclusion chromatography (SEC), dialysis, or spin desalting columns.[5][10]
Q5: Can I use sodium azide as a preservative in my buffers?
A5: No, sodium azide will react with the DBCO group on your linker, leading to a complete loss of reactivity with your target azide-modified molecule.[5][6]
Q6: My TCO-containing molecule has been stored for a long time. Could this be the reason for low yield?
A6: Yes, TCO is known to isomerize to the less reactive cis-cyclooctene (CCO) over time, especially with prolonged storage.[7] It is recommended to use freshly prepared or properly stored TCO reagents.
Quantitative Data Summary
The following table summarizes the effect of different buffers on the reaction rate constants for SPAAC reactions.
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.32–0.85 | [2][3][4] |
| HEPES | 7 | 0.55–1.22 | [2][3][4] |
| DMEM | 7.4 | 0.59–0.97 | [2][3] |
| RPMI | 7.4 | 0.27–0.77 | [2][3] |
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Modified Protein
-
Preparation of Azide-Modified Protein:
-
Reconstitution of this compound:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold molar excess) of the this compound stock solution to the azide-modified protein solution.[8]
-
Gently mix the reaction mixture.
-
Incubate the reaction at room temperature (25°C) for 4 hours or at 37°C for 2-4 hours.[5][8] Alternatively, the reaction can be incubated at 4°C overnight.[5]
-
-
Purification of the Conjugate:
-
Characterization (Optional):
-
The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.[5]
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. interchim.fr [interchim.fr]
Technical Support Center: Preventing Aggregation of Dbco-Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of protein aggregation during and after labeling with dibenzocyclooctyne (Dbco).
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with a Dbco reagent?
Protein aggregation following Dbco labeling is a frequent challenge that can arise from several factors related to the physicochemical properties of the Dbco moiety and the reaction conditions.
-
Increased Hydrophobicity: The Dbco group is inherently hydrophobic.[1][2][3] Attaching multiple Dbco molecules to the surface of a protein increases its overall hydrophobicity, which can lead to intermolecular hydrophobic interactions and subsequent aggregation.[1][2][3] This effect is more pronounced at higher labeling ratios.[1]
-
High Molar Excess of Reagent: Using a large molar excess of a Dbco-NHS ester can lead to the precipitation of the reagent itself or cause excessive and uncontrolled modification of the protein, resulting in aggregation.[1] Conjugation reactions with a molar ratio of Dbco to antibody above 5 have been shown to result in protein and/or Dbco precipitation.[1]
-
Suboptimal Buffer Conditions: Proteins are highly sensitive to their environment.[1] Factors such as pH, ionic strength, and buffer composition can significantly impact protein stability.[1][4] If the reaction buffer is not optimal for your specific protein, it can lead to instability and aggregation even before the addition of the Dbco reagent.
-
High Protein Concentration: Performing the conjugation reaction at a high protein concentration increases the proximity of protein molecules, which can facilitate intermolecular interactions and lead to aggregation.[1]
-
Alteration of Surface Charge: The reaction of Dbco-NHS esters with primary amines (like lysine (B10760008) residues) neutralizes a positive charge on the protein surface. This alteration in the net charge can shift the protein's isoelectric point (pI) closer to the buffer's pH, reducing electrostatic repulsion between molecules and promoting aggregation.[3]
Q2: How can I optimize my reaction to minimize aggregation?
Optimizing key reaction parameters is crucial for successful Dbco conjugation with minimal aggregation. Below are recommended starting conditions that can be adjusted based on the specific characteristics of your protein.
Table 1: Recommended Starting Conditions for Dbco-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of Dbco-NHS Ester | 5-20 fold | For sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be necessary. For more robust proteins (>1 mg/mL), start with a 10-20 fold excess. A molar excess of 5-10 is often optimal to maximize yield while minimizing precipitation.[1] |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation. If aggregation occurs, try reducing the protein concentration.[1] |
| pH | 7.2-8.5 | NHS ester reactions are most efficient at a slightly alkaline pH. However, some proteins may be less stable at higher pH values. A buffer pH closer to physiological pH (7.4) can be used for pH-sensitive proteins, though the reaction may be slower.[4] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can help to slow down the process of protein unfolding and aggregation, but will require longer incubation times (4-12 hours).[4] Reactions at room temperature are typically faster (1-2 hours).[4] |
| Incubation Time | 1-12 hours | The optimal time depends on the temperature and the reactivity of your protein. Monitor the reaction progress to determine the ideal duration. |
Q3: What is the best buffer to use for Dbco conjugation?
The ideal buffer will maintain the stability of your protein while allowing the conjugation reaction to proceed efficiently. Since every protein is different, there is no single "best" buffer. However, there are general principles to follow and beneficial additives to consider.
-
Buffer Choice: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES at a pH between 7.2 and 8.0.[4][5] Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[6]
-
Avoid Azides: Do not use buffers containing sodium azide, as it will react with the Dbco group.[5][6][7]
Table 2: Common Buffer Additives (Excipients) to Prevent Aggregation
| Additive Category | Examples | Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) | Stabilize the native protein structure through preferential exclusion, strengthening the hydration shell around the protein. Glycerol also acts as a cryoprotectant for frozen storage.[8] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Can increase protein solubility and stability by interacting with the protein surface through various mechanisms, including suppressing aggregation by binding to hydrophobic patches.[8][9] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01-0.1% (v/v) | Non-ionic detergents that can prevent surface-induced aggregation and help to solubilize proteins by binding to exposed hydrophobic regions.[10][11] |
| Reducing Agents | TCEP, DTT | 1-5 mM | Prevent the formation of non-native disulfide bonds which can lead to aggregation. Ensure the reducing agent does not interfere with your protein's structure or the conjugation chemistry. |
Q4: My protein is still aggregating after optimizing the reaction. What else can I do?
If aggregation persists despite optimizing reaction conditions and buffer composition, consider the following advanced strategies.
-
Change the Labeling Reagent: If you are using a particularly hydrophobic Dbco reagent, consider switching to one that includes a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG).[5][12] PEG linkers can reduce aggregation and improve the solubility of the labeled protein.[7]
-
Site-Specific Labeling: Random labeling of surface lysines can lead to a heterogeneous product with a higher propensity for aggregation. If possible, consider engineering a specific site for conjugation, such as a single cysteine residue or an unnatural amino acid, to achieve a more controlled and homogeneous product.
-
Purification Method: After the labeling reaction, promptly remove the unreacted Dbco reagent and any aggregates that may have formed. Size exclusion chromatography (SEC) is an effective method for separating the monomeric labeled protein from both aggregates and the excess labeling reagent. Dialysis or spin filtration can also be used.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting aggregation issues with Dbco-labeled proteins.
Caption: Troubleshooting decision tree for protein aggregation.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a Dbco-NHS Ester
This protocol provides a starting point for conjugating a Dbco-NHS ester to a protein via primary amines (e.g., lysine residues).
-
Protein Preparation: Dialyze the protein solution against an amine-free buffer (e.g., PBS, pH 7.2-8.0) to remove any interfering substances. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Dbco-NHS ester in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved Dbco-NHS ester to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-12 hours at 4°C with gentle mixing.
-
Quenching: Add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM to consume any unreacted Dbco-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted Dbco reagent and any aggregates by size-exclusion chromatography (SEC), dialysis, or spin filtration against the desired storage buffer.
-
Characterization: Confirm successful labeling and assess the degree of aggregation using appropriate analytical techniques (see below).
Protocol 2: Assessing Protein Aggregation with Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.
-
Sample Preparation: Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and other extraneous particles. Prepare the sample at a concentration of 0.1-1.0 mg/mL in the final storage buffer.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature.
-
Blank Measurement: Perform a blank measurement using the filtered buffer that the protein is suspended in.
-
Sample Measurement: Carefully pipette the protein sample into a clean cuvette, ensuring no bubbles are introduced. Place the cuvette in the instrument and acquire the data.
-
Data Analysis: Analyze the size distribution profile. A monomodal peak corresponding to the expected size of the monomeric protein indicates a homogenous sample. The presence of peaks at larger hydrodynamic radii is indicative of aggregation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for Dbco conjugation and subsequent analysis.
Caption: Experimental workflow for Dbco conjugation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. nanoscience.com [nanoscience.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DBCO-PEG12-TCO Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-PEG12-TCO linkers. Our goal is to help you optimize the molar ratio of your conjugation reactions and achieve reliable, reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound to your substrate.
Issue 1: Low or No Conjugation of this compound to the Azide-Containing Substrate
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio | The optimal molar ratio of this compound to the azide-containing substrate is critical and must be determined empirically. Start with a molar excess of 1.5–10 equivalents of the DBCO linker and optimize from there. For reactions with low concentrations of the substrate, a higher molar excess may be required.[1] |
| Degraded DBCO Reagent | DBCO reagents can be sensitive to storage conditions. Ensure your this compound has been stored properly at -20°C and protected from light and moisture.[2][3][4] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1] |
| Incorrect Reaction Buffer | The strain-promoted azide-alkyne cycloaddition (SPAAC) is compatible with a wide range of buffers. However, ensure your buffer does not contain any components that could interfere with the reaction. A common choice is phosphate-buffered saline (PBS) at a pH of 7.4.[1] |
| Insufficient Incubation Time or Temperature | While the SPAAC reaction is generally fast, reaction times can vary depending on the specific reactants and their concentrations. Typical reaction times are less than 12 hours.[5] If you observe low conjugation, consider increasing the incubation time or performing the reaction at a slightly elevated temperature (e.g., 37°C), if your substrate is stable under these conditions.[1] |
| Steric Hindrance | The PEG12 linker is designed to minimize steric hindrance, but for very large or complex biomolecules, this can still be a factor.[6] Consider analytical techniques like mass spectrometry or SDS-PAGE to confirm if conjugation is occurring, even at low levels. |
Issue 2: Formation of Aggregates or Precipitates During the Reaction
| Potential Cause | Recommended Solution |
| Poor Solubility of Substrate or Reagent | While the PEG12 linker enhances the hydrophilicity of the this compound reagent, your substrate may have limited solubility in the reaction buffer.[4][6] Ensure your substrate is fully dissolved before adding the linker. If solubility issues persist, consider the use of a small percentage of a water-miscible organic co-solvent, such as DMSO or DMF, provided it does not negatively impact your substrate. |
| High Concentration of Reactants | Very high concentrations of reactants can sometimes lead to aggregation, especially with proteins.[1] Try performing the reaction at a slightly lower concentration to see if this mitigates the issue. |
| Substrate Instability | The reaction conditions (e.g., pH, buffer components) may be causing your substrate to become unstable and precipitate. Confirm that your substrate is stable in the chosen reaction buffer for the duration of the incubation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to my azide-functionalized substrate?
For initial experiments, a molar excess of 1.5 to 10 equivalents of this compound to your azide-containing substrate is a good starting point.[1] However, the optimal ratio is highly dependent on the specific characteristics of your substrate and the desired degree of labeling. Empirical optimization is strongly recommended.
Q2: How should I prepare and store my this compound reagent?
This compound should be stored at -20°C, protected from light and moisture.[2][3][4] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can degrade the reagent.[1] For creating a stock solution, dissolve the reagent in an anhydrous water-miscible organic solvent such as DMSO or DMF.[1]
Q3: What are the ideal reaction conditions (buffer, pH, temperature) for the DBCO-azide reaction?
The SPAAC reaction is robust and can be performed under a variety of mild, aqueous conditions. A commonly used buffer is phosphate-buffered saline (PBS) at a pH between 7 and 9.[1] The reaction is typically carried out at room temperature, but for slower reactions or to increase efficiency, incubating at 37°C may be beneficial, provided your substrate is stable at this temperature.[1]
Q4: How can I monitor the progress of my conjugation reaction?
The progress of the conjugation can be monitored by various analytical techniques, depending on your substrate. For protein conjugations, you can use SDS-PAGE to observe a shift in the molecular weight of the protein upon conjugation. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can provide a more precise measurement of the mass increase and help determine the degree of labeling. For smaller molecules, HPLC or LC-MS can be used to separate the conjugated product from the starting materials.
Q5: What is the role of the PEG12 spacer in the this compound linker?
The polyethylene (B3416737) glycol (PEG) spacer serves several important functions. It increases the overall hydrophilicity of the linker molecule, which can improve solubility in aqueous buffers and reduce the potential for aggregation of the conjugated product.[4][6] The length and flexibility of the PEG spacer also help to minimize steric hindrance between the substrate and the DBCO group, facilitating a more efficient conjugation reaction.[6]
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an Azide-Functionalized Protein
-
Prepare the Protein Solution: Dissolve your azide-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any azide-containing compounds.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution of known concentration (e.g., 10 mM).
-
Initiate the Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix to ensure homogeneity.
-
Incubate the Reaction: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
Purify the Conjugate: Remove the excess, unreacted this compound and any byproducts using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterize the Conjugate: Analyze the purified conjugate to determine the degree of labeling using techniques like mass spectrometry or by measuring the absorbance of the DBCO group at 309 nm.[1]
Protocol 2: Workflow for Optimizing the Molar Ratio
-
Set up Small-Scale Reactions: Prepare a series of small-scale reactions with a constant concentration of your azide-functionalized substrate and varying molar ratios of this compound (e.g., 1:1, 2:1, 5:1, 10:1, 20:1).
-
Incubate Under Consistent Conditions: Incubate all reactions for the same amount of time and at the same temperature.
-
Analyze the Products: After the incubation period, analyze a small aliquot from each reaction using a suitable analytical method (e.g., SDS-PAGE, LC-MS) to assess the extent of conjugation.
-
Determine the Optimal Ratio: Identify the molar ratio that provides the desired degree of labeling without leading to significant side product formation or aggregation.
-
Scale-Up: Once the optimal ratio is determined, you can scale up the reaction for larger-scale production of your conjugate.
Visualizations
Caption: Workflow for optimizing the molar ratio of this compound to a substrate.
Caption: Reaction pathway for the conjugation of this compound to an azide-substrate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. TCO-PEG12-DBCO | CAS: 2055022-06-3 | AxisPharm [axispharm.com]
- 5. interchim.fr [interchim.fr]
- 6. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Technical Support Center: Dealing with TCO Group Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting instability issues related to trans-cyclooctene (B1233481) (TCO) functional groups in solution. TCOs are powerful tools in bioorthogonal chemistry, but their strained ring system can be susceptible to degradation, primarily through isomerization to the less reactive cis-isomer.
Frequently Asked Questions (FAQs)
Q1: What is TCO group instability?
A1: TCO group instability primarily refers to the isomerization of the highly strained and reactive trans-conformation of the cyclooctene (B146475) ring to its more stable, but significantly less reactive, cis-conformation. This process leads to a loss of the TCO group's ability to participate in the desired bioorthogonal ligation reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This deactivation can lower reaction yields and complicate the purification and analysis of conjugated products.[1]
Q2: What are the primary causes of TCO degradation in solution?
A2: The main causes of TCO degradation include:
-
Isomerization: The primary degradation pathway is the conversion to the cis-isomer.[1] This can be accelerated by factors like exposure to high temperatures, certain solvents, and the presence of thiols.[1]
-
Thiol-Promoted Isomerization: TCOs are particularly prone to isomerization in the presence of high concentrations of thiols, which can be problematic when working with biological samples or buffers containing reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[1]
-
Storage Conditions: Improper storage is a significant factor. While some crystalline TCO derivatives are stable on the benchtop for short periods, long-term storage often requires freezing temperatures, either as a solid or in solution.[1][2] Non-solid derivatives are particularly unstable and should be stored as dilute solutions in the freezer.[1]
Q3: How should I store my TCO-containing reagents for maximum stability?
A3: Storage recommendations depend on the specific TCO derivative and its physical state:
-
Crystalline Solids: Derivatives like d-TCO can often be stored as solids on the bench for short periods.[2] For long-term stability (e.g., over a year), it is recommended to store them as solids in a freezer at -20°C or below.[1][2]
-
Non-Solid Materials: Non-crystalline or oily TCO derivatives are less stable and should be stored as dilute solutions in the freezer and generally used within a few weeks of preparation.[1]
-
TCO-Modified Biomolecules: Purified antibody-drug conjugates (ADCs) or other TCO-modified biomolecules should be aliquoted and stored at recommended temperatures, typically -80°C, to prevent degradation from repeated freeze-thaw cycles.[3]
Q4: Are some TCO derivatives more stable than others?
A4: Yes, there is a trade-off between reactivity and stability. Highly strained and reactive TCOs, such as s-TCO, are more prone to isomerization.[1] Derivatives like d-TCO were designed to offer a balance, providing high reactivity while having enhanced stability compared to s-TCO.[2] The parent TCO compound is generally more resilient but less reactive.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: My bioorthogonal ligation reaction has a low yield. Could my TCO reagent have degraded?
-
Potential Cause: The TCO reagent may have isomerized to its inactive cis-form, reducing the concentration of the active reactant. This is especially likely if the reagent was stored improperly or for an extended period.[1]
-
Recommended Solutions:
-
Verify Reagent Integrity: Before use, check the integrity of your TCO reagent, especially if it's not a crystalline solid or has been stored for a long time. Use freshly prepared solutions whenever possible.[4]
-
Use a More Stable Derivative: If you are using a highly reactive but unstable TCO (like s-TCO), consider switching to a more stable derivative such as d-TCO, which offers a good compromise between reactivity and stability.[2]
-
Optimize Stoichiometry: To compensate for potential partial degradation, you can try using a slight excess (e.g., 1.5-2 fold) of the TCO reagent to drive the reaction to completion.[4]
-
Perform a Quality Control Check: Use an analytical technique like ¹H NMR to check for the presence of the cis-isomer or perform a small-scale test reaction with a fresh, reliable tetrazine partner to confirm the TCO's reactivity.
-
Issue 2: My TCO-modified protein shows decreasing reactivity over time, especially in a buffer containing thiols.
-
Potential Cause: TCOs are known to undergo isomerization promoted by high concentrations of thiols.[1] Buffers containing reducing agents like DTT or β-mercaptoethanol can accelerate the degradation of the TCO group on your protein.
-
Recommended Solutions:
-
Buffer Exchange: If possible, perform the ligation reaction in a thiol-free buffer. If a reducing agent is necessary for protein integrity, consider performing a buffer exchange (e.g., using a desalting column) immediately before adding the tetrazine reactant to minimize the TCO's exposure time to thiols.
-
Use a Radical Inhibitor: The radical inhibitor Trolox has been shown to suppress TCO isomerization in the presence of high thiol concentrations.[1]
-
Consider a More Resilient TCO: For applications requiring long-term stability in a cellular-like environment, using a more stable parent TCO derivative may be necessary, even at the cost of slower reaction kinetics.[1]
-
Issue 3: I observe aggregation and precipitation of my TCO-functionalized nanoparticles in solution.
-
Potential Cause: The instability may be colloidal rather than chemical. The surface chemistry of nanoparticles is critical for their stability in solution.[5] Aggregation can occur due to insufficient repulsive forces between particles, which can be influenced by pH, ionic strength, and the nature of the surface ligands.[6]
-
Recommended Solutions:
-
Optimize pH: Adjusting the pH of the solution can increase the surface charge of the nanoparticles, leading to greater electrostatic repulsion and improved stability.[7]
-
Add Stabilizing Ligands: Incorporate stabilizing ligands or surfactants in your formulation. Short-chain organic ligands, polymers like PEG, or citrate (B86180) can be used to provide steric or electrostatic stabilization.[8][9][10]
-
Use Stabilizing Additives: For TCO-modified nanoparticles, treatment with AgNO₃ has been shown to prevent the formation of large aggregates.[11]
-
Control Ionic Strength: Be mindful of the salt concentration in your buffer, as high ionic strength can screen surface charges and lead to aggregation.
-
Quantitative Data Summary
The stability of TCO derivatives can vary significantly based on their structure and the solution conditions.
| TCO Derivative | Condition | Stability (% Remaining) | Time | Temperature | Reference |
| s-TCO | Neat, open flask | 2% | 3 days | 30°C | [1] |
| d-TCO | Neat, open flask | 19% | 3 days | 30°C | [1] |
| oxoTCO | Neat, open flask | 63% | 3 days | 30°C | [1] |
| s-TCO | Phosphate buffered D₂O (pD=7.4) | 69% | 3 days | 25°C | [1] |
| d-TCO•AgNO₃ | Neat, open flask | 94% | 3 days | 30°C | [1] |
| d-TCO•AgNO₃ | Methanol or DMSO | 94-95% | 3 days | 30°C | [1] |
Experimental Protocols
Protocol 1: Assessing TCO Stability by ¹H NMR Spectroscopy
This protocol allows for the direct monitoring of TCO isomerization over time.
-
Sample Preparation:
-
Prepare a solution of your TCO compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 1 mL of CD₃OD or D₂O with a buffer).
-
Add an internal standard with a known concentration (e.g., 4-methoxybenzoic acid) that has distinct peaks from the TCO signals.[1]
-
-
Initial Spectrum Acquisition (t=0):
-
Immediately after preparation, acquire a ¹H NMR spectrum.
-
Identify the characteristic peaks for the trans-isomer. These are often in the olefinic region.
-
-
Incubation:
-
Store the NMR tube under the desired test conditions (e.g., specific temperature, in the presence of thiols).
-
-
Time-Point Monitoring:
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every few hours or days).
-
-
Data Analysis:
-
Integrate the characteristic peaks of the trans-isomer and the newly appearing peaks of the cis-isomer.
-
Calculate the percentage of remaining trans-isomer at each time point by comparing its peak integration to the integration of the internal standard.
-
Protocol 2: General Protocol for a Test Ligation Reaction
This protocol helps determine if a TCO reagent is still reactive.
-
Prepare Stock Solutions:
-
Prepare a stock solution of your TCO reagent in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a reliable, brightly colored or fluorescent tetrazine in the same solvent. Accurately determine its concentration using UV-Vis spectroscopy.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a cuvette, add the reaction buffer (e.g., PBS).
-
Add the TCO solution to the buffer.
-
Initiate the reaction by adding the tetrazine solution. A 1:1 or a slight excess of TCO is typically used.
-
-
Monitor Reaction Progress:
-
The reaction between a TCO and a tetrazine often results in a color change (e.g., disappearance of the tetrazine's pink/red color) and the loss of the characteristic tetrazine absorbance (typically around 520-540 nm).
-
Monitor this change over time either visually or with a UV-Vis spectrophotometer.[4]
-
-
Analyze Results:
-
A rapid disappearance of the tetrazine's color/absorbance indicates a reactive TCO.
-
If the reaction is slow or incomplete, it suggests that the TCO reagent may have partially or fully degraded. For a more quantitative result, the samples can be analyzed by LC-MS to determine the concentration of the product and remaining reactants.[4]
-
Visualizations
Caption: The primary degradation pathway for TCOs.
Caption: A workflow for troubleshooting TCO instability.
Caption: Strategies to improve TCO stability.
References
- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand Chemistry in Anti-tumor Theranostic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of ligands in coinage-metal nanoparticles for electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: DBCO-PEG12-TCO Reaction Kinetics
Welcome to the technical support center for DBCO-PEG12-TCO and related bioorthogonal chemistries. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your conjugation reactions. The this compound linker is a heterobifunctional tool, enabling two distinct, high-efficiency bioorthogonal reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO group and an azide (B81097), and the inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO group and a tetrazine.[1][2][3][4] The performance of these reactions can be influenced by various experimental parameters, most notably the buffer pH.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker?
A this compound linker is a chemical tool used in bioconjugation.[1] It possesses three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules in a copper-free click chemistry reaction (SPAAC).[1][2]
-
TCO (trans-Cyclooctene): A strained alkene that rapidly reacts with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]
-
PEG12 (12-unit polyethylene (B3416737) glycol): A hydrophilic spacer that enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2][5]
This dual functionality allows for the precise and orthogonal labeling or cross-linking of two different molecular partners.[5]
Q2: How does buffer pH affect the DBCO-azide (SPAAC) reaction kinetics?
The pH of the reaction buffer can have a notable impact on the rate of the SPAAC reaction. Generally, higher pH values (from neutral to moderately alkaline) tend to increase the reaction rate.[6][7] For instance, reactions in PBS at pH 7 have shown lower rate constants compared to more alkaline conditions.[6][7] However, the choice of buffer system is also crucial, as some buffers can influence the kinetics differently. For example, one study observed that while higher pH generally increased reaction rates, this trend was not observed in HEPES buffer.[6][7] Conjugation reactions involving primary amines, such as labeling a protein with a DBCO-NHS ester, are also favored at a near-neutral to slightly alkaline pH of 6-9.[8][9]
Q3: What is the optimal pH for the TCO-tetrazine (iEDDA) reaction?
The TCO-tetrazine reaction is known for its extremely fast kinetics and is generally less sensitive to pH than many other bioconjugation reactions, proceeding efficiently under mild, aqueous buffer conditions.[2][10] Most protocols recommend a pH range of 7.2-7.5, typically using phosphate-buffered saline (PBS).[11] While the reaction itself is largely pH-insensitive, it is critical to consider the stability of the biomolecules being conjugated, as extreme pH values can lead to their degradation.[10]
Q4: Can I use a buffer containing sodium azide in my DBCO reaction?
No. You must avoid buffers containing sodium azide when working with DBCO-functionalized molecules. The azide in the buffer will react with the DBCO group, consuming it and preventing the desired conjugation with your azide-tagged molecule of interest.[8][12][13]
Q5: My reaction yield is low. What are the common causes related to buffer and reaction conditions?
Low yield can be attributed to several factors. Refer to the troubleshooting guide below for a more detailed breakdown, but key causes include:
-
Suboptimal pH: The pH may be too low for an efficient DBCO-azide reaction.
-
Incorrect Buffer Choice: The buffer itself may inhibit the reaction or contain interfering substances (e.g., sodium azide).[12]
-
Reagent Degradation: TCO and some tetrazine reagents can be unstable in aqueous media over time. It is recommended to use freshly prepared solutions.[10][14] DBCO can also degrade in the presence of certain nucleophiles or reducing agents.[15]
-
Low Reagent Concentration: Reaction kinetics are concentration-dependent. Very low concentrations can lead to extremely slow reaction rates.[16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| No or Low Conjugation Product | Suboptimal Buffer pH | For DBCO-azide reactions, test a range of pH values from 7.0 to 8.5. For TCO-tetrazine reactions, ensure the pH is within a range where your biomolecules are stable (typically pH 7.2-7.5).[17] |
| Presence of Interfering Substances | Ensure your buffer is free of sodium azide when working with DBCO.[8][12] Exchange the buffer using a spin desalting column or dialysis if necessary.[12] | |
| Reagent Instability/Degradation | Prepare reagent stock solutions fresh in an appropriate dry solvent like DMSO or DMF before diluting into aqueous reaction buffer.[8] TCO compounds are not recommended for long-term storage as they can isomerize and lose reactivity.[14] | |
| Low Reagent Concentration | Increase the concentration of one or both reactants. If solubility is an issue, consider using reagents with longer, more hydrophilic PEG linkers.[10] | |
| Slow Reaction Rate | Non-optimal Buffer System | Certain buffer components can affect reaction kinetics. A study on SPAAC reactions found that HEPES buffer at pH 7 yielded higher rate constants than PBS at the same pH.[6][7] Consider screening different buffer systems. |
| Steric Hindrance | The this compound linker is designed to reduce steric hindrance, but if you are conjugating very large molecules, the reaction may still be slow. Ensure adequate incubation time (4-12 hours at room temperature, or overnight at 4°C).[8][18] | |
| Inconsistent Results | Variability in pH Preparation | Ensure accurate and consistent preparation of all buffers. Calibrate your pH meter regularly. |
| Reagent Hydrolysis | DBCO reagents, particularly NHS esters used for protein labeling, are moisture-sensitive.[8] Always allow vials to equilibrate to room temperature before opening to prevent condensation.[8] |
Data Summary: pH Impact on SPAAC Reaction Kinetics
The following table summarizes published second-order rate constants for the reaction between sulfo-DBCO-amine and model azides in various buffers at different pH values and 25°C. This data illustrates the significant influence of both pH and buffer composition on the reaction speed.
| Buffer | pH | Reactant 1 | Reactant 2 | Rate Constant (k₂) M⁻¹s⁻¹ |
| PBS | 7 | sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 |
| PBS | 7 | sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 |
| HEPES | 7 | sulfo-DBCO-amine | 3-azido-L-alanine | 0.55 |
| HEPES | 7 | sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 1.22 |
| Borate | 8 | sulfo-DBCO-amine | 3-azido-L-alanine | 0.44 |
| Borate | 8 | sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 1.10 |
| Borate | 10 | sulfo-DBCO-amine | 3-azido-L-alanine | 0.63 |
| Borate | 10 | sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 1.11 |
| MES | 5 | sulfo-DBCO-amine | 3-azido-L-alanine | 0.20 |
| MES | 5 | sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.54 |
| MES | 6 | sulfo-DBCO-amine | 3-azido-L-alanine | 0.29 |
| MES | 6 | sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.72 |
Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates.[6][7]
Experimental Protocols & Visualizations
General Protocol for pH Optimization of a DBCO-Azide Conjugation
This protocol outlines a general workflow for screening buffer conditions to optimize the conjugation of a DBCO-labeled protein with an azide-labeled small molecule.
1. Reagent Preparation: a. Prepare a 1-5 mg/mL solution of your protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4). b. Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.[13] c. Prepare a series of reaction buffers at the desired pH values (e.g., PBS at pH 7.0, 7.5, 8.0, and 8.5). d. Prepare a stock solution of your azide-labeled molecule in an appropriate solvent (e.g., water or DMSO).
2. DBCO-Labeling of Protein: a. Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to your protein solution.[13] The final DMSO concentration should be below 20%.[13] b. Incubate at room temperature for 60 minutes.[12][13] c. Remove excess, unreacted DBCO-NHS ester using a desalting column, exchanging the protein into your first test buffer (e.g., PBS, pH 7.0).[8]
3. Parallel pH Screening: a. Aliquot the DBCO-labeled protein into separate reaction tubes. b. If necessary, perform a buffer exchange for each aliquot into the respective test buffer (pH 7.0, 7.5, 8.0, 8.5). c. To each tube, add the azide-labeled molecule at a 2-4 fold molar excess.[12][13] d. Incubate all reactions for 2-4 hours at room temperature or overnight at 4°C.[12][13]
4. Analysis: a. Analyze the reaction products from each pH condition using an appropriate method, such as SDS-PAGE, mass spectrometry, or HPLC, to determine the conjugation efficiency. b. SDS-PAGE analysis should show a band shift corresponding to the increased molecular weight of the final conjugate.[12][13]
Workflow for pH Optimization
Caption: Workflow for optimizing buffer pH in a DBCO-azide conjugation experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO-PEG12-DBCO - CD Bioparticles [cd-bioparticles.net]
- 4. TCO-PEG12-DBCO | CAS: 2055022-06-3 | AxisPharm [axispharm.com]
- 5. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 15. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Biomolecules after Dbco-peg12-tco Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted Dbco-peg12-tco from the final product after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Unreacted this compound can interfere with downstream applications by competing for binding sites, causing inaccurate quantification of the conjugate, and potentially leading to undesired side reactions. Ensuring the purity of the final conjugated biomolecule is essential for reliable and reproducible experimental results.
Q2: What are the common methods for removing unconjugated this compound?
The most common methods for removing the relatively small, unreacted this compound linker (Molecular Weight: ~1028.2 g/mol ) from a much larger conjugated biomolecule are based on differences in size and physicochemical properties.[1][2][3][4] These methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: A rapid and effective method for separating molecules based on their size.[5][6][7][8][9]
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and other biomolecules.[10][11][12][13][14]
-
Precipitation: This method involves precipitating the larger biomolecule, leaving the smaller unreacted linker in the supernatant.[15][16]
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the size and stability of your target biomolecule, the required purity, sample volume, and available equipment. The following diagram and table can help guide your decision.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Recommended For | Key Parameters | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) / Desalting | Separation based on molecular size. Larger molecules elute first.[5][6][7][8][9] | Proteins and other macromolecules > 5 kDa. | Resin Type: Sephadex G-25, G-50 or equivalent. Sample Volume: < 30% of column bed volume.[5] | Fast, mild conditions, can be used for buffer exchange.[5][6] | Sample dilution, potential for non-specific binding. |
| Dialysis / Ultrafiltration | Diffusion of small molecules across a semi-permeable membrane.[17] | Proteins and other macromolecules significantly larger than the MWCO. | MWCO: 1-3 kDa for this compound (~1 kDa).[18] Buffer Volume: >100x sample volume, with 2-3 changes.[18] | Gentle, simple, suitable for various sample volumes. | Time-consuming, potential for sample loss. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[10][12][13] | Peptides and other biomolecules where there is a sufficient hydrophobicity difference between the conjugate and the linker. | Column: C4, C8, or C18.[10] Mobile Phase: Acetonitrile/water gradient with an ion-pairing agent (e.g., TFA).[14] | High resolution and purity.[11] | Can be denaturing for some proteins, requires specialized equipment. |
| Acetone Precipitation | Precipitation of proteins out of solution, leaving smaller molecules dissolved.[19] | Robust proteins that can withstand precipitation and resolubilization. | Acetone: Chilled (-20°C). Incubation: At least 4 hours at -20°C.[19] | Quick and simple. | Can cause irreversible protein denaturation and aggregation.[16] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unconjugated linker still present after SEC/Desalting | Inappropriate column choice: The fractionation range of the resin is not suitable for separating the linker and the conjugate. | For removing a small linker like this compound (~1 kDa) from a large protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or G-50).[5] |
| Sample volume is too large for the column: Overloading the column leads to poor resolution. | The sample volume should not exceed 30% of the total column bed volume for optimal separation.[5] | |
| Unconjugated linker still present after dialysis | Incorrect Molecular Weight Cutoff (MWCO) of the membrane: The pores of the membrane are too small to allow the linker to pass through efficiently. | For this compound (MW: ~1028.2 g/mol ), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger biomolecule.[18] |
| Insufficient dialysis time or buffer volume: The concentration gradient is not maintained long enough for complete removal. | Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).[17][18] | |
| Low recovery of the conjugated biomolecule | Non-specific binding to the column matrix (SEC): The conjugate is adsorbing to the chromatography resin. | Ensure the column is properly equilibrated with the running buffer. Consider changing the buffer composition (e.g., increasing salt concentration) to minimize interactions. |
| Protein precipitation/aggregation during purification: The buffer conditions or purification method are causing the conjugate to become insoluble. | For proteins prone to aggregation, consider using a gentler method like dialysis or SEC over precipitation.[20] Ensure the buffer pH and ionic strength are optimal for your protein's stability. | |
| Sample loss during dialysis: The sample was not fully recovered from the dialysis device. | Use dialysis cassettes or devices appropriate for your sample volume to minimize dead volume and facilitate recovery. | |
| Poor separation with RP-HPLC | Inappropriate gradient or column: The hydrophobicity difference between the linker and the conjugate is not being effectively exploited. | Experiment with different gradients (e.g., a shallower gradient) and different column chemistries (C4, C8, C18) to optimize separation.[10] |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (Desalting Column)
This protocol is ideal for the rapid removal of this compound from a protein solution and for buffer exchange.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration/elution buffer (e.g., PBS)
-
Reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the desired elution buffer.
-
Sample Loading: Apply the reaction mixture to the top of the column. Ensure the sample volume is less than 30% of the column's bed volume.[5]
-
Elution: Elute the sample with the equilibration buffer. The larger conjugated biomolecule will pass through the column in the void volume and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pooling: Pool the fractions containing the purified conjugate.
Protocol 2: Dialysis
This protocol is a gentle method for removing this compound, especially for larger sample volumes where some dilution is acceptable.
Materials:
-
Dialysis tubing or cassette with a 1-3 kDa MWCO[18]
-
Dialysis buffer (e.g., PBS)
-
Reaction mixture
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions. Dialysis cassettes are typically ready to use.
-
Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).[18] Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. TCO-PEG12-DBCO - CD Bioparticles [cd-bioparticles.net]
- 3. Tco-peg12-dbco | C54H81N3O16 | CID 86580480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TCO-PEG12-DBCO | CAS: 2055022-06-3 | AxisPharm [axispharm.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 7. goldbio.com [goldbio.com]
- 8. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 9. bio-rad.com [bio-rad.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 12. ualberta.ca [ualberta.ca]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 15. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concentrating Proteins by Salt, Polyethylene Glycol, Solvent, SDS Precipitation, Three-Phase Partitioning, Dialysis, Centrifugation, Ultrafiltration, Lyophilization, Affinity Chromatography, Immunoprecipitation or Increased Temperature for Protein Isolation, Drug Interaction, and Proteomic and Peptidomic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
challenges in dual labeling experiments and how to overcome them
Welcome to the technical support center for dual labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to challenges encountered during dual labeling studies.
Troubleshooting Guides
Issue 1: High background or non-specific staining in one or both channels.
Question: I am observing high background fluorescence in my dual labeling immunofluorescence experiment, making it difficult to distinguish my signal from noise. What are the possible causes and solutions?
Answer:
High background can originate from several sources. Identifying the specific cause is key to resolving the issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-specific secondary antibody binding | Ensure your secondary antibodies are highly cross-adsorbed against the host species of the other primary antibody and the species of your sample.[1] Include a control where you stain only with the secondary antibodies to check for non-specific binding.[2] |
| Fc receptor binding | If using cells known to express Fc receptors (e.g., macrophages, B cells), pre-incubate your sample with an Fc blocking reagent.[3][4] |
| Insufficient blocking | Use a blocking buffer containing normal serum from the same species as your secondary antibody host. A standard is 5% normal serum.[1] |
| Antibody concentration too high | Titrate both your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[4][5] |
| Cellular autofluorescence | Examine an unstained sample to determine the level of natural fluorescence.[2] If autofluorescence is high, you may need to use fluorophores in a different spectral range or use a quenching agent. |
| Issues with tandem dyes | Tandem dyes can be sensitive to fixation agents. Ensure your single-stain controls for compensation are treated with the same fixation and permeabilization reagents as your experimental samples. |
Issue 2: Signal from one fluorophore is detected in the other's channel (Bleed-through/Spectral Overlap).
Question: When I image my dual-stained sample, the signal from my green fluorophore is also appearing in my red channel. How can I resolve this spectral overlap?
Answer:
This phenomenon, known as bleed-through, occurs when the emission spectrum of one fluorophore overlaps with the detection window of another.[2][6][7] Careful fluorophore selection and imaging setup are crucial to minimize this.
Solutions to Minimize Spectral Overlap:
-
Fluorophore Selection:
-
Choose fluorophores with minimal spectral overlap. Utilize online spectra viewers to compare the excitation and emission spectra of your chosen dyes against your microscope's laser lines and filters.[2][8][9]
-
Select fluorophores with narrow emission spectra for multi-color experiments.[2][9]
-
For detecting a protein with low expression, pair it with the brightest fluorophore (highest quantum yield) to maximize its signal.[2][9] Conversely, use a dimmer fluorophore for the more abundant target.[2][9]
-
-
Microscope and Filter Configuration:
-
Ensure your microscope's filters are optimized for your specific fluorophores. Use narrow band-pass filters to better discriminate between signals from different fluorophores.[8]
-
When acquiring images, perform sequential scanning if using a confocal microscope. This involves exciting and detecting one fluorophore at a time to prevent bleed-through.
-
-
Experimental Controls:
Fluorophore Selection Guide for Dual Labeling:
| Fluorophore 1 (Shorter Wavelength) | Recommended Partner Fluorophore 2 (Longer Wavelength) | Spectral Overlap Consideration |
| DAPI (Blue) | Alexa Fluor 488 (Green) | Minimal |
| Alexa Fluor 488 (Green) | Alexa Fluor 594 (Red) | Low |
| FITC (Green) | TRITC (Red) | Moderate - check filter sets |
| Alexa Fluor 555 (Orange) | Alexa Fluor 647 (Far-Red) | Minimal |
Issue 3: Cross-reactivity when using two primary antibodies from the same host species.
Question: I need to perform dual labeling, but both of my primary antibodies were raised in the same species (e.g., mouse). How can I prevent the secondary antibody from binding to both primary antibodies?
Answer:
Using two primary antibodies from the same host is challenging because a single secondary antibody will likely recognize both, making it impossible to distinguish the targets.[10][11] However, there are several strategies to overcome this issue.
Methodologies for Same-Species Dual Labeling:
-
Sequential Staining Protocol: This is a common and effective method.
-
Incubate with the first primary antibody.
-
Wash thoroughly.
-
Incubate with the corresponding fluorescently-labeled secondary antibody.
-
Wash thoroughly.
-
Block with monovalent Fab fragments of an antibody raised against the host species of your primary antibodies (e.g., unconjugated anti-mouse Fab fragments).[5][12] This step is crucial to cover any remaining open binding sites on the first secondary antibody and to block the first primary antibody.
-
Incubate with the second primary antibody from the same host.
-
Wash thoroughly.
-
Incubate with a second fluorescently-labeled secondary antibody (with a different fluorophore) that recognizes the second primary antibody.
-
-
Directly Conjugated Primary Antibodies: If available, use primary antibodies that are already conjugated to different fluorophores.[13] This bypasses the need for secondary antibodies altogether, thus eliminating the risk of cross-reactivity.[13]
-
Different Antibody Isotypes: If your primary antibodies are of different isotypes or subclasses (e.g., mouse IgG1 and mouse IgG2a), you can use isotype-specific or subclass-specific secondary antibodies.[12]
Issue 4: Weak or no signal for one or both targets.
Question: My dual staining works for one of my targets, but the other is very weak or absent. I have confirmed that both antibodies work individually. What could be the problem?
Answer:
The loss of signal in a dual labeling experiment, when individual stainings work, can often be attributed to steric hindrance or issues with the staining protocol.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The binding of the first antibody-fluorophore complex may physically block the epitope for the second antibody, especially if the targets are in close proximity.[14] Try reversing the order of primary antibody incubation in a sequential protocol.[15] The attachment of large labels to antibodies can reduce binding.[14] |
| Suboptimal Antibody Dilution in Mixture | When mixing two primary antibodies for a simultaneous protocol, the optimal dilution for each may be different than when used alone. Re-titrate the antibodies in the mixture. |
| Incompatible Buffers or Reagents | Ensure that the buffers and reagents used are compatible with both antibody-antigen interactions. |
| Antigen Retrieval Issues | Some antigens require specific epitope retrieval methods.[16] If your two targets have different requirements, you may need to find a compromise or use a sequential protocol where antigen retrieval is optimized for the most sensitive antigen first. |
| Low Target Abundance | For a target with low expression, ensure you are using a bright fluorophore and consider signal amplification techniques, such as using a biotinylated primary antibody followed by a fluorescently-labeled streptavidin.[17] |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a dual labeling experiment?
A1: To ensure the validity of your results, the following controls are critical:
-
Unstained Control: A sample that has not been treated with any antibodies to assess autofluorescence.[2]
-
Secondary Antibody Only Controls: A separate control for each secondary antibody used, without the primary antibody, to check for non-specific binding of the secondary.[2]
-
Single Staining Controls: Samples stained for each target individually. These are essential for checking antibody performance and assessing spectral bleed-through.[2]
-
Isotype Control: Use an antibody of the same isotype and concentration as your primary antibody but directed against an antigen not present in your sample. This helps determine if staining is due to non-specific binding of the primary antibody.[4]
Q2: Should I use a simultaneous or sequential incubation protocol for my primary antibodies?
A2: The choice depends on your antibodies and targets.
-
Simultaneous Incubation: This method is quicker and is suitable when your primary antibodies are from different host species.[18] It involves incubating the sample with a mixture of both primary antibodies, followed by incubation with a mixture of the corresponding secondary antibodies.[18]
-
Sequential Incubation: This method is recommended when primary antibodies are from the same host species or if one antibody interferes with the binding of the other.[2][19] It involves staining for one target completely before proceeding to stain for the second.
Q3: How does steric hindrance affect dual labeling, and how can I minimize it?
A3: Steric hindrance occurs when the physical presence of one antibody-label complex blocks another antibody from accessing its target epitope.[14] This is more likely if the two target proteins are very close to each other. To minimize this, you can:
-
Use smaller labels. The size of the label (e.g., a large ferritin label vs. a small iodine label) can impact binding.[14]
-
If using a sequential protocol, try reversing the order in which you apply the primary antibodies.
-
Consider using Fab fragment secondary antibodies, which are smaller than whole IgG molecules.
Experimental Protocols & Visualizations
Protocol: Sequential Dual Immunofluorescence Staining
This protocol is designed for situations where steric hindrance is a concern or when using primary antibodies from the same host species.
Caption: Sequential dual immunofluorescence workflow.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues in your dual labeling experiments.
Caption: Decision tree for troubleshooting dual labeling.
References
- 1. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 2. 5 Tips for immunostaining using multiple labels | Proteintech Group [ptglab.com]
- 3. biocompare.com [biocompare.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Multiple Labeling With Secondary Antibodies - JIR [jacksonimmuno.com]
- 6. MyScope [myscope.training]
- 7. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 8. Fluorophore selection and panel building – Spectra Viewer [jacksonimmuno.com]
- 9. biocompare.com [biocompare.com]
- 10. Overcoming the 4 Key Challenges in Multiplex IHC – Expert Insights | Atlas Antibodies [atlasantibodies.com]
- 11. aurion.nl [aurion.nl]
- 12. Labeling Primary Antibodies From Same Host Species - JIR [jacksonimmuno.com]
- 13. Imaging the Rainbow: Multiplexing with Same-Species Antibodies for Immunofluorescence | Proteintech Group [ptglab.com]
- 14. Steric hindrance as a factor in the reaction of labeled antibody with cell surface antigenic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. nordiqc.org [nordiqc.org]
- 17. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 18. stratech.co.uk [stratech.co.uk]
- 19. nacdl.org [nacdl.org]
Technical Support Center: Dbco-PEG12-TCO Reactivity in Organic Solvents
Welcome to the technical support center for Dbco-PEG12-TCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this bifunctional linker in the presence of organic solvents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive functionalities?
This compound is a heterobifunctional linker molecule used in bioconjugation and click chemistry.[1] It contains two distinct reactive groups separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer:
-
Dbco (Dibenzocyclooctyne): This group reacts with azide-functionalized molecules through a copper-free process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
TCO (trans-Cyclooctene): This group reacts with tetrazine-functionalized molecules via an Inverse Electron-Demand Diels-Alder (iEDDA) reaction, which is also copper-free.[1]
The PEG spacer enhances the solubility of the linker, particularly in aqueous solutions.[3]
Q2: In which solvents is this compound soluble?
This compound is soluble in a variety of common organic solvents, including:
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Dimethylformamide (DMF)[3]
-
Dichloromethane (DCM)[3]
It is advisable to dissolve the reagent in a compatible organic solvent before introducing it into an aqueous reaction mixture.[4]
Q3: Can I perform this compound reactions in organic solvents?
Yes, both the SPAAC (Dbco + azide) and iEDDA (TCO + tetrazine) reactions can be conducted in organic solvents or in aqueous buffers with organic co-solvents.[5][6][7] The choice of solvent often depends on the solubility of the molecules you are trying to conjugate.
Q4: How do organic solvents affect the reaction rate of this compound?
The effect of organic solvents on the reaction rate can be complex. While they are often necessary for solubility, they can also influence the kinetics of the click reactions.
-
For SPAAC (Dbco + azide): Protic solvents, including water, can accelerate the reaction. For instance, the reaction rate can be significantly higher in a 20% DMSO/PBS mixture compared to an 80% DMSO/PBS mixture. It is generally recommended to keep the final concentration of organic co-solvents like DMSO as low as possible, ideally under 20%, especially when working with proteins that may be sensitive to denaturation.[2][8]
-
For iEDDA (TCO + tetrazine): This reaction is known to proceed in a wide range of both organic and aqueous solvents.[5][9] Protic solvents can also accelerate the iEDDA reaction due to enhanced hydrophobic interactions between the reactants.[10]
Q5: What is the stability of the Dbco and TCO moieties in organic solvents?
-
Dbco: The Dbco group is sensitive to moisture and should be stored in a dry environment.[4] It is recommended to use anhydrous DMSO or DMF for reconstitution and to use the solution immediately.[4]
-
TCO: The TCO group can be prone to isomerization to its less reactive cis-cyclooctene (CCO) form. This process can be influenced by light and the presence of certain reagents. Therefore, it is advisable to protect TCO-containing solutions from light.
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Recommended Solution |
| Poor Solubility of Reactants | One or both of your molecules may not be sufficiently soluble in the reaction buffer, leading to a heterogeneous mixture and reduced reaction rates.[8] To address this, consider adding a water-miscible organic co-solvent such as DMSO or DMF.[8] Ensure the final concentration of the organic solvent is as low as possible to avoid denaturation of sensitive biomolecules like proteins.[8] The hydrophilic PEG spacer in this compound is designed to improve aqueous solubility, but for very hydrophobic molecules, a co-solvent may still be necessary. |
| Degradation of Dbco or TCO Moiety | The reactive groups on this compound can degrade under certain conditions. The Dbco group is moisture-sensitive, so it's crucial to use anhydrous solvents for reconstitution and to prepare solutions fresh.[4] The TCO group can isomerize to a less reactive form, so it is important to protect it from prolonged exposure to light. |
| Suboptimal Organic Solvent Concentration | While organic co-solvents can improve solubility, high concentrations can negatively impact reaction kinetics, particularly for the SPAAC reaction. If you are using a high percentage of an organic solvent, try titrating it down to the lowest concentration that maintains the solubility of your reactants. For SPAAC, a higher proportion of aqueous buffer can increase the reaction rate. |
| Incorrect Stoichiometry | An inappropriate ratio of the reactive partners can lead to a low yield of the desired conjugate. To drive the reaction to completion, consider using a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component.[8] |
Experimental Protocols
General Protocol for Bioconjugation in a Mixed Aqueous-Organic Solvent System
This protocol provides a general guideline for conjugating a molecule containing an azide (B81097) or tetrazine to a biomolecule using this compound.
1. Reagent Preparation:
-
Biomolecule Solution: Prepare your biomolecule (e.g., protein, antibody) in a suitable aqueous buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Ensure the buffer does not contain any interfering substances like azides if you are targeting the Dbco group.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[8]
2. Reaction Setup:
-
In a microcentrifuge tube, combine your biomolecule solution with the this compound stock solution.
-
The final concentration of each reactant will need to be optimized for your specific application but is typically in the µM to low mM range.
-
If necessary, adjust the final volume with the reaction buffer. The final concentration of the organic co-solvent (DMSO or DMF) should ideally be kept below 20%, especially when working with proteins.[2]
3. Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 24 hours depending on the reactivity of your specific substrates and their concentrations.[8]
-
If any of your components are light-sensitive, protect the reaction from light.[8]
4. Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or SDS-PAGE (for proteins).
-
Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography or dialysis to remove unreacted starting materials.
Visualizations
Caption: General workflow for bioconjugation using this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. DBCO-PEG12-DBCO | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Validating DBCO-PEG12-TCO Conjugation to Antibodies
The successful conjugation of DBCO-PEG12-TCO to antibodies is a critical step in the development of targeted therapeutics and diagnostics. This guide provides a comparative overview of key analytical techniques for validating this conjugation, offering insights into their principles, advantages, and limitations. Experimental protocols and data presentation are included to assist researchers in selecting the most appropriate methods for their needs.
The validation process ensures the integrity of the final conjugate, confirming the covalent attachment of the this compound linker and quantifying the efficiency of the reaction. Several robust analytical methods are available, each providing unique information about the conjugated antibody.
Comparison of Analytical Techniques
A variety of techniques can be employed to characterize antibody-drug conjugates (ADCs), and these methods are directly applicable to validating this compound conjugation.[1][2] The choice of technique depends on the specific information required, such as the drug-to-antibody ratio (DAR), conjugation site, purity, and stability.[1][3]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, determination of DAR, identification of conjugation sites.[4][5] | High accuracy and resolution, provides detailed structural information.[4][6] | Can be complex to operate, potential for ion suppression, may require sample clean-up. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Determination of average DAR and drug load distribution.[3][7] | Robust and widely used for DAR analysis, non-denaturing conditions.[7] | Resolution can be affected by the hydrophobicity of the linker and antibody, not suitable for identifying conjugation sites.[8] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. | Detection of aggregation and fragmentation, assessment of purity.[9][10][11] | Simple and reproducible, non-denaturing conditions preserve the native structure.[9][10] | Does not provide information on DAR or conjugation sites, limited resolution for species of similar size.[12] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing conditions. | Visual confirmation of conjugation through a shift in molecular weight.[13][14] | Inexpensive, straightforward, and widely accessible for initial screening.[14] | Low resolution for large molecules, provides only an estimate of molecular weight, denaturing conditions.[14] |
Experimental Protocols
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a preferred method for determining the DAR of cysteine-linked ADCs and can be applied to other conjugation strategies as well.[3] The separation is based on the increasing hydrophobicity of the antibody as more this compound molecules are conjugated.[7]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugated antibody at a concentration of 1-2 mg/mL in a buffer such as PBS.
-
Prior to injection, dilute the sample with a high-salt mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0) to the desired concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for protein separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (unconjugated, 1, 2, 3, etc., this compound molecules per antibody).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs on species) / 100
-
2. Confirmation of Conjugation by SDS-PAGE
SDS-PAGE is a simple and effective method for visually confirming the successful conjugation of this compound to an antibody.[13][14] The increase in molecular weight due to the attached linker-payload results in a slower migration of the conjugated antibody on the gel compared to the unconjugated antibody.[14]
Protocol:
-
Sample Preparation:
-
Prepare samples of the unconjugated antibody and the this compound conjugated antibody at a concentration of 1 mg/mL.
-
Mix the antibody samples with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) to a final concentration of approximately 0.1-0.5 µg/µL.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel in an appropriate running buffer at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain the gel to visualize the protein bands.
-
A successful conjugation will be indicated by the appearance of bands for the conjugated antibody that are shifted to a higher molecular weight compared to the bands of the unconjugated antibody.[15][16]
-
Visualization of Validation Workflow
The following diagram illustrates a typical workflow for the validation of this compound antibody conjugation, incorporating multiple analytical techniques for a comprehensive characterization.
This comprehensive approach, combining multiple orthogonal techniques, ensures a thorough validation of the this compound conjugation to antibodies, providing confidence in the quality and consistency of the final product for research and drug development applications.
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Evaluation of the impact of antibody fragments on aggregation of intact molecules via size exclusion chromatography coupled with native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aboligo.com [aboligo.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. akoyabio.com [akoyabio.com]
A Head-to-Head Comparison of Heterobifunctional Linkers: Dbco-peg12-tco vs. The Field
In the rapidly evolving landscape of bioconjugation, the choice of a linker molecule is a critical decision that can profoundly impact the efficacy, stability, and homogeneity of the final conjugate. For researchers, scientists, and drug development professionals, navigating the vast array of available crosslinkers can be a daunting task. This guide provides an in-depth, objective comparison of the advanced heterobifunctional linker, Dbco-peg12-tco, with other widely used alternatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to empower you to select the optimal linker for your specific application, be it in the development of antibody-drug conjugates (ADCs), the creation of sophisticated imaging probes, or the construction of novel biomaterials.
At the heart of modern bioconjugation are "click chemistry" reactions, prized for their high efficiency, specificity, and biocompatibility. This compound is a prime example of a linker designed to leverage two distinct and highly efficient click chemistry reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction. This dual reactivity offers a unique versatility in designing complex bioconjugates. This guide will compare the performance of this compound's reactive moieties against a popular traditional linker, SM(PEG)12, which utilizes NHS-ester and maleimide (B117702) chemistry, and another click chemistry linker, DBCO-PEG12-Maleimide.
Performance Deep Dive: A Quantitative Comparison
The performance of a heterobifunctional linker is defined by several key parameters: the speed of its reactions (kinetics), the efficiency of bond formation (conjugation efficiency), and the stability of the resulting linkage in biological environments. The following tables summarize the available quantitative data for the reactive ends of this compound and its alternatives.
Table 1: Reaction Kinetics - A Measure of Speed
The second-order rate constant (k₂) is a direct measure of the intrinsic reactivity of the functional groups. A higher k₂ value signifies a faster reaction, which can be crucial when working with sensitive biomolecules or in dynamic biological systems. The TCO-tetrazine iEDDA reaction is renowned for its exceptionally fast kinetics, often orders of magnitude faster than other click chemistry reactions.[1][2][3]
| Linker Moiety/Reaction | Reactive Partners | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Considerations |
| TCO (from this compound) | Tetrazine | 1 - 1 x 10⁶[1][2] | Extremely fast kinetics, ideal for rapid labeling and in vivo applications.[4] |
| DBCO (from this compound) | Azide | 0.1 - 1.22[5][6] | Copper-free, bioorthogonal, and widely used. Reaction rates can be influenced by buffer conditions.[5] |
| Maleimide (from SM(PEG)12) | Thiol (e.g., Cysteine) | ~1000 (at pH 7) | Fast and efficient, but can have off-target reactivity and the resulting thioether bond can undergo retro-Michael addition. |
| NHS Ester (from SM(PEG)12) | Primary Amine (e.g., Lysine) | N/A (hydrolysis is a competing reaction) | Prone to hydrolysis in aqueous buffers, requiring careful control of pH and reaction time. |
Table 2: Linker Stability - A Critical Factor for In Vivo Applications
The stability of the linker and the resulting conjugate is paramount, especially for therapeutic applications where the conjugate must remain intact in the bloodstream to reach its target.
| Linker Moiety | Stability Considerations |
| TCO | Can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, which can be influenced by exposure to light and certain metals.[7] However, it shows good stability towards thiols like DTT and GSH over 24 hours.[8] |
| DBCO | Generally stable, but can show instability in the presence of reducing agents like TCEP over extended periods.[8] It has been shown to be less stable than BCN in the presence of glutathione (B108866) (GSH).[9] |
| Thioether Bond (from Maleimide) | While generally stable, can be susceptible to retro-Michael addition, especially in the presence of other thiols, potentially leading to payload deconjugation. |
| Amide Bond (from NHS Ester) | Highly stable under physiological conditions. |
Experimental Protocols: A Guide to Application
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for key experiments utilizing these linkers.
Protocol 1: Two-Step Antibody-Oligonucleotide Conjugation using this compound
This protocol outlines a dual click chemistry approach for conjugating an azide-modified oligonucleotide to an antibody.
Materials:
-
Antibody of interest in PBS, pH 7.4
-
TCO-PEG-NHS ester (for antibody modification)
-
Azide-modified oligonucleotide
-
This compound linker
-
Anhydrous DMSO
-
Desalting columns
-
Reaction tubes
Procedure:
Step 1: Antibody Modification with TCO
-
Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Remove excess, unreacted TCO-PEG-NHS ester using a desalting column equilibrated with PBS.
Step 2: Oligonucleotide Modification with DBCO
-
Dissolve the azide-modified oligonucleotide and a 1.5-fold molar excess of this compound in PBS.
-
Incubate the reaction for 4-12 hours at room temperature.
-
Purify the DBCO-modified oligonucleotide using an appropriate method (e.g., HPLC or precipitation).
Step 3: Conjugation of TCO-Antibody and DBCO-Oligonucleotide
-
Mix the TCO-modified antibody and the DBCO-modified oligonucleotide in a 1:1.5 molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The final conjugate can be purified by size-exclusion chromatography (SEC) to remove any unreacted components.
Protocol 2: Two-Step Protein-Peptide Conjugation using SM(PEG)12
This protocol describes the conjugation of a protein containing primary amines to a peptide with a free sulfhydryl group.[10]
Materials:
-
Amine-containing protein (Protein-NH₂) in Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfhydryl-containing peptide (Peptide-SH)
-
SM(PEG)12
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reaction tubes
Procedure:
Step 1: Activation of Protein-NH₂ with SM(PEG)12
-
Equilibrate the SM(PEG)12 vial to room temperature before opening.
-
Prepare a 10-20 mg/mL stock solution of SM(PEG)12 in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 50-fold molar excess of the SM(PEG)12 stock solution to the Protein-NH₂ solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to Peptide-SH
-
Immediately add the Peptide-SH to the desalted Maleimide-PEG-Protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
The reaction can be quenched by adding a small molecule thiol like cysteine.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method.
Visualizing the Workflows and Pathways
To better understand the processes described, the following diagrams illustrate the experimental workflows and the underlying chemical reactions.
Conclusion: Making the Right Choice
The selection of a heterobifunctional linker is a nuanced decision that hinges on the specific demands of the application.
Choose this compound or related click chemistry linkers when:
-
Speed is paramount: The TCO-tetrazine ligation offers unparalleled reaction kinetics, making it ideal for applications requiring rapid conjugation, such as in vivo pre-targeting.[4]
-
Bioorthogonality is essential: Both SPAAC and iEDDA reactions proceed with high specificity in complex biological environments, minimizing off-target reactions.[11]
-
Mild reaction conditions are required: Click chemistry reactions are typically performed under physiological conditions, preserving the integrity of sensitive biomolecules.
-
Dual functionalization is desired: The presence of both DBCO and TCO moieties allows for the sequential or orthogonal labeling of two different molecules.
Consider traditional linkers like SM(PEG)12 when:
-
Well-established protocols are preferred: NHS-ester and maleimide chemistries have been used for decades and are extensively documented.
-
Cost is a primary concern: Traditional linkers can sometimes be more cost-effective.
-
The specific functional groups (amines and thiols) are readily and specifically available on the biomolecules of interest.
The PEG12 spacer in all the compared linkers serves to increase hydrophilicity, reduce aggregation, and minimize steric hindrance, which are generally beneficial features for bioconjugation.[12]
Ultimately, the optimal linker is the one that provides the best balance of reactivity, stability, and specificity for your unique experimental context. By carefully considering the quantitative data and protocols presented in this guide, researchers can make a more informed decision, paving the way for the successful development of next-generation bioconjugates.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of DBCO-PEG12-TCO and Other Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been significantly advanced by the advent of click chemistry, a suite of reactions known for their high efficiency, specificity, and biocompatibility. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) derivatives and the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazines are two of the most prominent copper-free click chemistry platforms. This guide provides an objective comparison of the reaction kinetics of DBCO-PEG12-TCO with other key click chemistry reagents, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.
Quantitative Comparison of Reaction Kinetics
The efficacy of a click chemistry reaction is quantitatively described by its second-order rate constant (k), which reflects the intrinsic reactivity of the participating molecules. A higher rate constant signifies a faster reaction, which is often a critical factor in biomolecule labeling, particularly in dynamic biological systems or when working with low concentrations of reactants.
The reaction between DBCO and an azide (B81097) proceeds via SPAAC, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes it highly suitable for in vivo applications.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the 12-unit linker in this compound, enhances aqueous solubility and can reduce steric hindrance.[2]
In contrast, the iEDDA reaction between TCO and a tetrazine is renowned for its exceptionally rapid kinetics, often orders of magnitude faster than SPAAC reactions.[3][4] This remarkable speed is advantageous for applications requiring rapid labeling, such as in vivo imaging and pre-targeting strategies.[3]
Below is a summary of reported second-order rate constants for various click chemistry reactions. It is important to note that reaction rates are highly dependent on the specific reactants, solvent, temperature, and pH.[5][6]
| Reactant 1 | Reactant 2 | Reaction Type | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reaction Conditions |
| DBCO-PEG4-acid | Azide-PEG4-acid | SPAAC | 2.1 ± 0.2 | 37°C in PBS, pH 7.4 |
| DBCO derivatives | Azides | SPAAC | 10⁻² - 1 | General Range |
| TCO | Tetrazine | iEDDA | 1 - 10⁶ | General Range |
| TCO-OH | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz) | iEDDA | 210 | 37°C in PBS, pH 7.4 |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | SPAAC | 2.2 x 10⁻³ | 25°C in DMSO |
| Copper(I) (catalyst) | Terminal Alkyne + Azide | CuAAC | 10 - 100 | General Range |
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing and selecting the most suitable bioorthogonal reaction. The following are detailed methodologies for key experiments used to determine the second-order rate constants of click chemistry reactions.
Determining Second-Order Rate Constants by UV-Vis Spectrophotometry
This method is particularly useful for SPAAC reactions involving DBCO, as the DBCO moiety has a distinct UV absorbance at approximately 309-310 nm that disappears upon reaction with an azide.[1][7]
Experimental Workflow:
Methodology:
-
Solution Preparation: Prepare stock solutions of the DBCO-containing compound and the azide in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of amines and azides.[8]
-
Thermal Equilibration: Equilibrate both reactant solutions to the desired reaction temperature (e.g., 25°C or 37°C).[5]
-
Initial Absorbance Measurement: Measure the initial absorbance of the DBCO solution at its characteristic wavelength (~309 nm) to determine the initial concentration using the Beer-Lambert law.[5]
-
Reaction Initiation and Monitoring: Mix the DBCO and azide solutions in a quartz cuvette. To ensure pseudo-first-order kinetics, the azide is typically used in excess (e.g., 10-fold or greater). Immediately begin monitoring the decrease in absorbance at ~309 nm at regular time intervals.[5]
-
Data Analysis:
-
Convert the absorbance values at each time point to the concentration of the DBCO reagent.
-
Plot the natural logarithm of the DBCO concentration (ln[DBCO]) versus time.
-
The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the azide.[5]
-
Determining Second-Order Rate Constants by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time.
Experimental Workflow:
Methodology:
-
Sample Preparation: Dissolve the reactants (e.g., this compound and azide) in a suitable deuterated solvent in an NMR tube. Add an internal standard with a known concentration that does not react with the components of the reaction mixture.[9]
-
Reaction Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.[9]
-
Data Analysis:
-
In each spectrum, integrate the area of a characteristic peak of one of the reactants and a peak from the internal standard.
-
Calculate the concentration of the reactant at each time point by comparing its peak integral to that of the internal standard.
-
For a second-order reaction with a 1:1 stoichiometry, plot the inverse of the reactant concentration (1/[Reactant]) versus time.
-
The slope of the resulting linear plot is the second-order rate constant (k).[3]
-
Conclusion
The choice between DBCO-based SPAAC and TCO-based iEDDA chemistries is a critical decision in the design of bioconjugation experiments. While this compound offers a robust and biocompatible method for copper-free click chemistry with moderate reaction kinetics, the TCO-tetrazine ligation provides an unparalleled reaction speed that is essential for time-sensitive applications and experiments involving very low reactant concentrations. By understanding the quantitative differences in their reaction kinetics and the experimental protocols to measure them, researchers can make informed decisions to best suit their specific scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Unveiling the Advantages of DBCO-PEG12-TCO over SMCC Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The choice of a chemical linker is a pivotal decision in the development of bioconjugates, particularly for advanced therapeutics like Antibody-Drug Conjugates (ADCs). The linker's properties profoundly influence the stability, efficacy, and safety of the final product. This guide provides an objective, data-driven comparison between the modern DBCO-PEG12-TCO linker, which utilizes bioorthogonal click chemistry, and the conventional SMCC linker, a staple in amine-to-thiol conjugation.
Executive Summary
The this compound linker offers significant advantages over the traditional SMCC linker, primarily stemming from its bioorthogonal reactivity and the inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. These features translate to greater reaction specificity, milder reaction conditions, improved solubility, and enhanced in vivo performance of the resulting bioconjugate. While SMCC remains a robust and widely used linker, the superior properties of this compound make it a compelling choice for the development of next-generation biotherapeutics with an improved therapeutic index.
Chemical Properties and Reaction Mechanisms
This compound belongs to the class of bioorthogonal linkers, leveraging Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) chemistry. This linker features three key components:
-
Dibenzocyclooctyne (DBCO): Reacts specifically and rapidly with azide (B81097) moieties to form a stable triazole linkage without the need for a cytotoxic copper(I) catalyst. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[1]
-
trans-Cyclooctene (TCO): Reacts with exceptional speed with tetrazine partners via an iEDDA cycloaddition, offering another powerful bioorthogonal conjugation strategy.
-
12-unit Polyethylene Glycol (PEG12) spacer: A long, hydrophilic chain that enhances water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2][3]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker that connects molecules through a two-step process involving:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form a stable amide bond.[4][5]
-
Maleimide (B117702) group: Reacts with sulfhydryl (thiol) groups, like those on cysteine residues, to form a stable thioether bond.[4][5]
-
Cyclohexane bridge: Confers greater stability to the maleimide group compared to linkers without this feature, reducing the rate of hydrolysis.[5]
Performance Comparison: this compound vs. SMCC
The selection of a linker is contingent on the specific application, the nature of the biomolecules involved, and the desired characteristics of the final conjugate. The following tables summarize the key performance differences based on experimental data.
Table 1: Reaction Characteristics
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) & inverse electron demand Diels-Alder (iEDDA) | NHS ester aminolysis followed by Maleimide-thiol addition[5] |
| Reactive Groups | DBCO reacts with Azide; TCO reacts with Tetrazine | NHS ester reacts with primary Amine; Maleimide reacts with Sulfhydryl (Thiol)[5] |
| Reaction Steps | Typically a 2-step process: 1) Introduce azide/tetrazine and DBCO/TCO to respective molecules, 2) Mix for conjugation. | A sequential 2-step process is required to prevent self-conjugation.[4][5] |
| Catalyst Requirement | None (Copper-free). This biocompatibility is a major advantage for in vivo applications.[6] | None |
| Specificity | Extremely high (Bioorthogonal). DBCO and azide/TCO and tetrazine react selectively with each other, minimizing side reactions.[1][6] | High, but potential for side reactions with other nucleophiles. NHS esters can react with other nucleophiles, and maleimides can react with other thiols. |
| Reaction Conditions | Mild, aqueous conditions (physiological pH and temperature).[6] | Requires specific pH ranges for optimal reactivity (pH 7.0-9.0 for NHS ester, pH 6.5-7.5 for maleimide).[5][7] |
| Reaction Kinetics | TCO-tetrazine ligation is exceptionally fast, often orders of magnitude faster than SPAAC. SPAAC is also generally faster than maleimide-thiol reactions. | Slower reaction kinetics compared to click chemistry. |
Table 2: Physicochemical and In Vivo Performance of Conjugates
| Feature | This compound | SMCC |
| Hydrophilicity | High, due to the long PEG12 spacer. This improves solubility and reduces aggregation of the final conjugate, especially with hydrophobic payloads.[2][3][8] | Generally hydrophobic, which can lead to aggregation of ADCs, particularly at higher drug-to-antibody ratios (DARs).[8][9] |
| Drug-to-Antibody Ratio (DAR) | Higher DARs are achievable without significant aggregation due to the hydrophilic PEG spacer.[8] | Limited DAR to avoid aggregation and loss of antibody function. |
| In Vivo Half-Life | The PEG linker can significantly extend the plasma half-life of the conjugate.[8][10] | Generally results in a shorter half-life compared to PEGylated counterparts.[8][10] |
| Plasma Stability | The triazole and Diels-Alder linkages are highly stable in plasma. | The thioether bond is generally stable, but maleimide-based linkages can be susceptible to a retro-Michael reaction, leading to deconjugation.[11][12] |
| Off-Target Toxicity | Reduced off-target toxicity due to improved pharmacokinetics and higher stability, minimizing premature drug release.[10] | Potential for off-target toxicity due to the hydrophobicity of the linker and potential for premature drug release.[11] |
| Immunogenicity | PEGylation is known to reduce the immunogenicity of bioconjugates. | Can potentially be immunogenic.[8] |
Experimental Protocols
Detailed methodologies for the conjugation of antibodies using both this compound and SMCC linkers are provided below. These protocols are generalized and may require optimization for specific antibodies and payloads.
Protocol 1: Antibody Conjugation via this compound (SPAAC Reaction)
This protocol describes the conjugation of an azide-modified payload to a DBCO-functionalized antibody.
Materials:
-
Antibody of interest
-
DBCO-PEG12-NHS ester (for antibody modification)
-
Azide-functionalized payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
DMSO (anhydrous)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer.[13] Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Antibody Activation with DBCO-PEG12-NHS Ester:
-
Dissolve the DBCO-PEG12-NHS ester in DMSO to a stock concentration of 10 mM immediately before use.[1][14]
-
Add a 10-20 fold molar excess of the DBCO-PEG12-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]
-
-
Removal of Excess DBCO Linker:
-
Remove the unreacted DBCO-PEG12-NHS ester using a desalting column equilibrated with Reaction Buffer.[14]
-
-
Conjugation Reaction (Click Chemistry):
-
Purification of the Antibody-Drug Conjugate:
-
Purify the resulting ADC using SEC to remove unreacted payload and any aggregates.
-
Collect fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and determine the protein concentration (e.g., using a UV-Vis spectrophotometer at 280 nm) and the drug-to-antibody ratio (DAR).
-
Protocol 2: Antibody Conjugation via SMCC Linker
This protocol outlines the two-step conjugation of a thiol-containing payload to an antibody.
Materials:
-
Antibody of interest
-
SMCC linker
-
Thiol-containing payload
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[4]
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0
-
DMSO or DMF (anhydrous)
-
Reducing agent (e.g., TCEP) if payload thiols are not free
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0 or N-acetylcysteine)
-
Desalting columns
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[4]
-
-
Antibody Activation with SMCC:
-
Dissolve SMCC in DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
Add a 10-20 fold molar excess of the SMCC solution to the antibody solution. The final organic solvent concentration should be below 10%.[5]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.[7]
-
-
Payload Preparation:
-
Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO).
-
If necessary, reduce any disulfide bonds in the payload using a reducing agent like TCEP and subsequently remove the reducing agent.
-
-
Conjugation Reaction:
-
Add the thiol-containing payload solution to the maleimide-activated antibody solution. A molar excess of the payload (typically 1.5 to 5-fold over the available maleimide groups) is recommended.[4]
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the ADC using SEC or HIC to remove unreacted payload, linker, and any aggregates.
-
Collect and pool the fractions containing the desired ADC and characterize for protein concentration and DAR.[4]
-
Visualization of Key Processes
Signaling Pathway of DBCO-based Conjugation
Caption: Workflow for DBCO-based bioconjugation via SPAAC click chemistry.
Signaling Pathway of SMCC-based Conjugation
Caption: Workflow for SMCC-based bioconjugation via amine and thiol reactions.
Conclusion and Recommendations
Both this compound and SMCC are effective linkers for bioconjugation. However, the distinct advantages of this compound make it a superior choice for many modern therapeutic applications.
Choose this compound when:
-
Biocompatibility is paramount: The copper-free nature of the click chemistry reactions makes it ideal for live-cell labeling and in vivo applications.
-
High specificity is required: The bioorthogonal nature of the reactions prevents side reactions in complex biological mixtures.
-
Working with hydrophobic payloads: The hydrophilic PEG12 spacer improves solubility, prevents aggregation, and can lead to improved pharmacokinetics.[2][3][16]
-
A higher drug-to-antibody ratio is desired: The properties of the PEG linker allow for the attachment of more payload molecules without compromising the stability of the ADC.[8]
Choose SMCC when:
-
Working with a well-defined system: For conjugating purified proteins where primary amines and thiols are the intended reactive partners, SMCC is a robust and well-documented choice.[4]
-
Cost is a primary consideration: SMCC is a more established and generally more economical linker.
-
A non-cleavable linker is specifically required for the mechanism of action: SMCC provides a stable, non-cleavable linkage.[11]
Ultimately, the optimal linker is application-dependent. For cutting-edge therapeutic development, particularly ADCs requiring high in vivo stability and the ability to carry hydrophobic drugs, the superior stability, hydrophilicity, and biocompatibility of a PEGylated DBCO-TCO linker often justify its use. For more routine applications, the proven and economical SMCC linker remains a viable standard.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-specific And Hydrophilic ADCs Through Disulfide-bridged Linker And Branched PEG [sinopeg.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. researchgate.net [researchgate.net]
- 16. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Protein Labeling with Dbco-peg12-tco
In the landscape of bioconjugation, the precision and efficiency of labeling are paramount for the development of targeted therapeutics, advanced diagnostics, and robust research tools. The emergence of bioorthogonal "click chemistry" has revolutionized this field, allowing for specific and rapid covalent bond formation in complex biological environments. Among these, the inverse-electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is renowned for its unparalleled speed and specificity.[1]
This guide provides a comprehensive comparison for assessing the degree of labeling (DOL) when using heterobifunctional linkers like Dibenzocyclooctyne-PEG12-Trans-Cyclooctene (Dbco-peg12-tco). We will compare the underlying chemistry to other common labeling techniques and provide detailed protocols and data for accurately quantifying conjugation efficiency.
Comparison of Common Protein Labeling Chemistries
The choice of labeling chemistry is critical and depends on the experimental requirements for specificity, reaction kinetics, and biocompatibility. While traditional methods like N-hydroxysuccinimide (NHS) ester chemistry are widely used, they lack the specificity of bioorthogonal approaches.[2][3] The TCO-tetrazine reaction is among the fastest known bioorthogonal reactions, proceeding efficiently without a catalyst.[4][5] this compound is a versatile reagent that contains both a TCO moiety for reacting with tetrazines and a DBCO moiety for the well-established Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6][7] This allows for dual or sequential conjugations.
Table 1: Performance Comparison of Labeling Chemistries
| Feature | TCO-Tetrazine (iEDDA) | DBCO-Azide (SPAAC) | Homobifunctional NHS Esters |
| Reaction Chemistry | Inverse-electron demand Diels-Alder cycloaddition | Strain-promoted alkyne-azide cycloaddition | Acylation of primary amines |
| Target Specificity | Highly specific to tetrazine-functionalized molecules[2] | Highly specific to azide-functionalized molecules | Primarily targets primary amines (e.g., Lysine, N-terminus)[2][8] |
| Reaction Kinetics (k₂) | Extremely fast (~800 - 30,000 M⁻¹s⁻¹)[1][9] | Fast (~1 M⁻¹s⁻¹)[9] | Moderate, pH-dependent[2] |
| Biocompatibility | High; reaction is bioorthogonal and catalyst-free[1][2] | High; reaction is bioorthogonal and catalyst-free[6] | Moderate; can react with any accessible amine on proteins[2] |
| Side Reactions | Minimal to none[2] | Minimal to none | Significant hydrolysis of the NHS ester in aqueous solutions[2][10] |
| Typical pH | Physiological (6.5-7.5)[2] | Physiological (4-9) | Slightly alkaline (7.2-8.5)[2] |
Assessing the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of label molecules conjugated to a single protein (e.g., an antibody).[11] Accurate determination of DOL is crucial, as low labeling can reduce signal or efficacy, while over-labeling can impair the protein's biological activity.[12]
Primary Method: UV-Vis Spectrophotometry
The most common and direct method for determining the DOL for proteins labeled with moieties that have a distinct UV absorbance, such as DBCO and TCO (when using a UV-traceable version), is UV-Vis spectrophotometry.[11][13] The principle relies on the Beer-Lambert law to calculate the molar concentrations of the protein and the attached label from their respective absorbance maxima.[14]
A critical step is to account for the label's absorbance contribution at 280 nm, the wavelength typically used to measure protein concentration.[14][15] This is achieved by using a correction factor (CF), which is the ratio of the label's absorbance at 280 nm to its absorbance at its own maximum wavelength (λmax).[14][16]
Workflow for DOL Determination via Spectrophotometry
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Alternative Method: HABA Assay for Biotinylation
For comparison, a widely-used alternative for quantifying biotin (B1667282) labels is the HABA (2-(4'-Hydroxyphenylazo)benzoic acid) assay.[17] This colorimetric method is based on the displacement of HABA dye from an avidin-HABA complex by biotin.[18] The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin present.[17][18] While common, the HABA assay can be less accurate than spectrophotometry for other labels, as it can underestimate the true DOL due to steric hindrance, where not all biotin molecules are accessible to the large avidin (B1170675) protein.[12][19]
Table 2: Data Requirements for DOL Calculation
| Parameter | Spectrophotometry (DBCO/TCO) | HABA Assay (Biotin) |
| Protein Molar Extinction Coefficient (ε_prot) | Required (e.g., ~210,000 M⁻¹cm⁻¹ for IgG at 280 nm)[15] | Required for final DOL calculation |
| Label Molar Extinction Coefficient (ε_label) | Required (e.g., ~12,000 M⁻¹cm⁻¹ for DBCO at 309 nm)[13] | Not directly used in biotin quantitation step |
| Correction Factor (CF) | Required to correct A280 reading[13][15] | Not applicable |
| Absorbance Measurements | A280 and A_λmax of the label (e.g., 309 nm for DBCO)[13] | A500 of HABA/Avidin before and after adding biotinylated sample[17] |
| Key Reagents | Purified conjugate | HABA/Avidin solution, Biotin standards[17] |
Experimental Protocols
Protocol 1: Determining DOL for DBCO-Labeled Antibodies by UV-Vis Spectrophotometry
This protocol is adapted from standard procedures for determining the labeling efficiency of DBCO-conjugated proteins.[13][20]
Methodology:
-
Purify the Conjugate: It is essential to remove all non-conjugated this compound reagent from the labeled antibody. This is typically achieved by extensive dialysis or using spin desalting columns (e.g., Zeba™ Spin Desalting Columns).[13][17]
-
Prepare for Measurement: If necessary, dilute the purified conjugate in a suitable buffer (e.g., PBS) to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[14][15] Record the dilution factor.
-
Measure Absorbance: Using a UV-transparent cuvette, measure the absorbance of the conjugate solution at 280 nm (A280) and 309 nm (A309, the λmax for DBCO).[13]
-
Calculate Protein Concentration: Correct the A280 reading for the contribution of the DBCO group and calculate the molar concentration of the antibody.
-
Calculate Label Concentration: Calculate the molar concentration of the DBCO label.
-
DBCO Concentration (M) = (A309 / ε_DBCO) × Dilution Factor
-
ε_DBCO is approximately 12,000 M⁻¹cm⁻¹.[13]
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Moles of DBCO / Moles of Protein = DBCO Concentration (M) / Protein Concentration (M)
-
Protocol 2: A Comparative Method - Determining DOL for Biotinylated Antibodies using the HABA Assay
This protocol provides a general outline for a common alternative labeling assessment.[17]
Methodology:
-
Purify the Conjugate: Remove all unconjugated biotin using gel filtration or dialysis.[17]
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_initial).[17]
-
Displace HABA with Biotinylated Sample: Add a known volume of your purified biotinylated antibody to the cuvette, mix well, and wait for the reading to stabilize. Record the final absorbance at 500 nm (A500_final).[17]
-
Calculate Moles of Biotin:
-
ΔA500 = A500_initial - A500_final
-
Moles of Biotin = ΔA500 / (ε_HABA-Avidin × path length)
-
The molar extinction coefficient (ε) for the HABA/Avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[18]
-
-
-
Calculate Moles of Protein: Determine the molar quantity of the protein added to the cuvette from its known concentration.
-
Calculate Degree of Labeling (DOL):
-
DOL = Moles of Biotin / Moles of Protein
-
Logical Diagram of Bioorthogonal TCO-Tetrazine Reaction
Caption: The TCO-tetrazine ligation pathway for bioconjugation.
Conclusion
Accurately assessing the degree of labeling is a critical step in any bioconjugation workflow. For advanced reagents like this compound, which leverage the speed and specificity of TCO-tetrazine click chemistry, UV-Vis spectrophotometry remains the most direct and precise method for determining the DOL. It provides a reliable quantification that is essential for ensuring the reproducibility and optimal performance of the final conjugate.[15] While alternative methods like the HABA assay are useful for other specific labels like biotin, they may lack the accuracy of direct spectrophotometric measurement.[19] By following standardized protocols and understanding the principles of each quantification method, researchers can confidently characterize their bioconjugates and advance their application in research, diagnostics, and therapeutics.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Code Expansion for Site-Specific Labeling of Antibodies with Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TCO-PEG12-DBCO - CD Bioparticles [cd-bioparticles.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. vectorlabs.com [vectorlabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
The Influence of PEG Spacer Length in Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data, to assist in the selection of the optimal linker for specific bioconjugation applications, particularly in the context of Antibody-Drug Conjugates (ADCs).
The length of the PEG spacer, ranging from short, discrete units (e.g., PEG4, PEG8, PEG12) to longer polymer chains, significantly influences the physicochemical and biological properties of bioconjugates.[1] Shorter PEG spacers can be advantageous for creating compact conjugates, whereas longer linkers may be necessary to overcome steric hindrance and improve solubility.[1] The choice of an optimal PEG spacer length is often a balance between these factors to achieve the desired therapeutic window.[2]
Impact of PEG Spacer Length on Key Bioconjugate Properties
The length of the PEG spacer can significantly influence several critical parameters of a bioconjugate, including:
-
Hydrophilicity and Solubility: Longer PEG chains increase the overall hydrophilicity of the conjugate, which can mitigate aggregation, especially when working with hydrophobic payloads.[3][4] This enhanced solubility is crucial for intravenous administration.[4]
-
Pharmacokinetics: An increased hydrodynamic radius resulting from longer PEG chains leads to reduced renal clearance and an extended circulation half-life.[4][5] However, some studies indicate that the benefits on clearance rates may plateau with PEG chains of 8 units or longer.[6]
-
Stability: PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[4] Shorter linkers can sometimes lead to better ADC stability by keeping the payload closer to the antibody.[6]
-
Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[4]
-
Binding Affinity and Potency: The flexibility of the PEG chain can be a double-edged sword. While it can provide the necessary distance to avoid steric hindrance between the conjugated molecule and its target, excessively long chains might mask the biologically active site, potentially impairing binding affinity.[7] In some cases, shorter, more constrained linkers may be beneficial for receptor-ligand interactions.[1] The impact on in vitro cytotoxicity can also vary depending on the specific targeting moiety, payload, and overall ADC design.[3]
Data Presentation: Performance Comparison of Different PEG Spacer Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~7 | 0.82 |
| PEG8 | ~5 | 0.59 |
| PEG12 | ~5 | 0.59 |
| PEG24 | ~5 | 0.59 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[1][3] |
Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity
| PEG Linker Length | IC50 (nM) |
| PEG2 | 1.8 ± 0.2 |
| PEG3 | 1.6 ± 0.3 |
| PEG4 | 2.1 ± 0.4 |
| PEG6 | 2.5 ± 0.5 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity.[1] |
Table 3: Qualitative Comparison of Different PEG Linker Length Categories [8]
| Feature | Short PEG Linkers (e.g., PEG2-PEG4) | Medium PEG Linkers (e.g., PEG8-PEG12) | Long PEG Linkers (e.g., PEG24 and above) |
| Hydrophilicity | Moderate increase | Significant increase | High increase |
| Steric Hindrance | Low | Moderate | High |
| Flexibility | Low | Moderate | High |
| Pharmacokinetics | Minor to moderate improvement | Significant improvement | Significant improvement (may plateau) |
| Potential for Masking | Low | Moderate | High |
Mandatory Visualization
General structure of a PEGylated Antibody-Drug Conjugate.
Workflow for comparing ADCs with different PEG linkers.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of bioconjugates with different PEG spacer lengths.
Protocol 1: General Antibody-Drug Conjugate (ADC) Synthesis and Characterization
This protocol describes the conjugation of a drug-linker to an antibody via reduced interchain disulfides.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
PEGylated linker-payload with a maleimide (B117702) group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography, SEC)
Procedure:
-
Antibody Reduction: The antibody is partially reduced using a controlled amount of TCEP to expose free sulfhydryl groups from the interchain disulfides.
-
Drug-Linker Conjugation: The PEGylated linker-payload, dissolved in a co-solvent like DMSO, is added to the reduced antibody solution. The reaction is incubated to allow for the covalent bond formation between the maleimide group of the linker and the sulfhydryl groups of the antibody.
-
Quenching: The reaction is quenched by adding an excess of a quenching reagent to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified using SEC to remove unconjugated drug-linkers and aggregated proteins.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of ADCs with different PEG spacer lengths on cancer cell lines.
Materials:
-
Cancer cell line expressing the target antigen
-
Cell culture medium and supplements
-
ADCs with varying PEG spacer lengths
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the different ADCs and incubated for a set period (e.g., 72-96 hours).
-
Viability Assessment: A cell viability reagent is added to each well, and the luminescence (or absorbance/fluorescence) is measured using a microplate reader.
-
Data Analysis: The data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated for each ADC to determine its potency.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
This protocol describes a typical PK study to evaluate the clearance of ADCs with different PEG linkers.
Materials:
-
Rodent model (e.g., mice or rats)
-
ADCs with varying PEG spacer lengths
-
Blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: A single intravenous dose of each ADC is administered to a group of animals.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.).
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma samples is determined using a validated analytical method such as an ELISA for total antibody or LC-MS/MS for the conjugated antibody.
-
Data Analysis: The plasma concentration-time data is used to calculate key PK parameters such as clearance, volume of distribution, and half-life for each ADC.
Conclusion
The length of the PEG spacer is a critical design parameter in bioconjugation, with a profound impact on the therapeutic index of the resulting molecule. While shorter PEG linkers may in some cases enhance stability and minimize steric hindrance, longer linkers generally improve pharmacokinetic properties and can be crucial for solubilizing hydrophobic payloads.[6][8] The optimal PEG linker length is context-dependent and must be empirically determined based on the specific characteristics of the biomolecule, the conjugated payload, and the desired clinical application. This guide provides a framework for the rational selection of PEG spacers to optimize the performance of novel bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Dual Labeling: The Specificity of Dbco-peg12-tco and Alternative Strategies
In the pursuit of unraveling complex biological systems, the ability to simultaneously track multiple molecular entities is paramount. Dual labeling, powered by bioorthogonal chemistry, offers a precise method for achieving this. This guide provides an in-depth comparison of dual labeling strategies, focusing on the use of the heterobifunctional linker, Dbco-peg12-tco, versus the alternative approach of using two separate monofunctional linkers. This comparison is intended for researchers, scientists, and drug development professionals seeking to employ robust and specific dual labeling techniques in their work.
The Power of Orthogonal Chemistries
At the core of effective dual labeling are mutually orthogonal chemical reactions—reactions that proceed with high efficiency and specificity in the presence of each other without any cross-reactivity. The two most prominent bioorthogonal reactions for this purpose are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.
-
SPAAC: This reaction occurs between a cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule. It is a copper-free click chemistry reaction, making it highly biocompatible.
-
iEDDA: This is an extremely fast reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).
The high degree of orthogonality between the DBCO-azide and the TCO-tetrazine reactions makes them an ideal pair for dual labeling experiments.
Dual Labeling Strategies: A Head-to-Head Comparison
There are two primary strategies for dual labeling a biomolecule using the SPAAC and iEDDA reactions:
-
Single Heterobifunctional Linker Approach: This method employs a single linker molecule that contains both a DBCO and a TCO moiety, such as this compound. This linker can be attached to a biomolecule, which can then be simultaneously or sequentially labeled with azide- and tetrazine-functionalized probes.
-
Dual Monofunctional Linker Approach: This strategy involves modifying the target biomolecule with two separate monofunctional linkers, one bearing a DBCO group and the other a TCO group.
Below is a comparative analysis of these two approaches.
Performance Comparison
| Feature | Single Heterobifunctional Linker (this compound) | Dual Monofunctional Linkers | Supporting Data/Rationale |
| Workflow Efficiency | More streamlined; single initial conjugation and purification step. | More complex; requires two separate conjugation and purification steps, potentially leading to lower overall yield. | Inferred from standard bioconjugation protocols. |
| Stoichiometric Control | Provides a 1:1 ratio of the two bioorthogonal handles on the linker itself. | Allows for precise control over the ratio of the two handles on the biomolecule by adjusting the input linker concentrations. | Based on chemical principles of the conjugation reactions. |
| Potential for Steric Hindrance | The proximity of the two reactive groups on a single linker could potentially lead to steric hindrance, although the PEG12 spacer is designed to mitigate this. | The two linkers can be attached to different sites on the biomolecule, potentially reducing steric hindrance between the labels. | Inferred from molecular modeling and structural considerations. |
| Flexibility | Less flexible in terms of the ratio of the two labels. | Highly flexible; allows for optimization of the labeling ratio for specific applications. | Based on the ability to independently control the two conjugation reactions. |
Specificity and Cross-Reactivity
A critical aspect of dual labeling is ensuring the absence of cross-reactivity between the orthogonal systems. The data below confirms the high specificity of the TCO-tetrazine and DBCO-azide reaction pairs.
| Reaction Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Specificity | Reference |
| Desired Reactions | |||
| TCO + Tetrazine | ~800 - 30,000 | Very High | [1] |
| DBCO + Azide | ~1 - 2 | High | [1] |
| Potential Cross-Reactions | |||
| TCO + Azide | 0.0064 | Extremely Low | [2] |
| DBCO + Tetrazine | ~0 (with stabilized tetrazines) | Extremely Low | [2] |
This data demonstrates that the rate of the desired orthogonal reactions is several orders of magnitude faster than any potential cross-reactivity, ensuring highly specific labeling in a dual-probe system.
Experimental Workflows and Protocols
Visualizing the Dual Labeling Process
The following diagrams illustrate the workflows for the single heterobifunctional linker and dual monofunctional linker approaches.
Protocol 1: Validation of Dual Labeling Specificity in vitro
This protocol describes a method to confirm the orthogonality of the SPAAC and iEDDA reactions on a dual-labeled protein using SDS-PAGE and in-gel fluorescence.
Materials:
-
Protein of interest with available lysine (B10760008) residues.
-
This compound-NHS ester.
-
Azide-fluorophore (e.g., Azide-Cy3).
-
Tetrazine-fluorophore (e.g., Tetrazine-Cy5).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
DMSO.
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel imager.
Procedure:
-
Protein-Linker Conjugation:
-
Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the linker to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess linker using a desalting column.
-
-
Dual Labeling:
-
Divide the protein-linker conjugate into four tubes:
-
Tube 1: Add Azide-Cy3 only.
-
Tube 2: Add Tetrazine-Cy5 only.
-
Tube 3: Add both Azide-Cy3 and Tetrazine-Cy5.
-
Tube 4: No fluorophores (negative control).
-
-
Incubate for 1 hour at room temperature.
-
-
Analysis:
-
Run the samples on an SDS-PAGE gel.
-
Image the gel using a fluorescence imager with appropriate filters for Cy3 and Cy5.
-
Expected Results:
-
Tube 1 should show a band only in the Cy3 channel.
-
Tube 2 should show a band only in the Cy5 channel.
-
Tube 3 should show bands in both the Cy3 and Cy5 channels.
-
Tube 4 should show no fluorescent bands.
-
The absence of a Cy5 signal in Tube 1 and a Cy3 signal in Tube 2 confirms the high specificity of the labeling reactions.
-
-
Protocol 2: Dual Labeling of Cell Surface Proteins
This protocol outlines a general procedure for dual labeling two different receptors on the surface of live cells.
Materials:
-
Cells expressing the target receptors.
-
Antibody 1 (Ab1) targeting Receptor 1, modified with an azide.
-
Antibody 2 (Ab2) targeting Receptor 2, modified with a tetrazine.
-
DBCO-fluorophore (e.g., DBCO-488).
-
TCO-fluorophore (e.g., TCO-647).
-
Cell culture medium.
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend in cold FACS buffer.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of the azide-modified Ab1 and tetrazine-modified Ab2 for 30-60 minutes on ice.
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
-
Secondary Bioorthogonal Labeling:
-
Resuspend the cells in FACS buffer containing a mixture of DBCO-488 and TCO-647.
-
Incubate for 30-60 minutes on ice, protected from light.
-
Wash the cells twice with cold FACS buffer.
-
-
Analysis:
-
Analyze the cells by flow cytometry, detecting the fluorescence in the appropriate channels for both fluorophores.
-
Controls:
-
Unlabeled cells.
-
Cells labeled with only Ab1-azide and DBCO-488.
-
Cells labeled with only Ab2-tetrazine and TCO-647.
-
Cells incubated with Ab1-azide and TCO-647 (to check for cross-reactivity).
-
Cells incubated with Ab2-tetrazine and DBCO-488 (to check for cross-reactivity).
-
-
Conclusion
The dual labeling strategy employing the mutually orthogonal SPAAC and iEDDA bioorthogonal reactions provides a highly specific and efficient method for the simultaneous detection of multiple biomolecules. The use of a single heterobifunctional linker like this compound offers a streamlined workflow, while the dual monofunctional linker approach provides greater flexibility in controlling labeling ratios. The choice between these strategies will depend on the specific requirements of the experiment. The experimental data overwhelmingly supports the high degree of specificity and lack of cross-reactivity between the DBCO-azide and TCO-tetrazine reaction pairs, making this a robust and reliable system for advanced biological research and drug development.
References
A Comparative Guide to HPLC Analysis of Dbco-PEG12-TCO Conjugation Products
For researchers and professionals in drug development and chemical biology, the precise analysis of bioconjugation products is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of products conjugated using the heterobifunctional Dbco-PEG12-TCO linker. This linker enables dual bioorthogonal labeling strategies, namely Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and inverse-Electron-Demand Diels-Alder (iEDDA) reactions.
The following sections will delve into the experimental protocols for the most common HPLC-based analytical techniques, present comparative data for assessing conjugation efficiency, and provide visual representations of the underlying chemical principles and workflows.
Comparison of HPLC Techniques for this compound Conjugate Analysis
The choice of HPLC method is critical for the successful separation and characterization of bioconjugates. The introduction of the this compound linker and the subsequent conjugation to biomolecules alter their physicochemical properties, which can be leveraged for separation. The two primary HPLC techniques employed are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The bulky and hydrophobic nature of the dibenzocyclooctyne (DBCO) group significantly increases the hydrophobicity of the labeled molecule. This change in property allows for the separation of the conjugated product from the unlabeled biomolecule.
Size-Exclusion Chromatography (SEC) , on the other hand, separates molecules based on their hydrodynamic volume (size in solution). The addition of the PEG linker and the conjugated molecule increases the overall size of the biomolecule, enabling its separation from unconjugated starting materials and smaller reagents.
The following table summarizes the key performance aspects of these two techniques for analyzing this compound conjugation products.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Hydrophobicity | Hydrodynamic Volume (Size) |
| Primary Application | Purity assessment, quantification of conjugation efficiency, separation of species with different degrees of labeling. | Detection of aggregates, separation of conjugated protein from unconjugated protein and excess reagents. |
| Typical Stationary Phase | C4, C8, C18 | Silica-based with hydrophilic coating |
| Mobile Phase | Acetonitrile/Water gradients with TFA or Formic Acid | Aqueous buffers (e.g., phosphate-buffered saline) |
| Key Advantage | High resolution for molecules with different degrees of labeling. | Gentle, non-denaturing conditions, suitable for maintaining protein integrity. |
| Limitation | Can be denaturing for some proteins. The heterogeneity of PEG can lead to peak broadening.[1] | Lower resolution for molecules of similar size. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for RP-HPLC and SEC analysis of a protein conjugated with a this compound linker.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis
This protocol is designed to assess the purity and conjugation efficiency of a protein labeled with a this compound linker.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV-Vis detector.
-
-
Column:
-
A C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is often suitable for protein separations.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient:
-
A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. This may need to be optimized depending on the hydrophobicity of the protein.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection:
-
Primary detection at 280 nm for the protein backbone.
-
Secondary detection at 309 nm to specifically monitor the DBCO group.[2]
-
-
Sample Preparation:
-
The reaction mixture is diluted in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the unlabeled protein as a control to establish its retention time.
-
Inject the conjugation reaction mixture. The this compound conjugated protein will have a longer retention time than the unlabeled protein due to the increased hydrophobicity of the DBCO moiety.[2] The peak area can be used to quantify the extent of conjugation.
-
Protocol 2: Size-Exclusion Chromatography (SEC) Analysis
This protocol is ideal for detecting the formation of aggregates and separating the conjugated protein from unconjugated starting materials.
-
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and UV-Vis or Refractive Index (RI) detector.
-
-
Column:
-
A silica-based SEC column with a pore size appropriate for the molecular weight of the protein conjugate (e.g., 300 Å).
-
-
Mobile Phase:
-
An aqueous buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
-
Flow Rate:
-
0.5 mL/min.
-
-
Detection:
-
UV detection at 280 nm for the protein.
-
RI detection can be used for universal detection of all components, including the PEG linker.[3]
-
-
Sample Preparation:
-
The reaction mixture can typically be injected directly or after dilution in the mobile phase.
-
-
Analysis:
-
The conjugated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic volume.[4] Aggregates, if present, will elute even earlier. Unreacted linkers and other small molecules will elute later.
-
Data Presentation and Interpretation
Quantitative data from HPLC analysis should be summarized for clear comparison.
Table 1: Representative RP-HPLC Data for a this compound Conjugation Reaction
| Sample | Retention Time (min) at 280 nm | Retention Time (min) at 309 nm | Peak Area (%) at 280 nm | Interpretation |
| Unlabeled Protein | 12.5 | - | 100 | Unconjugated starting material |
| Conjugation Reaction | 12.5 | - | 15 | Remaining unlabeled protein |
| 18.2 | 18.2 | 85 | This compound conjugated protein |
Table 2: Representative SEC Data for a this compound Conjugation Reaction
| Sample | Retention Time (min) | Peak Area (%) | Interpretation |
| Unlabeled Protein | 16.0 | 100 | Monomeric, unconjugated protein |
| Conjugation Reaction | 14.0 | 5 | Aggregates |
| 15.2 | 80 | This compound conjugated protein | |
| 16.0 | 15 | Unconjugated protein |
Visualizing the Process: Diagrams and Workflows
Visual aids are essential for understanding the complex processes of bioconjugation and analysis.
Caption: Workflow of conjugation and subsequent HPLC analysis.
The chemical principles behind the dual reactivity of the this compound linker are illustrated below. This linker allows for two distinct, high-yield "click" chemistry reactions.
Caption: Dual bioorthogonal reactivity of the this compound linker.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, it is often used in conjunction with other techniques for comprehensive characterization.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive confirmation of the conjugate's identity by measuring its molecular weight.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of conjugation, showing a shift in the molecular weight of the protein.
-
UV-Vis Spectroscopy: The characteristic absorbance of the DBCO group at around 309 nm can be used to estimate the degree of labeling (DOL) of the purified conjugate.[2]
By combining these analytical methods, researchers can gain a thorough understanding of their this compound conjugation products, ensuring the quality and consistency required for downstream applications in research and drug development.
References
- 1. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Protein Modification with Dbco-peg12-tco: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of protein-based drugs. The use of bioorthogonal click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions involving reagents like Dbco-peg12-tco, offers precise control over the conjugation process. Confirmation of this modification is a critical step in the development of these bioconjugates. This guide provides a comparative analysis of common analytical techniques used to verify protein modification with this compound, with a focus on Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and its alternatives.
Executive Summary
This guide details the use of SDS-PAGE as a primary method for confirming protein modification with this compound, which has a molecular weight of approximately 1028.3 g/mol .[1][2] The addition of this PEG linker results in a discernible increase in the apparent molecular weight of the protein, detectable as a "gel shift" on an SDS-PAGE gel. While SDS-PAGE is a rapid and accessible technique, it is primarily semi-quantitative. For comprehensive characterization, orthogonal methods such as Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy are recommended. Mass spectrometry provides precise mass determination of the modified protein, confirming the covalent attachment of the this compound moiety and identifying the degree of PEGylation.[1][3][4][5] UV-Vis spectroscopy can be employed to quantify the extent of modification by measuring the absorbance of the DBCO group.
Comparison of Analytical Techniques
The selection of an analytical method for confirming protein modification depends on the specific requirements of the analysis, including the need for quantitative data, the desired level of precision, and the availability of instrumentation.
| Parameter | SDS-PAGE | Mass Spectrometry (MALDI-TOF) | UV-Visible Spectroscopy |
| Principle | Separation of proteins based on their apparent molecular weight. PEGylation causes a retarded migration (gel shift).[6] | Measures the mass-to-charge ratio of ionized molecules, providing the precise molecular weight of the unmodified and modified protein.[3][4] | Measures the absorbance of light by the protein and the conjugated molecule at specific wavelengths to determine concentration and degree of labeling.[6] |
| Information Provided | Confirmation of modification, estimation of apparent molecular weight, assessment of purity (presence of unmodified protein). | Precise molecular weight of the conjugate, confirmation of covalent modification, determination of the number of attached PEG units (degree of PEGylation), and identification of heterogeneity.[1][3][4][5] | Quantification of the degree of labeling (DOL) by measuring the absorbance of the DBCO chromophore.[7] |
| Quantification | Semi-quantitative (densitometry can provide relative quantification). | Quantitative (relative and absolute quantification of different species is possible with appropriate calibration).[8] | Quantitative (determination of the molar ratio of PEG to protein).[6] |
| Detection Limit | Nanogram range (e.g., ~7 ng for PEGylated IFN-α2b using reverse staining; 0.01µg with restaining methods).[2][8] | Picomole to femtomole range.[8] | Dependent on the extinction coefficient of the chromophore and protein concentration. |
| Precision & Accuracy | Lower precision and accuracy for molecular weight determination compared to MS. Can have an error of up to ±20%.[9] | High precision and accuracy (mass accuracy of ±10 ppm or better can be achieved).[10][11][12][13][14] | Good precision and accuracy with proper calibration. |
| Throughput | High (multiple samples can be run on a single gel). | Moderate to high, depending on the instrument and sample preparation. | High (with a plate reader). |
| Cost | Low. | High. | Low to moderate. |
| Expertise Required | Low to moderate. | High. | Low to moderate. |
Experimental Protocols
Protein Modification with this compound
This protocol outlines a general procedure for labeling a protein with a TCO moiety, which can then be reacted with a DBCO-containing molecule. For the purpose of this guide, we will assume the protein is first functionalized with a TCO-NHS ester to react with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
TCO-PEG12-NHS ester (or a similar TCO-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines like Tris or glycine, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG12-NHS ester in anhydrous DMSO or DMF.[15]
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the TCO-PEG12-NHS ester solution to the protein solution.[16] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C with gentle mixing.[7][15]
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-30 minutes at room temperature.[15]
-
Purification: Remove the excess, unreacted TCO-PEG12-NHS ester using a desalting spin column or dialysis.[15][16]
-
Click Reaction (with DBCO): The TCO-labeled protein is now ready to be reacted with a DBCO-containing molecule. This reaction typically proceeds rapidly at room temperature.
SDS-PAGE Analysis of Modified Protein
Materials:
-
Polyacrylamide gels (appropriate percentage for the protein of interest)
-
SDS-PAGE running buffer
-
2x Laemmli sample buffer
-
Protein molecular weight standards
-
Staining solution (Coomassie Brilliant Blue or Barium-Iodide)
-
Destaining solution
Procedure:
-
Sample Preparation: Mix the unmodified and modified protein samples with 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading: Load the denatured protein samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[15]
-
Staining:
-
Coomassie Brilliant Blue Staining: A general protein stain. Immerse the gel in Coomassie stain for at least 1 hour and then destain until clear bands are visible.[15] Coomassie-based stains can detect down to 4-8 ng of protein.[17]
-
Barium-Iodide Staining (for PEG): This method specifically stains the PEG moiety and is more sensitive for detecting PEGylated proteins than Coomassie Blue.[18]
-
After electrophoresis, immerse the gel in a 5% (w/v) barium chloride solution for 10 minutes.[19][20]
-
Rinse the gel briefly with deionized water.
-
Immerse the gel in a 0.1 M iodine solution for at least 5 minutes.[19][20] PEGylated protein bands will appear as clear zones against a dark background or as brown bands.
-
-
MALDI-TOF Mass Spectrometry Analysis
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)[8]
-
Unmodified and modified protein samples
Procedure:
-
Sample Preparation: Mix the protein sample (unmodified and modified) with the matrix solution.
-
Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.[8]
-
Data Acquisition: Acquire mass spectra in the appropriate mass range for the protein and its modified form. Linear mode is typically used for large molecules.[8]
-
Data Analysis: Determine the molecular weights of the unmodified and modified protein from the mass spectra. The difference in mass should correspond to the mass of the attached this compound linker(s). The relative intensities of the peaks can be used to estimate the distribution of different PEGylated species.
Visualization of Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. covalx.com [covalx.com]
- 5. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Systematic Characterization of High Mass Accuracy Influence on False Discovery and Probability Scoring in Peptide Mass Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precision proteomics: The case for high resolution and high mass accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fbae.org [fbae.org]
- 15. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. DBCO-PEG12-amine | BroadPharm [broadpharm.com]
- 17. biocompare.com [biocompare.com]
- 18. Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bioorthogonal Reactions: Dbco-peg12-tco Versus Other Bioorthogonal Pairs
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal reaction is a critical decision that can significantly impact the success of their experimental design. This guide provides an in-depth comparison of Dbco-peg12-tco, a bifunctional linker combining Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) chemistries, with other prominent bioorthogonal reaction pairs. We present a comprehensive analysis of their performance, supported by experimental data, to facilitate an informed choice for your research needs.
The field of bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. These reactions, which proceed within living systems without interfering with endogenous biochemistry, are indispensable tools for molecular imaging, drug targeting, and proteomics. The ideal bioorthogonal reaction should exhibit fast kinetics, high stability, and minimal toxicity.
This guide focuses on the comparison of two major classes of catalyst-free bioorthogonal reactions: the well-established Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizing reagents like Dibenzocyclooctyne (DBCO), and the exceptionally rapid Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, which pairs tetrazines with strained alkenes like trans-cyclooctene (B1233481) (TCO). The bifunctional nature of this compound allows for the simultaneous or sequential application of both of these powerful chemistries.
Performance Comparison: Kinetics, Stability, and Biocompatibility
The choice of a bioorthogonal reaction pair is often a trade-off between reaction speed, the stability of the reactants and products, and their potential for off-target reactivity or cytotoxicity. The following tables summarize key quantitative data for the DBCO-azide (SPAAC) and TCO-tetrazine (IEDDA) reaction pairs, which are the reactive moieties present in this compound.
Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. A higher k₂ value signifies a faster reaction, which is particularly crucial for labeling dynamic processes or low-abundance biomolecules.
| Bioorthogonal Reaction Pair | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| DBCO + Azide | SPAAC | 0.1 - 1.0 | [1] |
| TCO + Tetrazine | IEDDA | 800 - >1,000,000 | [2][3][4][5][6] |
As the data clearly indicates, the TCO-tetrazine ligation is orders of magnitude faster than the DBCO-azide reaction. This exceptional speed makes the IEDDA reaction ideal for applications where rapid conjugation is paramount.
Stability and Biocompatibility
The stability of bioorthogonal reagents in complex biological media and their inherent cytotoxicity are crucial considerations for any in vivo or live-cell application.
| Reagent | Key Stability Considerations | Cytotoxicity | Reference(s) |
| DBCO | Generally stable in aqueous buffers (pH 6-9). Can lose reactivity over weeks in storage. | Low cytotoxicity at typical working concentrations. | [7][8] |
| TCO | Can isomerize to the less reactive cis-cyclooctene (CCO). Half-life can be short, not recommended for long-term storage. | Low cytotoxicity, but the prodrug TCO-Dox showed an IC50 of 4.76 µmol/L in A549 cells and 2.93 µmol/L in HeLa cells. | [9][10][11] |
While both DBCO and TCO are generally considered biocompatible, the stability of TCO can be a limiting factor. The PEG12 linker in this compound enhances the aqueous solubility of the molecule.
Experimental Protocols
To provide a practical context for the presented data, we have included detailed methodologies for key experiments used to evaluate the performance of bioorthogonal reactions.
Protocol 1: Determination of Second-Order Rate Constant (k₂) by UV-Vis Spectroscopy
This protocol describes a common method for measuring the kinetics of the TCO-tetrazine ligation by monitoring the disappearance of the characteristic tetrazine absorbance.
Materials:
-
TCO-containing molecule
-
Tetrazine-containing molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the TCO and tetrazine reagents in DMSO.
-
Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the reaction rate.
-
Equilibrate the reactant solutions to the desired temperature (e.g., 37°C) in the stopped-flow spectrophotometer.
-
Initiate the reaction by rapidly mixing equal volumes of the TCO and tetrazine solutions.
-
Monitor the decrease in absorbance at the wavelength corresponding to the tetrazine's maximum absorbance (typically between 510 and 550 nm) over time.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order model, assuming one reactant is in large excess.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.[12]
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Bioorthogonal reagent to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the bioorthogonal reagent in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the bioorthogonal reagent. Include a vehicle control (medium with the same concentration of solvent used to dissolve the reagent, e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the reagent that causes 50% inhibition of cell viability).[10][11]
Visualizing Bioorthogonal Chemistry
To further clarify the concepts discussed, the following diagrams illustrate the fundamental principles of the bioorthogonal reactions and a typical experimental workflow.
Conclusion
The choice between this compound and other bioorthogonal reaction pairs ultimately depends on the specific requirements of the experiment. The dual functionality of this compound offers unparalleled versatility, allowing researchers to leverage the strengths of both the robust and stable SPAAC chemistry and the ultrafast IEDDA ligation.
For applications demanding the highest reaction speeds, such as in vivo imaging of dynamic processes, the TCO-tetrazine component of this compound is the clear choice. For experiments where stability over longer periods is more critical and slightly slower kinetics are acceptable, the DBCO-azide reaction is a reliable option. By providing both functionalities in a single molecule, this compound opens up possibilities for novel experimental designs, including multi-target labeling and sophisticated drug delivery systems. This guide provides the foundational data and protocols to empower researchers to make the optimal choice for their bioorthogonal chemistry needs.
References
- 1. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 10. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the In Vivo Maze: A Comparative Guide to the Stability of Dbco-PEG12-TCO Linkages
For researchers, scientists, and drug development professionals, the journey of a bioconjugate from administration to its target is fraught with challenges. A critical determinant of success is the stability of the linker connecting the targeting moiety to its payload. This guide provides a comprehensive evaluation of the in vivo stability of the Dbco-PEG12-TCO linker, a popular choice in bioorthogonal chemistry, and compares its performance with other commonly used alternatives, supported by experimental data.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a leading strategy for in vivo conjugation due to its exceptionally fast reaction kinetics and its ability to proceed without a catalyst. The this compound linker combines the benefits of two distinct click chemistry functionalities: the dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and the TCO group for iEDDA reactions, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional design offers versatility in bioconjugation strategies. However, the ultimate utility of any linker hinges on its stability in the complex biological milieu.
Quantitative Comparison of In Vivo Linker Stability
The in vivo stability of a linker is a crucial factor influencing the efficacy and safety of targeted therapies like antibody-drug conjugates (ADCs). Premature cleavage of the linker can lead to off-target toxicity, while a linker that is too stable might not release the payload effectively at the target site. The following table summarizes available quantitative data on the in vivo stability of various linker technologies.
| Linker Type | Moiety | In Vivo Half-Life/Stability | Species | Reference |
| TCO-based (iEDDA) | s-TCO conjugated to mAb | 0.67 days | In vivo (unspecified) | [1] |
| DBCO-based (SPAAC) | DBCO groups in immune cells | 36% degradation after 24 hours | In vitro (immune cells) | |
| Maleimide-based | Cysteine-maleimide ADC | <0.01% payload release over 7 days | Human plasma (in vitro) | [2] |
| Enzyme-Cleavable | Valine-Citrulline-PABC | <1% MMAE release after 6 days | Human and monkey plasma (in vitro) | [2] |
| Enzyme-Cleavable | Valine-Citrulline-PABC | ~25% MMAE release after 6 days | Mouse plasma (in vitro) | [2] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental design, bioconjugate structure, and animal models.
The data indicates that while TCO-based linkers offer rapid conjugation, some variants like s-TCO exhibit a relatively short in vivo half-life. The stability of the DBCO moiety appears to be moderate, though more in vivo data is needed for a conclusive assessment. In comparison, maleimide-based linkers can offer high stability in human plasma. Enzyme-cleavable linkers, such as the widely used valine-citrulline-PABC system, show species-dependent stability, highlighting the importance of selecting appropriate preclinical models.
Experimental Protocols for Assessing In Vivo Stability
Accurate evaluation of linker stability is paramount for the development of effective bioconjugates. The following are detailed methodologies for key experiments used to determine the in vivo fate of these complex molecules.
In Vivo Stability Assessment Using Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the direct measurement of the drug-to-antibody ratio (DAR) over time, providing a clear indication of linker stability in circulation.
Protocol:
-
Animal Dosing: Administer the antibody-drug conjugate (ADC) intravenously to a cohort of preclinical models (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 6, 24, 48, 96, and 168 hours) post-injection.
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Immunocapture of ADC (Optional but Recommended):
-
Use magnetic beads or a column coated with an anti-human Fc antibody to capture the ADC from the plasma.
-
Wash the beads/column to remove non-specifically bound proteins.
-
Elute the captured ADC.
-
-
Sample Preparation for LC-MS:
-
Intact Mass Analysis: The eluted ADC can be directly analyzed.
-
Subunit Analysis: Reduce the interchain disulfide bonds of the ADC (e.g., using DTT) to separate the heavy and light chains for more detailed analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample into a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire mass spectra of the intact ADC or its subunits.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the mass of the different drug-loaded species.
-
Calculate the average DAR at each time point by averaging the DAR values of all detected species, weighted by their relative abundance.
-
Plot the average DAR over time to determine the in vivo stability profile of the linker.
-
Biodistribution Studies Using Radiolabeled Bioconjugates and PET Imaging
This technique provides a non-invasive, whole-body view of the bioconjugate's distribution and accumulation in different organs and tissues over time, offering insights into both linker stability and targeting efficacy.
Protocol:
-
Radiolabeling:
-
Conjugate a chelator (e.g., DOTA) to the antibody or small molecule.
-
Radiolabel the chelated bioconjugate with a positron-emitting radionuclide (e.g., ⁸⁹Zr for antibodies, ⁶⁴Cu or ⁶⁸Ga for smaller molecules).
-
Perform quality control to ensure high radiochemical purity.
-
-
Animal Model: Utilize a relevant tumor xenograft or patient-derived xenograft (PDX) model.
-
Radiotracer Administration: Inject the radiolabeled bioconjugate intravenously into the animal.
-
PET/CT Imaging:
-
At various time points post-injection (e.g., 1, 24, 48, 72, and 144 hours), anesthetize the animal and perform a whole-body PET/CT scan. The CT scan provides anatomical reference.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and major organs (e.g., liver, kidneys, spleen, heart).
-
Quantify the radioactivity in each ROI and express it as the percentage of injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (for terminal time points):
-
Euthanize the animal after the final imaging session.
-
Dissect the tumor and major organs.
-
Weigh each tissue and measure the radioactivity using a gamma counter to validate the imaging data.
-
Conclusion
The choice of a linker is a critical decision in the design of bioconjugates. The this compound linker offers significant advantages in terms of its dual bioorthogonal reactivity. However, a thorough evaluation of its in vivo stability is essential for each specific application. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the in vivo performance of this and other linker technologies. By carefully considering the stability profiles of different linkers and employing rigorous analytical methods, scientists can optimize the design of next-generation targeted therapies with improved efficacy and safety profiles.
References
A Head-to-Head Battle of Bioorthogonal Reactions: TCO-Tetrazine vs. DBCO-Azide Ligation
In the rapidly evolving landscape of bioconjugation, the choice of chemical ligation strategy is paramount for the success of applications ranging from therapeutic drug development to advanced cellular imaging. Among the most prominent bioorthogonal "click" chemistries, the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine, and the strain-promoted alkyne-azide cycloaddition (SPAAC) between dibenzocyclooctyne (DBCO) and an azide (B81097) stand out. This guide provides an objective comparison of their reaction kinetics, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
Unparalleled Speed: The Kinetic Advantage of TCO-Tetrazine
The most striking difference between the TCO-tetrazine and DBCO-azide reactions lies in their kinetics. The TCO-tetrazine ligation is widely recognized as one of the fastest bioorthogonal reactions developed to date.[1][2][3] This exceptional speed is a significant advantage in biological systems where low reactant concentrations and the dynamic nature of biological processes necessitate rapid and efficient conjugation.
In contrast, the DBCO-azide reaction, while a cornerstone of copper-free click chemistry, exhibits significantly slower kinetics.[4][5] This can be a limiting factor in applications requiring rapid labeling or when dealing with low concentrations of target molecules.[4]
Quantitative Comparison of Reaction Rates
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction. The table below summarizes the reported k₂ values for TCO-tetrazine and DBCO-azide ligations under various conditions.
| Reaction | Reactants | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| TCO-Tetrazine Ligation | TCO and various tetrazines | PBS, pH 7.4 | 37 | 210 - 30,000 |
| 3,6-di-(2-pyridyl)-s-tetrazine and TCO | Methanol/Water (9:1) | 25 | ~2,000 | |
| TCO derivatives and various tetrazines | Aqueous Media | N/A | up to 1 x 10⁶ | |
| DBCO-Azide Ligation | DBCO and Azide | N/A | N/A | ~1 - 2 |
| DBCO and Benzyl Azide | Acetonitrile/Water | Room Temp | 0.11 - 0.14 | |
| DBCO-PEG4-DBCO and Azide | N/A | N/A | 0.31 |
Note: The reaction rates for TCO-tetrazine ligations can vary depending on the specific substituents on both the TCO and tetrazine moieties.[6]
The Underlying Chemistry: A Tale of Two Mechanisms
The profound difference in reaction rates stems from their distinct reaction mechanisms. The TCO-tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of [4+2] cycloaddition.[1] This reaction is exceptionally fast due to the favorable frontier molecular orbital interactions between the electron-deficient tetrazine (diene) and the strained, electron-rich TCO (dienophile). The reaction releases dinitrogen gas as the only byproduct, rendering it irreversible.[1]
On the other hand, the DBCO-azide reaction is a strain-promoted alkyne-azide cycloaddition (SPAAC), a [3+2] dipolar cycloaddition.[7] The reaction is driven by the ring strain of the DBCO molecule. While effective and highly bioorthogonal, the intrinsic rate of this cycloaddition is considerably lower than the iEDDA reaction.
Experimental Methodologies for Kinetic Analysis
The rapid kinetics of these bioorthogonal reactions are typically measured using specialized techniques capable of monitoring fast reactions.
Stopped-Flow UV-Vis Spectrophotometry
This is a common method for measuring the kinetics of the TCO-tetrazine ligation.[6] The reaction is initiated by rapidly mixing solutions of the TCO derivative and the tetrazine derivative. The progress of the reaction is monitored by the decrease in the characteristic absorbance of the tetrazine chromophore over time. The second-order rate constant (k₂) is then determined from the observed rate constant and the known concentrations of the reactants.[6]
Experimental Protocol:
-
Sample Preparation: Prepare stock solutions of the TCO and tetrazine derivatives in a suitable buffer (e.g., PBS, pH 7.4).
-
Instrument Setup: Utilize a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Reaction Initiation: Rapidly mix equal volumes of the reactant solutions in the stopped-flow apparatus.
-
Data Acquisition: Monitor the change in absorbance at a wavelength specific to the tetrazine (e.g., ~520 nm) over time.
-
Data Analysis: Fit the absorbance decay to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by plotting k_obs against the concentration of the reactant in excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be employed to follow the kinetics of these reactions by monitoring the disappearance of reactant signals and the appearance of product signals over time.[6]
Experimental Protocol:
-
Sample Preparation: Dissolve one reactant (e.g., DBCO) in a deuterated solvent in an NMR tube.
-
Reaction Initiation: Add a solution of the second reactant (e.g., an azide) to the NMR tube and immediately begin acquiring spectra.
-
Data Acquisition: Record a series of NMR spectra at defined time intervals.
-
Data Analysis: Integrate the characteristic signals of a reactant and a product in each spectrum. Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate rate law to determine the second-order rate constant.
Visualizing the Reactions and Workflows
To further illustrate the concepts discussed, the following diagrams visualize the reaction mechanisms and a typical experimental workflow.
Conclusion: Selecting the Right Tool for the Job
The choice between TCO-tetrazine and DBCO-azide ligation ultimately depends on the specific requirements of the experiment. For applications demanding the utmost speed and efficiency, particularly in dynamic biological systems or with low reactant concentrations, the TCO-tetrazine ligation is the unrivaled choice. Its exceptionally fast kinetics ensure rapid and complete conjugation.
However, the DBCO-azide reaction remains a valuable and widely used tool in the bioorthogonal chemistry toolbox. Its commercial availability, well-established protocols, and sufficient reactivity for many applications make it a reliable option, especially when extreme reaction speed is not the primary consideration. Researchers should carefully consider the kinetic data presented here to make an informed decision that best suits their research goals.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DBCO-PEG12-TCO: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like DBCO-PEG12-TCO is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this novel compound must be treated as hazardous waste. This guide provides a comprehensive, step-by-step protocol to ensure the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Initial Waste Assessment and Segregation
-
Treat as Hazardous Waste: Due to the lack of specific disposal information and the reactive nature of the dibenzocyclooctyne (DBCO) and trans-cyclooctene (B1233481) (TCO) moieties, all waste containing this compound must be managed as hazardous chemical waste.[1]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. It is crucial to maintain separate waste containers for aqueous solutions, organic solvents, and solid waste contaminated with this compound.[2] Incompatible wastes, when mixed, can react violently or release hazardous gases.[3]
Step 2: Waste Containment and Labeling
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure screw-top lids for collecting this compound waste.[4] High-density polyethylene (B3416737) (HDPE) containers are generally a suitable choice. Ensure the container is in good condition and appropriately sized for the volume of waste generated.
-
Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components and their estimated concentrations if it is a solution.[1] The date of waste accumulation should also be clearly marked on the label.
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage Location: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[1][5]
-
Secure Storage: Keep the waste container securely closed at all times, except when adding waste.[3] Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[4]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection of the this compound waste.
-
Provide Necessary Documentation: Be prepared to provide your EHS department with all available information about the waste, including its chemical composition and any known hazards.
Disposal "Don'ts"
-
Do NOT Pour Down the Drain: Hazardous chemicals must never be disposed of by pouring them down the drain.[5]
-
Do NOT Dispose of in Regular Trash: Solid waste contaminated with this compound, such as pipette tips and empty vials, should be collected as hazardous waste and not discarded in the regular trash.[6]
-
Do NOT Evaporate in the Fume Hood: Allowing volatile chemical waste to evaporate in a fume hood is not a permissible disposal method.
Quantitative Data Summary
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Aqueous Waste pH | Should be neutralized to a pH between 6.0 and 9.0 before pickup, if safe to do so and permitted by institutional guidelines. |
| Storage Limit in SAA | Typically up to 55 gallons, but refer to your institution's specific limits.[5] |
Experimental Protocols Cited
The disposal procedures outlined above are based on established best practices for laboratory chemical waste management as described in the following resources:
-
University of Pennsylvania, Environmental Health and Radiation Safety: Laboratory Chemical Waste Management Guidelines[5]
-
Central Washington University, Environmental Health & Safety: Laboratory Hazardous Waste Disposal Guidelines[3]
-
Daniels Health: How to Ensure Safe Chemical Waste Disposal in Laboratories[4]
-
American Chemical Society: Hazardous Waste and Disposal[6]
-
National Center for Biotechnology Information: Prudent Practices in the Laboratory: Management of Waste[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
Personal protective equipment for handling Dbco-peg12-tco
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to Dbco-peg12-tco include skin and eye irritation, and potential respiratory irritation if inhaled.[1] Therefore, a stringent PPE protocol is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | N95 respirator or work in a certified chemical fume hood |
| Dissolving in Solvent | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Performing Reactions | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Handling Waste | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required if waste is properly contained |
Note: Always wear closed-toe shoes and long pants in the laboratory. For situations with a high risk of splashing or aerosol generation, a face shield in addition to goggles is recommended.[2][3]
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is essential for both safety and maintaining the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product identity matches the order specifications.
-
Log the receipt date and batch number in your laboratory inventory system.
2. Storage:
-
Store the compound at -20°C in a tightly sealed, light- and moisture-protected container.[4][5][6][7]
-
It is advisable to aliquot the compound upon first use to minimize freeze-thaw cycles and moisture exposure.
-
Be aware that TCO-containing compounds may have a limited shelf-life due to potential isomerization to the less reactive cis-cyclooctene (CCO) form; therefore, long-term storage is not recommended.[6]
3. Preparation of Stock Solutions:
-
Equilibrate the vial to room temperature before opening to prevent condensation of moisture inside the vial.[8]
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any fine particulates.[1][9]
-
Use anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the compound.[4][6][7][8] this compound is not readily soluble in aqueous solutions.[8]
-
Prepare fresh solutions for use and avoid long-term storage of solutions, as the TCO moiety can degrade.
4. Experimental Use:
-
When performing reactions, ensure all glassware is dry.
-
Conduct all reactions in a well-ventilated chemical fume hood.
-
Avoid direct contact of the compound and its solutions with skin and eyes.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Chemical Waste:
-
Treat all unused this compound and solutions containing the compound as hazardous chemical waste.[9]
-
Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.
-
Solid waste, such as contaminated vials or weighing paper, should also be disposed of in a designated solid chemical waste container.
-
-
Contaminated Materials:
-
Disposable PPE, such as gloves, should be removed promptly after handling the compound and disposed of in the appropriate laboratory waste stream.
-
Any lab equipment that comes into contact with the compound should be decontaminated thoroughly with an appropriate solvent before reuse or disposal.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after the material has been removed.
-
For larger spills, follow your institution's emergency procedures.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. TCO-PEG12-DBCO | CAS: 2055022-06-3 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TCO-PEG12-DBCO, 2055022-06-3 | BroadPharm [broadpharm.com]
- 7. DBCO-PEG12-DBCO | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
